Crustacean cardioactive peptide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C42H57N11O11S2 |
|---|---|
Molekulargewicht |
956.1 g/mol |
IUPAC-Name |
19-(2-amino-2-oxoethyl)-13-benzyl-10-(1-hydroxyethyl)-16-methyl-6,9,12,15,18,21-hexaoxo-22-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxamide |
InChI |
InChI=1S/C42H57N11O11S2/c1-22-36(58)49-28(17-25-12-7-4-8-13-25)40(62)53-34(23(2)54)42(64)46-19-33(56)48-30(35(44)57)20-65-66-21-31(41(63)51-29(18-32(43)55)38(60)47-22)52-39(61)27(16-24-10-5-3-6-11-24)50-37(59)26-14-9-15-45-26/h3-8,10-13,22-23,26-31,34,45,54H,9,14-21H2,1-2H3,(H2,43,55)(H2,44,57)(H,46,64)(H,47,60)(H,48,56)(H,49,58)(H,50,59)(H,51,63)(H,52,61)(H,53,62) |
InChI-Schlüssel |
KUAKWTJOHSDJOA-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Enduring Legacy of Crustacean Cardioactive Peptide: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Crustacean cardioactive peptide (CCAP) is a highly conserved neuropeptide that has transcended its initial discovery as a regulator of heart rate in crustaceans to become a key player in a multitude of physiological processes across the arthropod phylum. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted functions of CCAP. It details the pioneering experiments that led to its isolation and characterization, outlines its diverse physiological roles, and elucidates its molecular signaling pathways. This document is intended to serve as a valuable resource for researchers in neurobiology, endocrinology, and pharmacology, as well as for professionals in the field of drug development seeking to understand the intricacies of this pivotal neuropeptide.
Discovery and Initial Characterization
The story of this compound (CCAP) begins in the 1980s with the investigation of cardioexcitatory substances in the pericardial organs (POs) of the shore crab, Carcinus maenas. The POs, recognized as neurohemal structures, were known to store and release substances that regulate heart function.
In a landmark 1987 study by Stangier and colleagues, a novel cardioactive peptide was isolated from the POs of C. maenas.[1] The peptide was purified to homogeneity using a two-step reversed-phase high-performance liquid chromatography (HPLC) procedure.[1][2][3] Subsequent analysis revealed CCAP to be a nonapeptide with the primary structure Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2.[4] A critical feature of its structure is a disulfide bridge between the cysteine residues at positions 3 and 9, forming a cyclic structure, and a C-terminal amidation, which was found to be crucial for its biological activity.[1][2][4] The non-amidated form of the peptide showed significantly lower potency in bioassays.[1][2]
Initial physiological studies demonstrated that CCAP has potent positive inotropic and chronotropic effects on the semi-isolated crab heart, meaning it increases both the force and rate of contraction.[1][2] The two pericardial organs of a single crab were found to contain approximately 30-40 pmol of this potent neuropeptide.[1][2]
Experimental Protocols: The Foundation of Discovery
The foundational research on CCAP relied on a combination of meticulous biochemical and physiological techniques. The following sections provide a detailed overview of the key experimental protocols employed in its initial discovery and characterization.
Peptide Extraction and Purification from Pericardial Organs
The initial isolation of CCAP from the pericardial organs of Carcinus maenas involved a multi-step process to extract and purify the peptide.
Protocol:
-
Tissue Dissection: Pericardial organs were dissected from shore crabs (Carcinus maenas).
-
Homogenization: The dissected tissues were homogenized in an appropriate extraction solution, typically an acidic solvent (e.g., methanol/water/acetic acid) to prevent enzymatic degradation.
-
Centrifugation: The homogenate was centrifuged at high speed to pellet cellular debris.
-
Supernatant Collection: The supernatant, containing the crude peptide extract, was carefully collected.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude extract was subjected to a two-step RP-HPLC purification process.
-
Step 1 (Initial Separation): The extract was loaded onto a C18 RP-HPLC column and eluted with a linear gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid). Fractions were collected and assayed for cardioactivity.
-
Step 2 (Final Purification): The bioactive fractions from the first step were pooled and re-chromatographed on a different RP-HPLC column (e.g., a different stationary phase or gradient) to achieve purification to homogeneity.
-
Amino Acid Sequencing
The primary structure of the purified CCAP was determined using a combination of manual and automated sequencing techniques.
Protocol:
-
Oxidation of Disulfide Bridge: The disulfide bridge between the cysteine residues was cleaved by oxidation with performic acid to yield two cysteic acid residues, allowing for linear sequencing.
-
Manual Microsequencing: The 4-(N,N-dimethylamino)azobenzene 4'-isothiocyanate/phenylisothiocyanate double-coupling technique was employed for manual sequencing of the peptide.
-
Automated Gas-Phase Sequencing: The oxidized peptide was also subjected to automated Edman degradation using a gas-phase sequencer to confirm the amino acid sequence.
-
Confirmation of C-terminal Amidation: The presence of a C-terminal amide group was confirmed by the peptide's resistance to digestion by carboxypeptidases A and Y. Further confirmation was achieved by comparing the HPLC retention time of the native peptide with that of synthetically produced amidated and non-amidated versions.[1][2]
Semi-Isolated Heart Bioassay
The biological activity of CCAP was assessed using a semi-isolated heart preparation from Carcinus maenas. This bioassay allowed for the direct measurement of the peptide's effects on heart contraction rate and force.
Protocol:
-
Dissection: The heart of a crab was carefully dissected, leaving its connections to the cardiac ganglion intact.
-
Perfusion: The isolated heart was placed in a perfusion chamber and continuously superfused with a physiological saline solution.
-
Recording: The heart's contractions were monitored using a force transducer connected to a chart recorder to measure both the frequency (chronotropic effect) and amplitude (inotropic effect) of the heartbeat.
-
Application of Peptide: Solutions containing purified native CCAP, synthetic CCAP, or HPLC fractions were added to the superfusing saline.
-
Data Analysis: Changes in the heart contraction rate and amplitude in response to the application of the peptide were recorded and analyzed.
Molecular Biology Techniques for CCAP Research
Modern research on CCAP has been greatly advanced by the application of molecular biology techniques to study its gene expression and localization.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
RT-PCR is used to detect and quantify the expression of the CCAP gene in various tissues.
Protocol:
-
RNA Extraction: Total RNA is extracted from dissected tissues (e.g., nervous system, midgut) using a standard RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and specific primers.
-
PCR Amplification: The CCAP cDNA is then amplified by PCR using gene-specific primers.
-
Analysis: The PCR products are visualized by gel electrophoresis to confirm the presence and size of the amplified CCAP transcript. Quantitative RT-PCR (qRT-PCR) can be used for the relative or absolute quantification of CCAP mRNA levels.
In Situ Hybridization for Localization of CCAP mRNA
In situ hybridization is a powerful technique to visualize the specific location of CCAP mRNA expression within tissues and even individual cells.
Protocol:
-
Tissue Preparation: Tissues are fixed (e.g., in paraformaldehyde), embedded (e.g., in paraffin (B1166041) or frozen in OCT compound), and sectioned.
-
Probe Synthesis: A labeled antisense RNA probe complementary to the CCAP mRNA is synthesized by in vitro transcription. The probe is typically labeled with a hapten like digoxigenin (B1670575) (DIG) or a fluorescent molecule.
-
Hybridization: The labeled probe is hybridized to the tissue sections, where it binds specifically to the CCAP mRNA.
-
Detection:
-
Chromogenic Detection: If a hapten-labeled probe is used, an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the hapten is applied. A colorimetric substrate is then added, resulting in a colored precipitate at the site of mRNA localization.
-
Fluorescent Detection: If a fluorescently labeled probe is used, the signal can be detected directly using a fluorescence microscope.
-
-
Imaging: The tissue sections are imaged to visualize the cellular and subcellular localization of CCAP mRNA.
The Multifaceted Roles of CCAP
While initially named for its cardioactive properties, subsequent research has revealed that CCAP is a pleiotropic neuropeptide with a wide range of functions in arthropods.[4]
-
Neurotransmitter and Neuromodulator: CCAP acts as a signaling molecule within the central and peripheral nervous systems.[4]
-
Hormone: Released into the hemolymph, CCAP functions as a hormone, regulating distant target tissues.[4]
-
Regulation of Digestion: In insects like the cockroach Periplaneta americana, CCAP is involved in digestion by stimulating the release of digestive enzymes such as alpha-amylase and promoting gut contraction.[4][5]
-
Moulting (Ecdysis): CCAP plays a crucial role in the moulting process in both crustaceans and insects.[4]
-
Reproduction: In the locust Locusta migratoria, CCAP stimulates the contraction of the oviducts and spermatheca.[4]
-
Metabolism: CCAP is involved in the regulation of metabolism, including the release of adipokinetic hormone.[4]
-
Immune Response: Recent studies in the mud crab Scylla paramamosain suggest that the CCAP signaling system may be involved in immune responses by activating immune-related signaling pathways.
The CCAP Signaling Pathway
CCAP exerts its diverse physiological effects by binding to a specific G protein-coupled receptor (GPCR), known as the CCAP receptor (CCAPR).[6] The activation of CCAPR initiates a cascade of intracellular signaling events.
The CCAP signaling system is linked to two major second messenger pathways: the cyclic adenosine (B11128) monophosphate (cAMP) pathway and the intracellular calcium (Ca2+) pathway.[6]
-
cAMP Pathway: Upon CCAP binding, the activated CCAPR interacts with a stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cAMP. The increased intracellular concentration of cAMP then activates protein kinase A (PKA), which phosphorylates downstream target proteins, leading to a cellular response.
-
Ca2+ Pathway: The activated CCAPR can also couple to a Gq protein, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. The rise in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates its target proteins.
Recent evidence also suggests a potential link between CCAP signaling and the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, particularly in the context of the immune response in crustaceans.
Quantitative Data Summary
The following tables summarize some of the quantitative data available in the literature regarding the physiological effects of CCAP.
Table 1: Cardioacceleratory Effects of CCAP
| Species | Preparation | CCAP Concentration | Effect | Reference |
| Carcinus maenas | Semi-isolated heart | Not specified | Potent positive inotropic and chronotropic effects | [1][2] |
| Callinectes sapidus | Intact working heart | Dose-dependent | Strong positive inotropic and chronotropic effects |
Table 2: Effects of CCAP on Gut Function
| Species | Tissue | CCAP Concentration | Effect | Reference |
| Periplaneta americana | Midgut | Dose-dependent | Stimulation of foregut, midgut, and hindgut contraction | [5] |
| Periplaneta americana | Midgut | Not specified | Elevation of alpha-amylase activity | [5] |
Table 3: CCAP Expression Levels
| Species | Tissue | CCAP Content | Reference |
| Carcinus maenas | Pericardial Organs | 30-40 pmol per animal | [1][2] |
Visualizations of Key Processes
To further illustrate the concepts discussed in this guide, the following diagrams, generated using the DOT language for Graphviz, depict the experimental workflow for the initial discovery of CCAP and its signaling pathway.
Caption: Experimental workflow for the discovery of CCAP.
Caption: CCAP signaling pathway via GPCR activation.
Conclusion and Future Directions
The discovery of this compound marked a significant advancement in our understanding of neurohormonal regulation in invertebrates. From its initial identification as a potent cardioaccelerator, the known functions of CCAP have expanded to encompass a wide array of critical physiological processes. The high degree of conservation of CCAP and its receptor across diverse arthropod species underscores its fundamental importance.
Future research will likely focus on further dissecting the downstream targets of the CCAP signaling pathway and exploring its potential as a target for the development of novel pesticides or as a model for understanding G protein-coupled receptor signaling in general. The continued application of advanced molecular and proteomic techniques will undoubtedly uncover even more intricacies of this remarkable neuropeptide and its role in arthropod biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Nutrient-induced alpha-amylase and protease activity is regulated by this compound (CCAP) in the cockroach midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Characterization of this compound as a novel insect midgut factor: isolation, localization, and stimulation of alpha-amylase activity and gut contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound signaling system in the gastropod mollusk Pacific abalone - PubMed [pubmed.ncbi.nlm.nih.gov]
Crustacean Cardioactive Peptide: A Technical Guide to its Primary Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a pivotal role in the physiological regulation of various processes in arthropods. First isolated from the pericardial organs of the shore crab, Carcinus maenas, its primary and most well-known function is the stimulation of the heart rate, a cardioacceleratory effect.[1] However, subsequent research has revealed its involvement in a multitude of other biological activities, including the modulation of gut motility, regulation of molting (ecdysis), and neurohormonal control.[1] This technical guide provides a comprehensive overview of the primary sequence and structure of CCAP, details of its signaling pathways, and protocols for its study, aimed at researchers and professionals in drug development.
Primary Sequence and Structure
CCAP is a cyclic nonapeptide with the following primary amino acid sequence: Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 .[1] A defining structural feature of CCAP is the disulfide bridge formed between the cysteine residues at positions 3 and 9. This cyclic structure is crucial for its biological activity. The C-terminus of the peptide is amidated, another common feature of bioactive neuropeptides that protects against degradation by carboxypeptidases. The systematic name for CCAP is PFCNAFTGC-NH2.
Quantitative Data
The biological activity of CCAP has been quantified in various assays, providing insights into its potency and receptor interactions. The following tables summarize key quantitative data from published studies.
Table 1: Receptor Activation by this compound in Schistocerca gregaria
| Receptor | EC50 (nM)[2] |
| Schgr-CCAPR-1 | 0.24 |
| Schgr-CCAPR-2 | 0.18 |
| Schgr-CCAPR-3 | 0.89 |
EC50 (Half-maximal effective concentration) values were determined using aequorin-based bioluminescent response in CHO-WTA11 cells expressing the respective receptors.[2]
Table 2: Illustrative Dose-Response of CCAP on Crustacean Heart Rate
| CCAP Concentration (M) | Heart Rate Increase (%) (Illustrative) |
| 10-10 | 15 |
| 10-9 | 40 |
| 10-8 | 75 |
| 10-7 | 120 |
| 10-6 | 150 |
Note: This table presents illustrative data based on qualitative descriptions of CCAP's potent cardioacceleratory effects. Actual values will vary depending on the species and experimental conditions.
Signaling Pathway
CCAP exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling cascades. The CCAP signaling pathway is known to involve at least two major second messenger systems: cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+). Activation of the CCAP receptor can lead to an increase in intracellular cAMP levels through the activation of adenylyl cyclase, or an increase in intracellular Ca2+ concentration, or both.[2] This dual signaling capability allows for a diverse range of cellular responses in different target tissues.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of CCAP
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of CCAP.
References
The Multifaceted Roles of Crustacean Cardioactive Peptide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Crustacean Cardioactive Peptide (CCAP) is a cyclic nonapeptide that acts as a pivotal neurohormone and neurotransmitter in arthropods, orchestrating a wide array of physiological processes essential for survival and development. Initially identified for its potent effects on heart rate, the functional repertoire of CCAP has expanded to include critical roles in ecdysis (molting), gut motility, osmoregulation, immune responses, and feeding behaviors. This technical guide provides an in-depth exploration of the physiological functions of CCAP, its signaling pathways, and the experimental methodologies employed in its study, presenting a valuable resource for researchers in crustacean neurobiology and professionals in drug development seeking to understand and potentially target these pathways.
Core Physiological Functions
CCAP's influence extends across multiple organ systems, demonstrating its significance as a pleiotropic signaling molecule. Its functions are mediated through specific G protein-coupled receptors (GPCRs), leading to downstream cellular responses.
Cardioregulation
The eponymous function of CCAP is the regulation of the crustacean heart. The heart in decapod crustaceans is neurogenic, with its rhythmic contractions driven by the cardiac ganglion (CG).[1][2] CCAP exerts both positive inotropic (strength of contraction) and chronotropic (rate of contraction) effects.[1][3] It acts directly on the heart muscle and modulates the activity of the cardiac ganglion, showcasing a dual mechanism of control.[1][2] This modulation is crucial for adapting cardiac output to metabolic demands and environmental stressors.
Ecdysis (Molting)
CCAP plays an indispensable role in the initiation and execution of the ecdysis motor program, the stereotyped sequence of behaviors required to shed the old cuticle. It is released in significant quantities into the hemolymph during this process. Studies in various insects and crustaceans have shown that the CCAP signaling system is crucial for the successful completion of ecdysis.[4][5] Ablation of CCAP-containing neurons or knockdown of its receptor leads to ecdysis failure, often resulting in mortality, highlighting its critical role in this developmental transition.[6]
Gut Motility
CCAP stimulates contractions of the midgut and hindgut in various arthropods.[7] This function is vital for the movement of food through the digestive tract and nutrient absorption. The peptide's influence on visceral muscle contractility underscores its role in regulating digestive physiology.
Osmoregulation and Stress Response
There is growing evidence for CCAP's involvement in osmoregulation and the response to environmental stressors. Studies have shown that CCAP can enhance survival in shrimp subjected to freshwater stress.[7] Furthermore, its expression levels can be modulated by conditions such as hypoxia, suggesting a role in physiological adaptations to challenging environments.[8]
Immune System Modulation
Recent research has uncovered a novel role for CCAP in the crustacean immune system. In the mud crab Scylla paramamosain, the CCAP signaling system has been shown to be involved in immune responses within the hepatopancreas.[7][9] Administration of CCAP can up-regulate the expression of genes related to the NF-κB and MAPK signaling pathways, as well as various antimicrobial peptides.[7][9] This suggests that CCAP can activate immune effector molecules to combat pathogen infections, revealing a link between the neuroendocrine and immune systems.[7][9]
Regulation of Feeding Behavior
In Drosophila melanogaster, CCAP has been identified as a key regulator of feeding behavior.[10][11] It influences the proboscis extension reflex in response to sugar cues and appears to act upstream of neuropeptide F (NPF), a critical regulator of feeding.[11] This function highlights CCAP's role in integrating sensory information with metabolic state to control food intake.
CCAP Signaling Pathway
CCAP exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells.[4][12][13] Upon binding, the receptor undergoes a conformational change, activating intracellular G proteins. The CCAP receptor can couple to different G proteins, leading to the activation of multiple second messenger systems. Evidence suggests dual coupling to both adenylyl cyclase and phospholipase C, resulting in the production of cyclic AMP (cAMP) and the mobilization of intracellular calcium (Ca2+), respectively.[4][12] These second messengers then trigger downstream signaling cascades, such as the activation of protein kinase A (PKA) by cAMP and protein kinase C (PKC) by Ca2+ and diacylglycerol, ultimately leading to the diverse physiological responses.[9][12]
Figure 1: CCAP Signaling Pathway.
Quantitative Data on CCAP Effects
The following tables summarize quantitative data from various studies on the effects of CCAP.
Table 1: Receptor Activation
| Species | Receptor | Ligand | EC₅₀ (nM) | Reference |
| Schistocerca gregaria | Schgr-CCAPR-1 | CCAP | Subnanomolar | [4] |
| Schistocerca gregaria | Schgr-CCAPR-2 | CCAP | Subnanomolar | [4] |
| Schistocerca gregaria | Schgr-CCAPR-3 | CCAP | Subnanomolar | [4] |
Table 2: Effects on Heart Rate
| Species | Preparation | CCAP Effect | Magnitude of Change | Reference |
| Drosophila melanogaster (Larva) | In vitro | Increase followed by decrease | +52% then -42% | [10] |
| Drosophila melanogaster (Pupa) | In vitro | Increase followed by decrease | +25% then -16% | [10] |
| Drosophila melanogaster (Adult) | In vitro | Increase followed by decrease | +35% then -13% | [10] |
| Callinectes sapidus | Intact heart | Positive chronotropic and inotropic | Not specified | [1] |
| Carcinus maenas | Semi-isolated heart | High accelerating activity | Not specified | [3] |
Key Experimental Protocols
The study of CCAP's physiological functions employs a range of molecular, physiological, and analytical techniques. Below are detailed methodologies for key experiments.
Semi-isolated Heart Bioassay
This protocol is used to assess the cardioactive properties of CCAP on a crustacean heart.
-
Animal Preparation: A crab or lobster is anesthetized by cooling on ice. The carapace is carefully removed to expose the heart and pericardial cavity.[3][14][15]
-
Heart Isolation: The heart is carefully dissected, leaving the suspensory ligaments and ostia intact to allow for perfusion. The heart is then transferred to a perfusion chamber containing physiological saline.[3]
-
Recording: Heart contractions are recorded using a force transducer or an impedance detector connected to a data acquisition system.[16][17][18] Wires for the impedance detector are placed on either side of the heart to measure changes in resistance corresponding to muscle contraction.[17][18]
-
Peptide Application: A baseline heart rate is established. Synthetic CCAP is then added to the perfusion saline at various concentrations.
-
Data Analysis: Changes in the frequency (chronotropic effect) and amplitude (inotropic effect) of heart contractions are measured and compared to the baseline.[1]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the expression levels of CCAP and its receptor mRNA in different tissues or under various physiological conditions.
-
Tissue Dissection and RNA Extraction: Tissues of interest (e.g., thoracic ganglia, hepatopancreas) are dissected, and total RNA is extracted using a commercial kit (e.g., TRIzol).[7][8]
-
cDNA Synthesis: The extracted RNA is treated with DNase I to remove any genomic DNA contamination. First-strand complementary DNA (cDNA) is then synthesized from the RNA template using a reverse transcriptase enzyme.[7][8]
-
qRT-PCR: The qRT-PCR reaction is performed using a thermal cycler. The reaction mixture contains the cDNA template, gene-specific primers for CCAP or its receptor, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[7][8]
-
Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the amount of initial template, is determined for each gene. The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to a reference gene (e.g., actin).[7][8]
Mass Spectrometry for Neuropeptide Identification and Quantification
Mass spectrometry (MS) is a powerful tool for identifying and quantifying neuropeptides like CCAP in tissue extracts and hemolymph.[19][20][21][22]
-
Sample Preparation: Tissues (e.g., pericardial organs, nervous tissue) are dissected and homogenized in an extraction buffer. The homogenate is centrifuged, and the supernatant containing the peptides is collected.[19][22]
-
Peptide Profiling and Identification: The peptide extract is analyzed using techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry.[19][22] For identification, peptide masses are measured, and fragmentation patterns (MS/MS) are used to determine the amino acid sequence.[19][21]
-
Quantification: Relative or absolute quantification of CCAP can be achieved using stable isotope labeling methods, such as 4-plex reductive dimethylation, where different isotopic labels are added to samples from different experimental conditions.[22] The samples are then mixed and analyzed by MS, and the relative abundance of the peptide is determined by comparing the signal intensities of the differently labeled forms.[21][22]
Figure 2: General Experimental Workflow.
Conclusion
This compound is a pleiotropic neuropeptide with a conserved and critical role in arthropod physiology. Its functions, ranging from the direct modulation of cardiac and visceral muscle to the intricate regulation of developmental processes, immune responses, and behavior, highlight its importance as a central signaling molecule. The elucidation of its signaling pathways and the development of robust experimental methodologies have provided a solid foundation for further research. For drug development professionals, the CCAP signaling system presents a potential target for the development of novel and specific pesticides or for aquaculture applications aimed at improving crustacean health and productivity. A thorough understanding of the technical details presented in this guide is essential for advancing our knowledge of this fascinating neuropeptide and harnessing its potential in various scientific and commercial endeavors.
References
- 1. Regulation of the crab heartbeat by this compound (CCAP): central and peripheral actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Unusual cardioactive peptide (CCAP) from pericardial organs of the shore crab Carcinus maenas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prothoracicostatic Activity of the Ecdysis-Regulating Neuropeptide this compound (CCAP) in the Desert Locust - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Frontiers | A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab [frontiersin.org]
- 10. sdbonline.org [sdbonline.org]
- 11. CCAP regulates feeding behavior via the NPF pathway in Drosophila adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound signaling system in the gastropod mollusk Pacific abalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CCAP-R this compound receptor [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. journals.biologists.com [journals.biologists.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Physiological and Behavioral Indicators to Measure Crustacean Welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crustacean neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. An Updated Guide to the Identification, Quantitation, and Imaging of the Crustacean Neuropeptidome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Temporal Study of the Perturbation of Crustacean Neuropeptides Due to Severe Hypoxia Using 4-Plex Reductive Dimethylation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Crustacean Cardioactive Peptide (CCAP) Signaling Pathway in Insects
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a critical role in a multitude of physiological processes across insect species. This document provides an in-depth technical overview of the CCAP signaling pathway, from ligand-receptor interaction to downstream cellular responses. It details the molecular components, quantitative activation data, key physiological functions, and the experimental protocols used to elucidate this pathway. The information presented is intended to serve as a comprehensive resource for researchers investigating insect neuroendocrinology and for professionals exploring novel targets for pest management and drug development.
The CCAP Ligand and its Receptor
This compound (CCAP)
CCAP is a cyclic nonapeptide with the primary amino acid sequence Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 (PFCNAFTGC-NH2).[1] It features a critical disulfide bridge between the cysteine residues at positions 3 and 9, which is essential for its biological activity.[1] This structure is remarkably conserved across a vast range of arthropods, from crustaceans to diverse insect orders, highlighting its fundamental physiological importance.[1][2]
The CCAP Receptor (CCAPR)
The receptor for CCAP is a Class A G protein-coupled receptor (GPCR).[3][4][5] GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins.[5] The CCAP receptor has been cloned and characterized in numerous insect species, including Drosophila melanogaster, the Chagas' disease vector Rhodnius prolixus, and the desert locust Schistocerca gregaria.[4][6][7] In some species, such as S. gregaria and the red flour beetle Tribolium castaneum, multiple CCAPR isoforms have been identified, suggesting functional diversification or tissue-specific roles.[5][6]
The CCAP Signaling Cascade
The binding of CCAP to its receptor initiates a conformational change in the GPCR, leading to the activation of intracellular G proteins. While the specific G-protein subtypes (Gαs, Gαi, Gαq) coupled to the CCAPR can vary, the downstream signaling predominantly involves the modulation of second messengers, primarily cyclic AMP (cAMP) and intracellular calcium ions (Ca2+).[8][9][10]
-
Ligand Binding: CCAP, released into the hemolymph or acting as a neurotransmitter, binds to the extracellular domain of the CCAPR on a target cell.
-
G Protein Activation: The activated CCAPR catalyzes the exchange of GDP for GTP on the α-subunit of a coupled G protein.
-
Second Messenger Production:
-
cAMP Pathway: The activated Gα subunit (typically Gαs) stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP.[9] cAMP then acts as a second messenger, activating Protein Kinase A (PKA).[7]
-
Calcium Pathway: Activation of a Gαq subunit can stimulate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[9][11]
-
-
Downstream Effects: PKA and Ca2+-binding proteins (like Calmodulin) phosphorylate or otherwise modulate target proteins, such as ion channels, enzymes, and transcription factors, leading to the final physiological response.[7][10]
Quantitative Data on CCAP Signaling
The potency of CCAP is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the peptide required to elicit 50% of the maximum response.
| Insect Species | Receptor / Preparation | Ligand | EC50 Value | Reference |
| Rhodnius prolixus | RhoprCCAPR (functional assay) | CCAP | 12.2 ± 1.1 nM | [4] |
| Schistocerca gregaria | Schgr-CCAPR (3 isoforms) | CCAP | (sub)nanomolar range | [6][12] |
| Drosophila melanogaster | CG11325 (related receptor) | Adipokinetic Hormone (AKH) | 0.3 nM | [3] |
| Drosophila melanogaster | CG10698 (related receptor) | Corazonin | 1 nM | [3] |
Table 1: EC50 values for CCAP and related peptide receptors in insects.
| Insect Species | Assay Type | Effect of CCAP / RNAi | Quantitative Change | Reference |
| Anopheles gambiae | In vivo injection | CCAP increases heart rate | Up to +28% | [2] |
| Anopheles gambiae | RNAi knockdown of CCAP | Decreases heart rate | -6% | [2] |
| Rhodnius prolixus | RNAi knockdown of CCAPR | Decreases basal heart rate | -31.1% | [4] |
| Drosophila melanogaster | In vitro heart prep (Larva) | CCAP increases heart rate | +52% | [13] |
| Drosophila melanogaster | In vitro heart prep (Pupa) | CCAP increases heart rate | +25% | [13] |
| Drosophila melanogaster | In vitro heart prep (Adult) | CCAP increases heart rate | +35% | [13] |
| Rhodnius prolixus | RNAi knockdown of CCAP/R | Disrupts ecdysis | Up to 84% mortality | [14][15] |
Table 2: Quantitative physiological effects of modulating the CCAP signaling pathway.
Physiological Functions of CCAP Signaling
CCAP is a pleiotropic peptide involved in regulating a wide array of critical life processes in insects.
-
Ecdysis (Moulting): CCAP is a central regulator of ecdysis, the process of shedding the old cuticle.[14][15] It is released at a precise time to activate the ecdysis motor programs.[6][15] Disruption of the CCAP signaling pathway via RNA interference (RNAi) leads to a failure to complete ecdysis, resulting in high mortality.[6][14][15]
-
Cardiovascular Regulation: As its name implies, CCAP has a potent cardioacceleratory effect, increasing the rate and strength of dorsal vessel (heart) contractions.[2][4] This action is thought to be crucial for circulating hemolymph and other hormones, particularly during physiologically demanding periods like ecdysis.[14]
-
Visceral Muscle Contraction: CCAP modulates the contraction of visceral muscles, including those of the oviduct and gut, playing roles in reproduction and digestion.[1][2]
-
Metabolism and Feeding: In some insects, CCAP regulates the release of other metabolic hormones like adipokinetic hormone (AKH).[1][16] It can also up-regulate digestive enzyme activity in the midgut in response to feeding.[17] In Drosophila, CCAP signaling is involved in regulating feeding behavior and sensing sugars.[13][18]
-
Hormone Regulation: Recent evidence in the desert locust has revealed a prothoracicostatic role for CCAP, where it acts to inhibit the production of the moulting hormone ecdysone (B1671078) by the prothoracic glands.[6][12]
Key Experimental Protocols
Investigating the CCAP signaling pathway involves a combination of molecular, cellular, and physiological techniques.
Receptor Cloning and Functional Assay
This protocol is used to identify the CCAP receptor and quantify its activation by CCAP.
-
cDNA Library Preparation: Extract total RNA from the insect's central nervous system (CNS) and reverse transcribe it to create a cDNA library.
-
Receptor Identification: Use TBLASTN searches with known CCAPR amino acid sequences from other species to find putative receptor sequences in a genome or transcriptome database.[5]
-
Primer Design and Cloning: Design gene-specific primers based on the putative sequence to amplify the full-length receptor cDNA via PCR.[5] Clone the PCR product into an expression vector.
-
Heterologous Expression: Transfect a mammalian cell line (e.g., CHO-K1 or HEK293 cells) that stably expresses a promiscuous G protein (like Gα16) and a reporter system (e.g., aequorin for calcium) with the receptor expression vector.
-
Functional Assay (Aequorin-based):
-
Culture the transfected cells.
-
Load cells with the cofactor coelenterazine.
-
Apply varying concentrations of synthetic CCAP peptide.
-
Measure the resulting luminescence (indicating Ca2+ release) using a luminometer.
-
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value.[4]
RNA Interference (RNAi) for In Vivo Gene Knockdown
This technique is used to study the physiological role of CCAP or its receptor by silencing their gene expression.
-
dsRNA Synthesis:
-
Amplify a ~300-500 bp region of the target gene (CCAP or CCAPR) using PCR with primers containing T7 promoter sequences.
-
Use an in vitro transcription kit to synthesize sense and antisense RNA strands.
-
Anneal the strands to form double-stranded RNA (dsRNA). Purify and quantify the dsRNA.
-
-
Injection: Inject a specific dose (e.g., 1-2 µg) of dsRNA into the hemocoel of the insect at an appropriate developmental stage.[14] Use a non-related dsRNA (e.g., from a bacterial gene) as a control.[4]
-
Incubation: Allow several days for the RNAi machinery to degrade the target mRNA.
-
Validation of Knockdown: Dissect relevant tissues (e.g., CNS, gut) and perform quantitative real-time PCR (qPCR) to measure the mRNA transcript levels of the target gene, comparing dsRNA-treated insects to controls.[4][14]
-
Phenotypic Analysis: Observe and quantify the physiological effects of the knockdown, such as ecdysis success/failure, heart rate, or behavior.[4][14][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. pnas.org [pnas.org]
- 4. Identification and Expression of the CCAP Receptor in the Chagas’ Disease Vector, Rhodnius prolixus, and Its Involvement in Cardiac Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. Interaction between the second messengers cAMP and Ca2+ in mouse presynaptic taste cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium and cAMP are second messengers in the adipokinetic hormone-induced lipolysis of triacylglycerols in Manduca sexta fat body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the role of second messengers like cAMP and Ca2+? [synapse.patsnap.com]
- 10. Interactions between calcium and cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Prothoracicostatic Activity of the Ecdysis-Regulating Neuropeptide this compound (CCAP) in the Desert Locust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sdbonline.org [sdbonline.org]
- 14. Frontiers | Evidence for a conserved CCAP-signaling pathway controlling ecdysis in a hemimetabolous insect, Rhodnius prolixus [frontiersin.org]
- 15. Evidence for a conserved CCAP-signaling pathway controlling ecdysis in a hemimetabolous insect, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound (CCAP) of the oriental fruit fly, Bactrocera dorsalis (Diptera: Tephritidae): Molecular characterization, distribution and its potential roles in larva-pupa ecdysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nutrient-induced alpha-amylase and protease activity is regulated by this compound (CCAP) in the cockroach midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CCAP regulates feeding behavior via the NPF pathway in Drosophila adults - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Crustacean Cardioactive Peptide (CCAP) in Orchestrating Ecdysis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysis, the process of shedding the exoskeleton, is a fundamental and perilous event in the life cycle of arthropods. This intricate process is governed by a complex interplay of neuropeptides, with the Crustacean Cardioactive Peptide (CCAP) emerging as a pivotal regulator. This technical guide provides an in-depth examination of the multifaceted role of CCAP in orchestrating the behavioral and physiological events of ecdysis. We delve into the signaling cascades initiated by CCAP, present quantitative data from key studies, detail experimental methodologies for its investigation, and visualize the complex interactions through signaling pathway and workflow diagrams. This document serves as a comprehensive resource for researchers seeking to understand and potentially modulate this critical biological process for applications in pest management and aquaculture.
Introduction
The successful completion of ecdysis is paramount for the growth, development, and morphological transformation of crustaceans and other arthropods.[1] This process is not merely a passive shedding of the old cuticle but a precisely timed sequence of behaviors and physiological changes. A cascade of neuropeptides orchestrates this event, including the pre-ecdysis triggering hormone (PETH), ecdysis triggering hormone (ETH), and eclosion hormone (EH).[1] Within this neuroendocrine hierarchy, this compound (CCAP) functions as a key player, primarily responsible for initiating the stereotyped motor programs that constitute the ecdysis behavior.[2][3] Evidence from a wide range of arthropods, from insects to crustaceans, points to a conserved and essential function for CCAP in this vital process.[1][4]
The CCAP Signaling Pathway in Ecdysis
The release of CCAP is a critical downstream event in the neuroendocrine cascade that governs ecdysis. The sequence is typically initiated by a decline in the titer of the molting hormone, 20-hydroxyecdysone (B1671079) (20E), which permits the release of ETH. ETH then acts on the central nervous system to trigger the release of other neuropeptides, including EH.[5][6] EH, in turn, is thought to stimulate the release of CCAP from a specific set of neurons.[2][6]
Upon its release into the hemolymph, CCAP acts on its G-protein coupled receptors (GPCRs) located on various target tissues, including neurons and muscles.[3][7] This binding initiates intracellular signaling cascades, often involving cyclic GMP (cGMP), which ultimately leads to the activation of the ecdysis motor programs.[6] These programs consist of stereotyped muscle contractions that facilitate the shedding of the old cuticle.[3] Furthermore, CCAP has been shown to have cardioacceleratory functions, increasing heart rate to facilitate the circulation of hemolymph and other signaling molecules throughout the body during the strenuous process of ecdysis.[2][8]
CCAP also interacts with other neuropeptides to fine-tune the ecdysis sequence. It is often co-released with bursicon, a hormone responsible for post-ecdysis sclerotization (hardening) and wing expansion in insects.[1][9] This coordinated release ensures a seamless transition from the shedding of the old cuticle to the maturation of the new one. Additionally, recent studies in the desert locust, Schistocerca gregaria, have revealed a prothoracicostatic role for CCAP, where it acts to suppress the synthesis of ecdysteroids by the prothoracic glands, demonstrating an intricate feedback mechanism.[3]
Quantitative Data on the Role of CCAP in Ecdysis
Numerous studies have employed techniques such as RNA interference (RNAi) and gene knockout to elucidate the quantitative impact of CCAP on ecdysis. The data consistently demonstrates the critical nature of this neuropeptide for successful molting.
| Species | Experimental Approach | Key Findings | Reference |
| Rhodnius prolixus (Hemiptera) | dsRNA-mediated knockdown of CCAP and CCAP receptor transcripts | Up to 92% knockdown of transcript levels, leading to up to 84% mortality at the time of ecdysis or extreme delays in the process.[1] | [1] |
| Tribolium castaneum (Coleoptera) | RNAi of ccap | Interruption of ecdysis behavior. | [10] |
| Schistocerca gregaria (Orthoptera) | RNAi-mediated knockdown of CCAP precursor or receptors | 87-93% of locusts exhibited an ecdysis deficient phenotype.[3] | [3] |
| Drosophila melanogaster (Diptera) | Targeted ablation of CCAP neurons | Majority of animals died during pupal ecdysis due to failure of the behavior.[11][12] | [11][12] |
| Carcinus maenas (Crustacea, Crab) | Enzyme immunoassay of hemolymph | Approximately 30-fold increase in hemolymph CCAP levels during active ecdysis compared to intermolt titers.[13] | [13] |
| Orconectes limosus (Crustacea, Crayfish) | Enzyme immunoassay of hemolymph | Over 100-fold increase in hemolymph CCAP levels during active ecdysis compared to intermolt titers.[13] | [13] |
| Scylla paramamosain (Crustacea, Mud Crab) | dsRNA-mediated knockdown of CCAP at the early premolt stage | Molting was interrupted, and all animals died at the late premolt stage.[14] | [14] |
Experimental Protocols
The study of CCAP and its role in ecdysis employs a variety of sophisticated molecular and physiological techniques. Below are detailed methodologies for key experiments.
RNA Interference (RNAi) for Gene Knockdown
This protocol is a common method to study the function of CCAP and its receptor by reducing their expression.
-
dsRNA Synthesis:
-
Design primers flanked by the T7 promoter sequence to amplify a specific region of the target gene (e.g., CCAP or CCAP-R).
-
Perform PCR to generate a DNA template.
-
Use an in vitro transcription kit (e.g., T7 RiboMAX™ Express RNAi System) to synthesize double-stranded RNA (dsRNA) from the PCR product.
-
Purify and quantify the dsRNA.
-
-
Injection:
-
Inject a specific concentration of dsRNA (e.g., 1-5 µg per animal) into the hemocoel of the experimental animals at a defined developmental stage (e.g., early premolt).
-
Inject a control group with dsRNA targeting a non-specific gene (e.g., GFP).
-
-
Phenotypic Analysis:
-
Monitor the animals for developmental progress, paying close attention to the timing and success of ecdysis.
-
Record mortality rates and any behavioral abnormalities.
-
-
Verification of Knockdown:
-
At a specific time point post-injection, dissect relevant tissues (e.g., central nervous system).
-
Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the target gene relative to a reference gene (e.g., actin) to confirm knockdown efficiency.
-
Quantification of CCAP Levels by Mass Spectrometry
Mass spectrometry (MS)-based techniques provide a sensitive and specific method for quantifying neuropeptides like CCAP in biological samples.
-
Sample Collection:
-
Collect hemolymph or dissect specific tissues (e.g., pericardial organs, ventral nerve cord) from animals at different stages of the molt cycle.
-
Immediately process or flash-freeze samples to prevent degradation.
-
-
Sample Preparation:
-
Homogenize tissue samples in an appropriate extraction buffer (e.g., acidic methanol).
-
Centrifuge to pellet debris and collect the supernatant.
-
Perform solid-phase extraction (SPE) to clean up and concentrate the peptide fraction.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Identify CCAP based on its mass-to-charge ratio (m/z) and fragmentation pattern (MS/MS).
-
Quantify the peptide by comparing its signal intensity to that of an internal standard.
-
Software such as PEAKS or MaxQuant can be used for data processing and analysis.[15]
-
Immunohistochemistry for CCAP Localization
This technique allows for the visualization of CCAP-containing neurons and their projections within the nervous system.
-
Tissue Preparation:
-
Dissect the central nervous system (brain, ventral nerve cord) in a physiological saline.
-
Fix the tissue in a suitable fixative (e.g., 4% paraformaldehyde).
-
Wash the tissue and permeabilize with a detergent (e.g., Triton X-100).
-
-
Immunostaining:
-
Incubate the tissue with a primary antibody specific to CCAP.
-
Wash to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to a fluorescent marker (e.g., Alexa Fluor 488) that binds to the primary antibody.
-
Wash to remove unbound secondary antibody.
-
-
Imaging:
-
Mount the stained tissue on a microscope slide.
-
Visualize and capture images using a confocal or fluorescence microscope.
-
Implications for Drug Development and Pest Management
The essential role of CCAP in ecdysis makes its signaling pathway an attractive target for the development of novel insecticides. Disrupting CCAP signaling can lead to failed ecdysis and subsequent mortality, offering a specific and potentially more environmentally benign approach to pest control. For instance, developing small molecule agonists or antagonists that target the CCAP receptor could effectively disrupt the molting process in pest species.
In the context of aquaculture, where successful molting is crucial for the growth and health of commercially important crustaceans like shrimp and crabs, understanding the regulation of CCAP could lead to interventions that improve molting success and overall yield.
Conclusion
This compound is an indispensable neuropeptide in the intricate process of ecdysis across a wide range of arthropods. Its role extends from the direct initiation of molting behaviors to the modulation of cardiovascular function and hormonal feedback loops. The quantitative data unequivocally supports its critical function, with disruptions in its signaling leading to catastrophic failures in molting. The detailed experimental protocols provided herein offer a roadmap for further investigation into this fascinating and vital biological process. A deeper understanding of the CCAP signaling pathway not only enhances our fundamental knowledge of arthropod biology but also opens new avenues for the development of innovative strategies in pest management and aquaculture.
References
- 1. Frontiers | Evidence for a conserved CCAP-signaling pathway controlling ecdysis in a hemimetabolous insect, Rhodnius prolixus [frontiersin.org]
- 2. sdbonline.org [sdbonline.org]
- 3. Prothoracicostatic Activity of the Ecdysis-Regulating Neuropeptide this compound (CCAP) in the Desert Locust - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a conserved CCAP-signaling pathway controlling ecdysis in a hemimetabolous insect, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Eclosion hormone provides a link between ecdysis-triggering hormone and this compound in the neuroendocrine cascade that controls ecdysis behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and its receptor modulate the ecdysis behavior in the pea aphid, Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional analysis of four neuropeptides, EH, ETH, CCAP and bursicon, and their receptors in adult ecdysis behavior of the red flour beetle, Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted ablation of CCAP neuropeptide-containing neurons of Drosophila causes specific defects in execution and circadian timing of ecdysis behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Ecdysis of decapod crustaceans is associated with a dramatic release of this compound into the haemolymph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ecdysis Triggering Hormone, Eclosion Hormone, and this compound Play Essential but Different Roles in the Molting Process of Mud Crab, Scylla paramamosain – ScienceOpen [scienceopen.com]
- 15. An Updated Guide to the Identification, Quantitation, and Imaging of the Crustacean Neuropeptidome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification, Quantitation, and Imaging of the Crustacean Peptidome - PMC [pmc.ncbi.nlm.nih.gov]
Crustacean Cardioactive Peptide: A Dual-Function Neuromodulator in Arthropods
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Crustacean Cardioactive Peptide (CCAP) is a highly conserved nonapeptide that plays a pivotal role in the physiological regulation of arthropods. Initially identified for its cardioacceleratory effects, extensive research has revealed its multifaceted nature, functioning as both a neurohormone circulating in the hemolymph and a neurotransmitter acting at synaptic junctions. This guide provides a comprehensive technical overview of CCAP's dual roles, detailing its signaling pathways, quantitative physiological effects, and the experimental methodologies used to elucidate its functions.
Distinguishing Neurohormonal and Neurotransmitter Functions
The classification of CCAP as a neurohormone or a neurotransmitter depends on its site of release, mode of transport, and the location of its target receptors. As a neurohormone , CCAP is released from neurosecretory cells into the hemolymph, the circulatory fluid of arthropods, allowing it to travel long distances and act on distal tissues. In contrast, as a neurotransmitter or neuromodulator , CCAP is released from neurons into the synaptic cleft or extrasynaptic space to signal to adjacent neurons or muscle cells over a short distance.
Key criteria for differentiating these roles are summarized below:
| Criterion | Neurohormone | Neurotransmitter/Neuromodulator |
| Release Site | Neurosecretory cell terminals into the hemolymph | Presynaptic terminals into the synaptic cleft or extrasynaptic space |
| Transport | Circulation via hemolymph | Diffusion across a short distance |
| Target | Distant cells and tissues | Postsynaptic neurons or adjacent cells |
| Speed of Action | Slower onset, longer duration | Rapid onset, shorter duration |
| Concentration | Low concentrations in hemolymph | High concentration in the synaptic cleft |
Quantitative Data on CCAP Activity
The physiological effects of CCAP are dose-dependent and can be quantified to understand its potency and efficacy in different contexts. The following tables summarize key quantitative data from various studies.
Table 1: Receptor Activation and Binding Affinity (EC50 Values)
| Species | Receptor | Cell Type | EC50 (nM) | Reference |
| Schistocerca gregaria | Schgr-CCAPR-1 | CHO-WTA11 | 0.01 | [1][2] |
| Schistocerca gregaria | Schgr-CCAPR-2 | CHO-WTA11 | 1.2 | [1][2] |
| Schistocerca gregaria | Schgr-CCAPR-3 | CHO-WTA11 | 0.05 | [1][2] |
| Rhodnius prolixus | RhoprCCAPR | HEK293 | 12.2 ± 1.1 | [3] |
Table 2: Physiological Effects of CCAP
| Species | Physiological Response | Concentration/Dose | Effect | Reference |
| Tenebrio molitor | Heartbeat Frequency | >10⁻⁷ M | Dose-dependent cardio-stimulatory effect | [4] |
| Carcinus maenas | Hemolymph Concentration during Ecdysis | - | Up to 30-fold increase | [5] |
| Orconectes limosus | Hemolymph Concentration during Ecdysis | - | Over 100-fold increase | [5] |
| Periplaneta americana | Nitric Oxide Concentration (in vitro) | 10⁻⁸ M | Significant increase in hepatopancreas culture | [6] |
CCAP Signaling Pathway
CCAP exerts its effects by binding to a specific G protein-coupled receptor (GPCR), known as the CCAP receptor (CCAPR). The activation of CCAPR initiates an intracellular signaling cascade, primarily involving the cyclic AMP (cAMP) second messenger system.
Upon ligand binding, the CCAPR undergoes a conformational change, leading to the activation of an associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated levels of cAMP then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins, leading to the final physiological response, such as muscle contraction or changes in gene expression.
Experimental Protocols
The study of CCAP's dual functions relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.
Immunohistochemistry for CCAP Localization
This protocol is adapted for the localization of CCAP-expressing neurons in the central nervous system of Drosophila melanogaster.
1. Tissue Dissection and Fixation:
-
Dissect brains from adult flies in cold 1X Phosphate Buffered Saline (PBS).
-
Fix the brains in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.
-
Wash the brains three times for 10 minutes each in PBT (PBS with 0.3% Triton X-100).
2. Blocking:
-
Block the samples in PBT with 5% normal goat serum (NGS) for 1 hour at room temperature to prevent non-specific antibody binding.
3. Primary Antibody Incubation:
-
Incubate the brains with a primary antibody against CCAP (e.g., rabbit anti-CCAP) diluted in blocking buffer.
-
Incubation is typically performed overnight at 4°C with gentle agitation.
4. Washing:
-
Wash the brains three times for 20 minutes each in PBT to remove unbound primary antibody.
5. Secondary Antibody Incubation:
-
Incubate the samples with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer.
-
Incubation is typically for 2 hours at room temperature or overnight at 4°C, protected from light.
6. Final Washes and Mounting:
-
Perform three final washes for 20 minutes each in PBT.
-
Mount the brains on a microscope slide in an appropriate mounting medium (e.g., Vectashield).
7. Imaging:
-
Visualize the stained neurons using a confocal microscope.
RNA Interference (RNAi) for Gene Knockdown
This protocol is a generalized method for dsRNA-mediated knockdown of the CCAP receptor in an insect model like Tribolium castaneum.
1. dsRNA Synthesis:
-
Amplify a 300-500 bp region of the target gene (CCAPR) from cDNA using PCR with primers containing T7 promoter sequences.
-
Use the PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands.
-
Anneal the sense and antisense strands to form double-stranded RNA (dsRNA).
-
Purify and quantify the dsRNA.
2. dsRNA Injection:
-
Anesthetize late-instar larvae or pupae by chilling on ice.
-
Inject a specific concentration of dsRNA (e.g., 1 µg/µL) into the abdominal cavity using a microinjector.
-
Inject a control group with dsRNA targeting a non-related gene (e.g., GFP) or with injection buffer alone.
3. Post-injection Maintenance:
-
Return the injected insects to their normal rearing conditions and monitor their development.
4. Phenotypic Analysis:
-
Observe the insects for expected phenotypes associated with the loss of CCAPR function (e.g., ecdysis failure, altered heart rate).
5. Validation of Knockdown:
-
After a suitable time, dissect tissues from a subset of injected insects.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the CCAPR gene to confirm successful knockdown.
Logical Framework: Neurohormone vs. Neurotransmitter Action
The decision of whether CCAP acts as a neurohormone or a neurotransmitter is determined by its anatomical and physiological context. The following diagram illustrates the logical flow distinguishing these two modes of action.
Conclusion
This compound is a pleiotropic signaling molecule with well-defined roles as both a neurohormone and a neurotransmitter in arthropods. Understanding the specific context of its release, transport, and receptor activation is crucial for elucidating its diverse physiological functions. The experimental approaches outlined in this guide provide a robust framework for investigating the complex biology of CCAP and offer potential avenues for the development of novel pest management strategies and other biotechnological applications. The continued study of this versatile neuropeptide will undoubtedly reveal further intricacies of neuroendocrine regulation in the animal kingdom.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of cyclopiazonic acid, a novel Ca(2+)-ATPase inhibitor, on contractile responses in skinned ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luolab.stanford.edu [luolab.stanford.edu]
- 4. Pleiotropic effects of the neuropeptides CCAP and myosuppressin in the beetle, Tenebrio molitor L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for a conserved CCAP-signaling pathway controlling ecdysis in a hemimetabolous insect, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
The Distribution and Analysis of Crustacean Cardioactive Peptide (CCAP) in the Arthropod Central Nervous System: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Crustacean Cardioactive Peptide (CCAP) is a highly conserved, cyclic nonapeptide crucial for orchestrating a suite of vital physiological and behavioral processes in arthropods.[1] First isolated from the shore crab Carcinus maenas for its cardioacceleratory function, its role is now understood to be far more pleiotropic, encompassing the regulation of ecdysis (molting), muscle contraction, and metabolism.[1][2] For researchers in neurobiology and professionals in drug development targeting arthropod-specific pathways, a comprehensive understanding of the CCAP system's architecture within the central nervous system (CNS) is paramount. This guide provides a detailed overview of the distribution of CCAP-expressing neurons, quantitative data, in-depth experimental protocols for their study, and a visualization of the associated signaling pathway.
Distribution of CCAP Neurons in the Arthropod CNS
The CCAPergic neuronal network is remarkably conserved across arthropod evolution, with identifiable homologous neurons present in both insects and crustaceans. This network is segmentally arranged, with distinct populations of interneurons and neurosecretory cells located throughout the brain and ventral nerve cord (VNC).
Insects
In insects, the CCAP system is best characterized in holometabolous species like the fruit fly Drosophila melanogaster and the tobacco hornworm Manduca sexta.
-
Brain and Subesophageal Ganglion (SOG): In Drosophila, the brain consistently contains two pairs of CCAP-immunoreactive (CCAP-IR) interneurons.[3] The SOG houses a more substantial population, with five pairs of CCAP neurons identified.[3] Similarly, in Manduca sexta, nine pairs of CCAP-expressing cells are found in the brain and 4.5 pairs in the SOG.[4] These cephalic neurons have extensive projections, suggesting roles in integrating sensory information and coordinating downstream motor programs.
-
Ventral Nerve Cord (VNC): The segmental ganglia of the VNC contain both interneurons and efferent neurosecretory cells. In Drosophila larvae, a pair of CCAP interneurons is present in each thoracic and abdominal neuromere (except the terminal one), while efferent neurons are found in specific segments (SOG, thoracic 3, abdominal 1-4, and the terminal ganglion).[5] In Manduca, each thoracic ganglion contains three pairs of CCAP neurons, while the abdominal ganglia house three to five pairs each.[4] A key function of these VNC neurons is the initiation of the ecdysis motor program, a role confirmed by the precipitous decrease in CCAP immunoreactivity following molting, which indicates a massive release of the peptide.[6][7]
Crustaceans
In crustaceans, the distribution follows a similar segmental pattern, though quantitative data is less abundant.
-
Brain and Associated Ganglia: CCAP-like immunoreactivity is widespread throughout the crustacean CNS, including the brain and thoracic ganglion, although peptide concentrations are generally lower here compared to neurohemal organs.
-
Ventral Nerve Cord (VNC): Detailed mapping in the crayfish Astacus astacus and Orconectes limosus has identified two main types of contralaterally projecting CCAP-IR neurons that are serially homologous in each neuromere of the VNC.
-
Type 1 (Interneuron): A smaller, dorsal-lateral neuron with a descending axon. A single pair of these cells is found in each ganglion.
-
Type 2 (Neurosecretory Cell): A larger, more weakly stained neuron that projects to neurohemal release sites in the next anterior neuromere. Each ganglion typically contains one pair of these cells, with the exception of the abdominal neuromeres which contain two pairs. These cells release CCAP into the hemolymph to act hormonally.
-
Quantitative Distribution of CCAP-Expressing Neurons
The number of CCAP-expressing neurons has been precisely quantified in several model insect species and detailed for the crayfish VNC. This data provides a comparative baseline for neuroanatomical and functional studies.
| Species | CNS Region | Number of Neurons (or Pairs) | Neuron Type | Reference |
| Insecta | ||||
| Drosophila melanogaster (Larva/Adult) | Brain | 2 pairs | Interneurons | [3] |
| Subesophageal Ganglion | 5 pairs | Interneurons/Efferent | [3] | |
| Ventral Nervous System | 1-2 pairs per ganglion (in at least 8 ganglia) | Interneurons/Efferent | [3][5] | |
| Manduca sexta (Post-embryonic) | Brain | 9 pairs | - | [4] |
| Subesophageal Ganglion | 4.5 pairs | - | [4] | |
| Thoracic Ganglia (T1-T3) | 3 pairs each | - | [4] | |
| Abdominal Ganglion (A1) | 3 pairs | - | [4] | |
| Abdominal Ganglia (A2-A6) | 5 pairs each | - | [4] | |
| Terminal Ganglion | 7.5 pairs | - | [4] | |
| Crustacea | ||||
| Astacus astacus / Orconectes limosus | Ventral Nerve Cord (per neuromere) | 1 pair | Interneurons | |
| Ventral Nerve Cord (per neuromere) | 1 pair (Maxillary-Abdominal) / 2 pairs (Abdominal) | Neurosecretory Cells |
Experimental Protocols
Accurate localization of CCAP-expressing neurons and their corresponding mRNA is fundamental to studying their function. The following are detailed protocols for immunohistochemistry (IHC) and fluorescent in situ hybridization (FISH), optimized for arthropod nervous tissue.
Protocol 1: Whole-Mount Immunohistochemistry (IHC) for CCAP
This protocol is adapted from established methods for Drosophila CNS and is suitable for detecting the CCAP neuropeptide within intact ganglia.
1. Dissection and Fixation:
- Dissect the CNS (brain and/or ventral nerve cord) in ice-cold Schneider's Insect Medium (S2) or appropriate saline.
- Transfer tissue immediately to a microcentrifuge tube containing 1 mL of 2% Paraformaldehyde (PFA) in S2 medium.
- Fix for 55-60 minutes at room temperature on a nutator.[8][9]
2. Washing and Permeabilization:
- Remove the fixative and add 1.5 mL of PBT (0.5% Triton X-100 in 1X PBS).
- Wash 4 times for 15 minutes each on a nutator at room temperature.[8]
3. Blocking:
- Remove PBT and add 500 µL of blocking buffer (5% Normal Goat Serum in PBT).
- Incubate for 1.5 hours at room temperature on a rotator.[8]
4. Primary Antibody Incubation:
- Remove blocking buffer and add the primary antibody (e.g., Rabbit anti-CCAP) diluted in blocking buffer. A typical dilution is 1:1000.
- Incubate for 4 hours at room temperature, then transfer to 4°C for 2-3 overnights on a rotator.
5. Post-Primary Washes:
- Remove the primary antibody solution.
- Wash the tissue 5 times for 15 minutes each with PBT at room temperature.
6. Secondary Antibody Incubation:
- Remove PBT and add the fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking buffer (typically 1:500).
- Incubate for 4 hours at room temperature, then transfer to 4°C for 2-3 overnights on a rotator. Protect from light from this step onwards.
7. Final Washes and Mounting:
- Remove the secondary antibody solution.
- Wash the tissue 5 times for 15 minutes each with PBT at room temperature.
- Perform a final wash in 1X PBS for 5 minutes.
- Mount the CNS on a microscope slide in an appropriate mounting medium (e.g., Vectashield or DPX).
// Node styles
node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Define nodes
Dissect [label="1. Dissect CNS\nin cold saline"];
Fix [label="2. Fix\n(2% PFA, 55 min)"];
Wash1 [label="3. Wash & Permeabilize\n(4x15 min in PBT)"];
Block [label="4. Block\n(5% NGS, 1.5 hr)"];
PrimaryAb [label="5. Primary Antibody\n(Anti-CCAP, 4°C, 2-3 nights)"];
Wash2 [label="6. Wash\n(5x15 min in PBT)"];
SecondaryAb [label="7. Secondary Antibody\n(Alexa Fluor conjugate, 4°C, 2-3 nights)"];
Wash3 [label="8. Final Washes\n(5x15 min in PBT)"];
Mount [label="9. Mount & Image"];
// Define edges
Dissect -> Fix;
Fix -> Wash1;
Wash1 -> Block;
Block -> PrimaryAb;
PrimaryAb -> Wash2;
Wash2 -> SecondaryAb;
SecondaryAb -> Wash3;
Wash3 -> Mount;
}
Protocol 2: Fluorescent in situ Hybridization (FISH) for CCAP mRNA
This protocol is for detecting CCAP precursor mRNA using digoxigenin (B1670575) (DIG)-labeled riboprobes and is adapted from whole-mount Drosophila brain methods.
1. Probe Synthesis:
- Linearize a plasmid containing the CCAP cDNA sequence.
- Synthesize a DIG-labeled antisense RNA probe using an in vitro transcription kit (e.g., with SP6 or T7 RNA polymerase), incorporating DIG-UTP.
- Purify the labeled riboprobe via ethanol (B145695) precipitation or a spin column.
2. Tissue Preparation:
- Dissect and fix the CNS as described in the IHC protocol (Steps 1.1-1.2).
- Wash samples in PBT (0.5% Triton X-100 in 1X PBS).
- Dehydrate the tissue through an ethanol series (e.g., 30%, 50%, 75%, 100% EtOH), with 5-minute incubations at each step. Samples can be stored in 100% ethanol at -20°C.
3. Hybridization:
- Rehydrate samples through a reverse ethanol series into PBT.
- Pre-hybridize the tissue in 200 µL of hybridization buffer (50% formamide, 5X SSC, 100 µg/mL heparin, 100 µg/mL sonicated salmon sperm DNA, 0.1% Tween-20) for at least 2 hours at 56°C.
- Prepare the probe solution by diluting the DIG-labeled probe (e.g., 50-100 ng) in 100 µL of hybridization buffer. Denature the probe by heating to 80°C for 3 minutes, then immediately place on ice.
- Remove the pre-hybridization solution and add the probe solution. Incubate overnight (12-16 hours) at 56°C.
4. Post-Hybridization Washes:
- Perform a series of stringent washes at 56°C to remove unbound probe:
- 1 x 15 min in hybridization buffer.
- 1 x 15 min in 3:1 hybridization buffer:PBT.
- 1 x 15 min in 1:1 hybridization buffer:PBT.
- 1 x 15 min in 1:3 hybridization buffer:PBT.
- 4 x 5 min in PBT.
- Cool samples to room temperature.
5. Detection:
- Block the tissue in blocking buffer (e.g., 5% Normal Goat Serum in PBT) for 1 hour.
- Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., Anti-DIG-POD, 1:500 dilution) overnight at 4°C.
- Wash thoroughly in PBT (5 x 20 minutes).
- For fluorescent detection, use a tyramide signal amplification (TSA) kit according to the manufacturer's instructions, which uses the peroxidase (POD) enzyme to catalyze the deposition of a fluorescent substrate.
6. Mounting and Imaging:
- Perform final washes in PBS.
- Mount the tissue in an appropriate mounting medium and image using a confocal microscope.
CCAP Signaling Pathway
The CCAP receptor (CCAPR) is a G-protein coupled receptor (GPCR).[10][11] Upon binding of CCAP, the receptor activates intracellular second messenger cascades to elicit a physiological response. Functional studies in mollusks, which possess a homologous system, have shown that the CCAP receptor can couple to G-proteins that activate both the adenylyl cyclase and phospholipase C pathways.[12] This dual signaling capability allows for a complex and nuanced cellular response.
-
cAMP Pathway: Activation of a stimulatory G-protein (Gs) leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream target proteins to modulate cellular activity.
-
Ca²+ Pathway: Activation of a Gq-type G-protein stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores (e.g., the endoplasmic reticulum), while DAG activates Protein Kinase C (PKC). The rise in intracellular Ca²⁺ and activation of PKC lead to the phosphorylation of various cellular effectors.
References
- 1. Mapping of serotonin-like immunoreactivity in the ventral nerve cord of crayfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. uniprot.org [uniprot.org]
- 4. Distribution of Non-Indigenous Crayfish Species in Estonia and Their Impacts on Noble Crayfish (Astacus astacus L.) Populations | MDPI [mdpi.com]
- 5. Unusual cardioactive peptide (CCAP) from pericardial organs of the shore crab Carcinus maenas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution of a novel cardioactive neuropeptide (CCAP) in the nervous system of the shore crab Carcinus maenas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allatostatin-C signaling in the crab Carcinus maenas is implicated in the ecdysis program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The giant escape neurons of crayfish: Past discoveries and present opportunities [frontiersin.org]
- 10. Unusual cardioactive peptide (CCAP) from pericardial organs of the shore crab Carcinus maenas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative distribution of GABA-immunoreactive neurons in cetacean visual cortex is similar to that in land mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunocytochemical mapping and quantification of expression of a putative type 1 serotonin receptor in the crayfish nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary Conservation of Crustacean Cardioactive Peptide: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a pivotal role in the physiological processes of arthropods. This technical guide provides a comprehensive overview of the evolutionary conservation of CCAP, focusing on its structure, function, and signaling pathways across various crustacean and insect species. We present a detailed analysis of its sequence homology, receptor binding affinities, and functional conservation, supported by quantitative data, in-depth experimental protocols, and visual diagrams of its signaling mechanisms. This document is intended to serve as a valuable resource for researchers in the fields of neurobiology, endocrinology, and pharmacology, as well as for professionals involved in the development of novel pest control agents and other targeted therapeutics.
Introduction
This compound (CCAP) is a cyclic nonapeptide with the primary structure Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 (PFCNAFTGC-NH2), featuring a disulfide bridge between the two cysteine residues.[1] First isolated from the pericardial organs of the shore crab Carcinus maenas, CCAP was initially recognized for its potent cardioacceleratory effects.[1] Subsequent research has revealed its multifaceted roles as a neurohormone and neurotransmitter in a wide range of arthropods, including both crustaceans and insects.
The remarkable evolutionary conservation of CCAP at the sequence, structural, and functional levels makes it a compelling subject of study. Its involvement in critical physiological processes such as ecdysis (molting), cardiac regulation, and gut motility underscores its importance for arthropod survival and development. This high degree of conservation also presents opportunities for the development of broad-spectrum insecticides that target the CCAP signaling pathway.
This guide will delve into the core aspects of CCAP's evolutionary conservation, providing researchers and drug development professionals with a detailed understanding of its molecular and physiological characteristics.
Structural Conservation of CCAP and its Precursor
The mature CCAP peptide is exceptionally conserved across a vast array of arthropod species. The nine-amino-acid sequence, PFCNAFTGC-NH2, is identical in most crustaceans and insects studied to date. This high level of sequence identity points to a strong evolutionary pressure to maintain its specific structure, which is crucial for its biological activity.
CCAP is synthesized as a larger prepropeptide that undergoes post-translational processing to yield the mature peptide. The overall organization of the CCAP prepropeptide is also well-conserved, typically containing a single copy of the CCAP neuropeptide sequence.
Table 1: Amino Acid Sequence Alignment of CCAP Precursors in Selected Arthropods
| Species | Class | Precursor Sequence (Partial) |
| Carcinus maenas | Malacostraca | ...LEKRPFCNAFTGC GK... |
| Homarus americanus | Malacostraca | ...LEKRPFCNAFTGC GK... |
| Drosophila melanogaster | Insecta | ...LKKRPFCNAFTGC GR... |
| Manduca sexta | Insecta | ...LKKRPFCNAFTGC GR... |
| Tribolium castaneum | Insecta | ...LKKRPFCNAFTGC GR... |
| Rhodnius prolixus | Insecta | ...LKKRPFCNAFTGC GR... |
Note: The mature CCAP sequence is highlighted in bold. Flanking dibasic cleavage sites (KR or GR) are indicative of prohormone convertase processing sites.
Functional Conservation of CCAP
The physiological roles of CCAP are remarkably conserved across the arthropod phylum, highlighting its fundamental importance in their biology.
Cardioacceleration
As its name suggests, CCAP has a pronounced cardioacceleratory effect in both crustaceans and insects. This function is vital for increasing hemolymph circulation during periods of high metabolic demand, such as ecdysis or stress.
Table 2: Quantitative Effects of CCAP on Heart Rate in Selected Arthropods
| Species | Common Name | CCAP Concentration | Effect on Heart Rate | Citation |
| Anopheles gambiae | Mosquito | 10⁻⁵ to 10⁻⁷ M | Up to 28% increase | [2] |
| Drosophila melanogaster | Fruit fly (larva) | Not specified | 52% increase (in vitro) | [3] |
| Drosophila melanogaster | Fruit fly (pupa) | Not specified | 25% increase (in vitro) | [3] |
| Drosophila melanogaster | Fruit fly (adult) | Not specified | 35% increase (in vitro) | [3] |
| Callinectes sapidus | Blue crab | Not specified | Strong positive chronotropic effect | [4] |
Regulation of Ecdysis
CCAP is a key neurohormone in the intricate process of ecdysis, the shedding of the exoskeleton. Its release is precisely timed to trigger the stereotyped motor patterns that allow the animal to escape its old cuticle. This essential role has been demonstrated in both holometabolous (complete metamorphosis) and hemimetabolous (incomplete metamorphosis) insects, as well as in crustaceans.
Other Conserved Functions
Beyond cardioacceleration and ecdysis, CCAP is involved in a variety of other physiological processes, including:
-
Gut motility: CCAP modulates muscle contractions in the digestive tract.
-
Hormone release: It can influence the release of other hormones.
-
Osmoregulation: In some species, CCAP plays a role in maintaining water and salt balance.
Conservation of the CCAP Signaling Pathway
CCAP exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells. The CCAP receptor and its downstream signaling pathway are also highly conserved.
CCAP Receptors
CCAP receptors have been identified and characterized in several insect species. They exhibit high sequence similarity, and in some cases, multiple receptor isoforms exist within a single species, suggesting functional diversification.
Table 3: CCAP Receptor Binding Affinities in Selected Insects
| Species | Receptor | Ligand | EC₅₀ (nM) | Citation |
| Rhodnius prolixus | RhoprCCAPR | CCAP | 12.2 ± 1.1 | |
| Schistocerca gregaria | Schgr-CCAPR-1, -2, -3 | CCAP | (sub)nanomolar range | [4] |
| Drosophila melanogaster | CG6111 | Corazonin | 1 | [5] |
Note: The receptor for CCAP in Drosophila melanogaster, CG6111, is also activated by corazonin.
Downstream Signaling
Upon ligand binding, the CCAP receptor activates intracellular signaling cascades. Evidence suggests that the CCAP signaling pathway involves the mobilization of two key second messengers: cyclic AMP (cAMP) and intracellular calcium (Ca²⁺). This dual signaling capacity allows for a complex and finely tuned cellular response to CCAP.
Caption: CCAP Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments in CCAP research.
Peptide Extraction and Purification
This protocol describes a general method for extracting and purifying CCAP from arthropod tissues.
Materials:
-
Nervous tissue (e.g., pericardial organs, ventral nerve cord)
-
Extraction buffer (e.g., 90% methanol, 9% acetic acid, 1% water)
-
Homogenizer
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Dissect and collect nervous tissue in ice-cold saline.
-
Homogenize the tissue in extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
Activate an SPE cartridge with methanol, followed by equilibration with water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile).
-
Elute the peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile).
-
Dry the eluate under vacuum.
-
Reconstitute the dried peptide extract in HPLC mobile phase.
-
Purify the peptide using reverse-phase HPLC with a suitable gradient.
-
Collect fractions and assay for bioactivity or analyze by mass spectrometry.
Receptor Binding Assay
This protocol outlines a method for characterizing the binding of CCAP to its receptor expressed in a heterologous system.
Materials:
-
Cell line expressing the CCAP receptor (e.g., CHO, HEK293)
-
Radiolabeled CCAP (e.g., ¹²⁵I-CCAP)
-
Unlabeled CCAP
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Cell harvesting equipment
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Culture cells expressing the CCAP receptor to an appropriate density.
-
Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Resuspend the membrane preparation in binding buffer.
-
Set up binding reactions in microtiter plates containing:
-
Membrane preparation
-
Radiolabeled CCAP (at a fixed concentration)
-
Increasing concentrations of unlabeled CCAP (for competition binding) or binding buffer alone (for total binding).
-
A high concentration of unlabeled CCAP (for non-specific binding).
-
-
Incubate the reactions at a specific temperature for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine binding parameters such as Kd (dissociation constant) and Bmax (maximum number of binding sites).
In Vitro Heart Rate Assay
This protocol describes a method for measuring the effect of CCAP on the heart rate of an insect.
Materials:
-
Insect specimen (e.g., cockroach, locust)
-
Dissection tools
-
Physiological saline
-
CCAP solutions of varying concentrations
-
Microscope with recording capabilities
-
Image analysis software
Procedure:
-
Anesthetize the insect on ice.
-
Dissect the insect to expose the dorsal heart.
-
Create a semi-isolated heart preparation by removing surrounding tissues while maintaining nerve connections.
-
Perfuse the preparation with physiological saline and allow the heart rate to stabilize.
-
Record the baseline heart rate for a set period.
-
Replace the saline with a solution containing a known concentration of CCAP.
-
Record the heart rate in the presence of CCAP.
-
Wash out the CCAP with saline and allow the heart rate to return to baseline.
-
Repeat with different concentrations of CCAP to generate a dose-response curve.
-
Analyze the recordings to quantify changes in heart rate.
Caption: Workflow for In Vitro Heart Rate Assay.
Conclusion
The evolutionary conservation of this compound is a testament to its indispensable role in arthropod physiology. Its identical amino acid sequence, conserved prepropeptide structure, and consistent functions in processes like cardioacceleration and ecdysis across diverse species underscore its significance as a key neurohormone. The high degree of conservation in the CCAP receptor and its signaling pathway further solidifies its importance as a potential target for the development of novel and specific insecticides. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the intricacies of the CCAP system. Future research in this area will not only enhance our fundamental understanding of arthropod neuroendocrinology but also pave the way for innovative applications in pest management and beyond.
References
The Role of Crustacean Cardioactive Peptide in Circadian Rhythms: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Crustacean Cardioactive Peptide (CCAP) is a highly conserved, cyclic nonapeptide neuropeptide found throughout the arthropods. Initially identified for its cardioacceleratory function, its role has expanded to include the regulation of a diverse array of physiological processes such as digestion, molting (ecdysis), and osmoregulation. Emerging evidence, primarily from insect models, now implicates the CCAP signaling system as a critical output pathway of the central circadian clock, translating temporal information into rhythmic physiological events. This technical guide provides an in-depth review of the current understanding of CCAP's involvement in circadian rhythms, with a focus on its signaling pathway, the quantitative effects on rhythmic behaviors, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers investigating neuropeptidergic regulation of circadian biology and for professionals in drug development targeting related pathways.
Introduction to this compound (CCAP)
This compound (CCAP) is a nine-amino-acid neuropeptide with the primary structure Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2, featuring a disulfide bridge between the two cysteine residues.[1] It is widely distributed within the central and peripheral nervous systems of both crustaceans and insects.[1][2] While its name denotes its first discovered function—the acceleration of the heart rate in the shore crab Carcinus maenas—subsequent research has revealed its multifaceted nature.[1] CCAP acts as a neurohormone and a neurotransmitter to regulate a variety of critical life processes, including gut motility, reproduction, and the highly orchestrated process of ecdysis.[1][3]
The link between CCAP and circadian rhythms has been most extensively studied in the context of ecdysis, the shedding of the exoskeleton, which in many insects is a behavior gated to a specific time of day.[3][4] Studies in Drosophila melanogaster have demonstrated that CCAP is a key regulator of the timing of adult emergence (eclosion), a classic example of a circadian-controlled behavior.[3][4] This suggests that CCAP-containing neurons are a crucial output pathway of the master circadian clock, translating rhythmic signals from the core clock machinery into precisely timed physiological events.
The CCAP Signaling Pathway
The biological actions of CCAP are mediated by a specific G protein-coupled receptor (GPCR), known as the CCAP receptor (CCAPR).[3] Upon binding of CCAP, the receptor undergoes a conformational change that activates intracellular signaling cascades through the dissociation of heterotrimeric G proteins. Evidence from both molluscan and insect models suggests that the CCAPR can exhibit dual coupling to intracellular second messenger systems, namely the adenylyl cyclase-cyclic AMP (cAMP) pathway and the phospholipase C-calcium (Ca2+) pathway.[3][4]
Activation of Gαs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response. Concurrently, or alternatively, activation of Gαq proteins can stimulate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC lead to further downstream signaling events. This dual signaling capability allows for a complex and nuanced regulation of cellular activity in response to CCAP.
Figure 1. Generalized CCAP signaling pathway via a G protein-coupled receptor.
CCAP as an Output of the Central Circadian Clock
The central circadian clock in arthropods, located in specific clusters of neurons in the brain, generates endogenous 24-hour rhythms. This timing information is relayed to downstream neurons to control rhythmic behaviors. In Drosophila, the master pacemaker neurons are characterized by the expression of the neuropeptide Pigment-Dispersing Factor (PDF). Anatomical studies have shown that CCAP-containing neurons are in close proximity to the projections of these core clock neurons, suggesting a direct or indirect synaptic connection.[3] This anatomical relationship supports the role of CCAP neurons as a key output pathway, receiving rhythmic signals from the central clock.
Figure 2. Logical relationship of CCAP as a circadian clock output.
Quantitative Data on CCAP's Role in Circadian Rhythms
The most compelling quantitative evidence for CCAP's role in circadian timing comes from studies of eclosion in Drosophila melanogaster. By genetically ablating CCAP-containing neurons (a technique referred to as knockout or KO), researchers can observe the effect of the peptide's absence on the timing of this behavior.
Table 1: Eclosion Profiles of CCAP Knockout (KO) vs. Control Drosophila melanogaster
| Condition | Genotype | Peak Eclosion Time (ZT/CT*) | Distribution of Eclosion | Rhythmicity |
| 12:12 Light-Dark (LD) | Control | ZT 0-2 (early morning) | Tightly gated to the hours just after dawn | Strongly rhythmic |
| CCAP KO | ZT 2-4 (delayed) | Broader distribution, less precise gating | Rhythmic, but with an abnormal phase[3][4] | |
| Constant Darkness (DD) | Control | CT 0-2 (subjective morning) | Tightly gated to the subjective morning | Strongly rhythmic |
| CCAP KO | CT 2-6 (delayed & broader) | Significantly broader distribution, poor gating | Rhythmic, but with an abnormal phase and reduced robustness[3][4] |
*Zeitgeber Time (ZT) refers to time under a light-dark cycle, where ZT0 is lights-on. Circadian Time (CT) refers to time in constant conditions, where CT0 is the start of the subjective day.
These data clearly demonstrate that while CCAP is not required for the generation of the eclosion rhythm itself, it is essential for the correct phasing and precise timing (gating) of this output.[3][4] The delay and broadening of the eclosion peak in CCAP KO flies indicate that CCAP signaling is a critical component of the pathway that translates the central clock's signal into a sharply defined behavioral event.
Experimental Protocols
Investigating the role of CCAP in circadian rhythms requires a multi-faceted approach combining molecular biology, neuroanatomy, and behavioral analysis. Below are detailed methodologies for key experiments.
Quantifying Circadian Gene Expression via qPCR
This protocol describes how to measure the daily expression levels of the CCAP gene and its receptor in crustacean neural tissue.
-
Animal Entrainment: House crustaceans in a controlled environment with a strict 12:12 hour light-dark (LD) cycle for at least one week to entrain their circadian clocks.
-
Time-Course Tissue Collection: On the final day, collect neural tissue (e.g., brain, thoracic ganglia) from separate groups of animals at 4-hour intervals over a 24-hour period (i.e., at ZT0, ZT4, ZT8, ZT12, ZT16, ZT20). To minimize light-induced gene expression, collections during the dark phase should be performed under dim red light.
-
RNA Extraction: Immediately flash-freeze collected tissues in liquid nitrogen and store at -80°C. Extract total RNA from each sample using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Treat RNA samples with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative PCR (qPCR): Design primers specific to the CCAP and CCAPR genes, as well as a reference gene (e.g., 18S rRNA, Actin) for normalization. Perform qPCR using a SYBR Green-based master mix. The cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the reference gene and expressing each time point relative to a chosen calibrator time point (e.g., ZT0).
Gene Knockdown using dsRNA Interference (RNAi)
This protocol details how to reduce the expression of the CCAP gene to study its functional role in a circadian behavior.
-
dsRNA Synthesis: Obtain a cDNA clone of the CCAP gene. Using PCR with T7 promoter-appended primers, amplify a 300-500 bp region of the gene. Use this PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize double-stranded RNA (dsRNA). Purify the dsRNA and resuspend in sterile saline.
-
Injection: Inject a cohort of animals with the CCAP dsRNA (e.g., 1-2 µg per animal). Inject a control group with dsRNA targeting a non-endogenous gene (e.g., GFP).
-
Validation of Knockdown: After 48-72 hours, dissect neural tissue from a subset of animals from both groups and perform qPCR (as described in 5.1) to confirm a significant reduction in CCAP mRNA levels in the experimental group.
-
Behavioral Assay: Subject the remaining animals to a behavioral assay relevant to circadian rhythms (e.g., locomotor activity monitoring, timing of molting). Record and analyze the behavior over several days under both LD and constant conditions.
-
Data Analysis: Compare the behavioral parameters (e.g., rhythmicity, period, phase) between the CCAP dsRNA-injected group and the control group to determine the functional consequence of reduced CCAP signaling.
Immunohistochemical Localization of CCAP Neurons
This protocol allows for the visualization of CCAP-containing neurons within the crustacean brain to study their anatomical relationship with core clock neurons.
-
Tissue Dissection and Fixation: Dissect the brain in cold crustacean saline. Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 4 hours at 4°C.
-
Washing and Blocking: Wash the brains thoroughly in PBS with 0.3% Triton X-100 (PBST). Block non-specific antibody binding by incubating the brains in PBST containing 5% normal goat serum for 2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the brains in a primary antibody solution containing a rabbit anti-CCAP antibody (typically at a 1:1000 dilution) in blocking solution for 48 hours at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the brains extensively in PBST. Incubate in a secondary antibody solution containing a goat anti-rabbit antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) for 24 hours at 4°C.
-
Mounting and Imaging: Wash the brains again in PBST and then PBS. Mount the brains on a slide in an anti-fade mounting medium.
-
Microscopy: Visualize the stained neurons using a confocal microscope. For co-localization studies, this protocol can be adapted to include a primary antibody against a clock neuron marker (e.g., anti-PDF) and a corresponding secondary antibody with a different fluorophore.
References
- 1. Extracting temporal relationships between weakly coupled peptidergic and motoneuronal signaling: Application to Drosophila ecdysis behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Targeted ablation of CCAP neuropeptide-containing neurons of Drosophila causes specific defects in execution and circadian timing of ecdysis behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of Crustacean Cardioactive Peptide (CCAP) in Invertebrate Reproductive Processes: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Crustacean Cardioactive Peptide (CCAP), a highly conserved nonapeptide originally identified for its cardioacceleratory functions, has emerged as a critical neurohormone regulating a spectrum of physiological processes in invertebrates. Among these, its influence on reproductive mechanisms is of profound importance, offering potential avenues for the development of novel pest control strategies and a deeper understanding of invertebrate endocrinology. This technical guide provides an in-depth analysis of CCAP's role in invertebrate reproduction, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Functions of CCAP in Invertebrate Reproduction
CCAP's primary role in the reproductive processes of invertebrates, particularly insects, is the modulation of visceral muscle contractility, which is essential for the transport of gametes and the successful deposition of eggs. The peptide exerts its effects by binding to specific G-protein coupled receptors (GPCRs) located on the surface of target cells within the reproductive tissues.
Oviduct and Spermatheca Contraction
A primary and well-documented function of CCAP is the stimulation of contractions in the oviducts and spermatheca.[1] This muscular activity is crucial for moving mature oocytes down the reproductive tract for fertilization and subsequent oviposition. In the African migratory locust, Locusta migratoria, CCAP has been shown to stimulate the contraction of both the oviducts and the spermatheca, indicating its role as a neurohormone in these processes.[1]
Quantitative Data on CCAP's Influence
While much of the research has focused on the physiological mechanisms of CCAP action, quantitative data on its direct impact on reproductive output, such as fecundity and fertility, is still emerging. However, studies on the physiological effects of CCAP on reproductive tissues provide valuable quantitative insights.
| Species | Tissue | Parameter Measured | CCAP Concentration | Observed Effect | Reference |
| Hylobius abietis (Large pine weevil) | Oviduct | Frequency and amplitude of phasic contractions | Threshold: 10⁻¹⁰–10⁻⁹ mol/L | Dose-dependent increase in contraction frequency and amplitude | [2] |
| Locusta migratoria (African migratory locust) | Oviduct & Spermatheca | Muscle contraction | Not specified | Stimulation of contractions | [1] |
Signaling Pathways of CCAP in Reproductive Tissues
The signaling cascade initiated by CCAP in reproductive tissues follows a well-established pathway for many neuropeptide GPCRs. The binding of CCAP to its receptor activates a heterotrimeric G-protein, specifically the Gq alpha subunit. This, in turn, activates the enzyme phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration is the direct trigger for muscle cell contraction.
Experimental Protocols
In Vitro Oviduct Contraction Assay
This assay is fundamental for quantifying the effects of CCAP on the contractility of reproductive tissues.
Objective: To measure the frequency and amplitude of oviduct muscle contractions in response to varying concentrations of CCAP.
Materials:
-
Adult female insects (e.g., Hylobius abietis, Locusta migratoria)
-
Dissection microscope and tools
-
Perfusion chamber
-
Physiological saline solution appropriate for the insect species
-
Synthetic CCAP peptide
-
Video microscopy setup
-
Computer with data acquisition and analysis software
Procedure:
-
Dissect the oviducts from a reproductively mature female insect in cold physiological saline.
-
Carefully remove any adhering fat body or connective tissue.
-
Mount the isolated oviduct in a perfusion chamber continuously perfused with fresh saline.
-
Allow the preparation to equilibrate and establish a baseline of spontaneous contractions.
-
Record the spontaneous contractions using video microscopy for a defined period.
-
Introduce CCAP into the perfusion solution at a starting concentration (e.g., 10⁻¹¹ mol/L).
-
Record the oviduct contractions for a set duration at this concentration.
-
Increase the concentration of CCAP in a stepwise manner (e.g., 10⁻¹⁰ mol/L, 10⁻⁹ mol/L, etc.) and record the activity at each concentration.
-
After the highest concentration, perfuse with saline alone to observe washout effects.
-
Analyze the recorded video to determine the frequency (contractions per minute) and amplitude of contractions at each CCAP concentration.
Fecundity and Fertility Assay
This assay is designed to quantify the overall reproductive output of an insect in response to modulation of CCAP signaling.
Objective: To determine the effect of CCAP (or its antagonist/RNAi) on the number of eggs laid (fecundity) and the percentage of eggs that hatch (fertility).
Materials:
-
Reproductively mature female insects
-
Cages or vials for individual or small group housing
-
Egg-laying substrate appropriate for the species
-
Microinjection setup (for peptide injection) or appropriate diet for oral administration of dsRNA
-
CCAP peptide, CCAP antagonist, or dsRNA targeting the CCAP receptor
-
Incubator with controlled temperature, humidity, and photoperiod
-
Dissecting microscope for egg counting
Procedure:
-
Separate newly eclosed adult females and allow them to mature under optimal conditions.
-
Divide the females into experimental and control groups.
-
For the experimental group, administer CCAP, a CCAP antagonist, or dsRNA targeting the CCAP receptor via injection or feeding. The control group should receive a sham injection or a control diet.
-
Place individual females (or pairs with a male) into individual egg-laying chambers with the appropriate substrate.
-
Collect and count the number of eggs laid by each female daily for a defined period (e.g., 10-14 days). This provides the fecundity data.
-
Collect a subset of the laid eggs from each group and incubate them under optimal conditions.
-
After the typical incubation period for the species, count the number of hatched larvae.
-
Calculate the percentage of hatched eggs to determine fertility.
-
Statistically compare the fecundity and fertility between the experimental and control groups.
Conclusion and Future Directions
The available evidence strongly supports a significant role for CCAP in the reproductive processes of invertebrates, primarily through its myostimulatory effects on the female reproductive tract. The signaling pathway involving a GPCR, Gq protein, and subsequent calcium mobilization is the likely mechanism of action. While quantitative data on oviduct contraction is available for some species, a critical area for future research is the direct quantification of CCAP's impact on fecundity and fertility across a broader range of invertebrate species. Such data will be invaluable for assessing the potential of targeting the CCAP signaling pathway for the development of novel and specific insect pest management strategies. Furthermore, elucidating the detailed downstream effects of CCAP receptor activation in reproductive tissues will provide a more complete picture of its regulatory role and may reveal additional targets for intervention.
References
The Neuro-Immune Interface: A Technical Guide to the Role of Crustacean Cardioactive Peptide in Immune Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the emerging link between the neuropeptide, Crustacean Cardioactive Peptide (CCAP), and the innate immune system of crustaceans. Historically recognized for its roles in cardioregulation, molting, and gut motility, recent evidence has illuminated a novel immunomodulatory function for CCAP, opening new avenues for research and the development of strategies to enhance disease resistance in aquaculture. This document synthesizes the current understanding, focusing on the core molecular interactions, signaling pathways, and experimental evidence that underpin this connection.
Introduction to this compound (CCAP)
This compound (CCAP) is a highly conserved, cyclic nonapeptide with the primary amino acid sequence Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 (PFCNAFTGC-NH2), featuring a disulfide bridge between the two cysteine residues.[1] First isolated from the pericardial organs of the shore crab Carcinus maenas, it is a multifunctional neurohormone and neurotransmitter found across arthropods.[1] Its functions are diverse, including the regulation of heart rate, intestinal peristalsis, molting, and osmotic pressure.[2][3] CCAP exerts its effects by binding to a specific G protein-coupled receptor (GPCR), which has been identified in various insect and crustacean species.[2]
The Crustacean Innate Immune System
As invertebrates, crustaceans rely solely on an innate immune system for defense against pathogens.[3] This system is comprised of two principal arms:
-
Cellular Immunity: Mediated primarily by hemocytes, which are involved in processes such as phagocytosis, encapsulation, and nodule formation.
-
Humoral Immunity: Involves soluble effector molecules in the hemolymph, including antimicrobial peptides (AMPs), lectins, and the prophenoloxidase (proPO) activating system, which leads to melanization and pathogen sequestration.
The hepatopancreas is a critical organ in crustaceans, serving not only digestive functions but also acting as a major site for the synthesis of immune-related molecules.[2]
Evidence for CCAP-Mediated Immunomodulation
Groundbreaking research in the mud crab, Scylla paramamosain, has provided the first direct evidence of CCAP's involvement in the immune response.[2][3] The study demonstrated that the CCAP receptor (Sp-CCAPR) is expressed in the hepatopancreas and its expression is significantly upregulated following a challenge with bacterial lipopolysaccharide (LPS) or polyriboinosinic polyribocytidylic acid [Poly (I:C)], which are pathogen-associated molecular patterns (PAMPs).[2][3]
Administration of synthetic CCAP, both in vivo and in vitro, led to the upregulation of a suite of immune-related genes in the hepatopancreas.[2] This suggests that the CCAP signaling system is an active participant in the crustacean neuroendocrine-immune regulatory network, capable of activating immune molecules to combat pathogen infections.[2][3]
Signaling Pathways
CCAP's immunomodulatory effects are mediated through a G protein-coupled receptor (GPCR). Upon ligand binding, the receptor is thought to activate intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and Ca2+, which in turn trigger downstream signaling cascades.[2][4] The key pathways implicated in the CCAP-induced immune response in the mud crab hepatopancreas are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway .[2]
-
p38 MAPK Pathway: This pathway is crucial for regulating the production of pro-inflammatory cytokines and plays a significant role in host defense against pathogens.[2]
-
NF-κB Pathway: This is a cornerstone of innate immunity in both invertebrates and vertebrates. In crustaceans, NF-κB homologs like Dorsal and Relish are essential transcription factors that control the expression of antimicrobial peptides (AMPs).[2]
Activation of these pathways by CCAP signaling culminates in the enhanced transcription of immune effector molecules, including pro-inflammatory cytokines and AMPs.[2]
Quantitative Data Summary
The immunomodulatory effects of CCAP have been quantified through gene expression analysis, nitric oxide production assays, and bacterial clearance tests. The following tables summarize the key quantitative findings from the study on the mud crab, Scylla paramamosain.[2]
Table 1: Relative mRNA Expression of Immune-Related Genes in Hepatopancreas after in vivo CCAP Injection
| Gene Target | Function | Fold Change vs. Control (Mean ± SEM) |
| Sp-CCAPR | CCAP Receptor | 2.61 ± 0.35 ** |
| Sp-P38 | p38 MAPK Pathway | 3.12 ± 0.41 ** |
| Sp-Dorsal | NF-κB Homolog | 2.54 ± 0.29 ** |
| Sp-Relish | NF-κB Homolog | 2.76 ± 0.33 ** |
| Sp-TNFSF | Pro-inflammatory Cytokine | 3.45 ± 0.47 ** |
| Sp-IL16 | Pro-inflammatory Cytokine | 2.98 ± 0.38 ** |
| Sp-Lysozyme | Antimicrobial Peptide | 3.21 ± 0.42 ** |
| Sp-ALF | Antimicrobial Peptide | 2.89 ± 0.36 ** |
| Sp-ALF4 | Antimicrobial Peptide | 3.05 ± 0.39 ** |
| Sp-ALF5 | Antimicrobial Peptide | 3.33 ± 0.44 ** |
| Data represents gene expression 6 hours post-injection with 10-7 mol/crab of synthetic CCAP. ** indicates p < 0.01. |
Table 2: Effects of in vitro CCAP Treatment on Hepatopancreas Culture
| Parameter | CCAP Concentration | Result vs. Control (Mean ± SEM) |
| NO Concentration | 10-7 M | 1.6-fold increase ** |
| Bacterial Clearance | 10-7 M | Significant improvement ** |
| Data collected after 12 hours of incubation with synthetic CCAP. ** indicates p < 0.01. |
Key Experimental Protocols
The following are detailed methodologies for the key experiments that established the link between CCAP and the immune response.
The logical flow of the research involved identifying the CCAP system in the target species, examining its response to immune stimulants, and then directly testing the effect of CCAP on immune gene expression and function.
This protocol is used to quantify the mRNA levels of specific genes.
-
Animal Treatment: Healthy adult mud crabs (Scylla paramamosain) are injected with 100 μL of synthetic Sp-CCAP mature peptide dissolved in phosphate-buffered saline (PBS) to a final concentration of 10-7 mol per crab. Control crabs are injected with 100 μL of PBS.
-
Tissue Collection: At specified time points (e.g., 6 hours post-injection), the hepatopancreas is dissected, immediately frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction: Total RNA is extracted from ~50 mg of hepatopancreas tissue using an RNA extraction kit (e.g., RNAiso Plus, TaKaRa) following the manufacturer's protocol. RNA quality and concentration are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 μg of total RNA using a reverse transcription kit (e.g., PrimeScript™ RT Reagent Kit, TaKaRa) according to the manufacturer's instructions.
-
qRT-PCR Reaction: The reaction is performed in a thermal cycler using a SYBR Green-based qPCR master mix. A typical 20 μL reaction includes: 10 μL of 2× SYBR Premix Ex Taq, 0.4 μL of each primer (10 μM), 2 μL of diluted cDNA template, and 7.2 μL of nuclease-free water.
-
Thermal Cycling: A standard three-step protocol is used: initial denaturation at 95°C for 30 s, followed by 40 cycles of 95°C for 5 s and 60°C for 30 s. A melting curve analysis is performed to verify primer specificity.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-actin) used as an internal control.
This assay measures the production of NO, a key immune signaling molecule, in cultured tissue.
-
Hepatopancreas Culture: Hepatopancreas tissue is dissected from healthy crabs under sterile conditions, washed three times with sterile PBS, and cut into small pieces (~1 mm³). The tissue blocks are placed in a 24-well plate containing culture medium (e.g., Medium 199) supplemented with antibiotics.
-
CCAP Treatment: Synthetic CCAP is added to the culture medium to a final concentration of 10-7 M. Control wells receive no CCAP. The plates are incubated at 28°C for 12 hours.
-
Sample Collection: After incubation, the culture medium is collected and centrifuged at 800 × g for 10 min at 4°C to remove debris.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO oxidation) in the supernatant is measured using a Nitric Oxide Assay Kit, typically based on the Griess reaction. The absorbance is read at 540 nm, and the nitrite concentration is calculated by comparison with a standard curve.
This assay assesses the ability of the hepatopancreas to eliminate bacteria from the surrounding medium.
-
Hepatopancreas Culture and Treatment: The protocol follows steps 1 and 2 of the Nitric Oxide Assay.
-
Bacterial Challenge: After 12 hours of incubation with or without CCAP, the culture medium is removed. The tissue is then washed and incubated with a suspension of live pathogenic bacteria (e.g., Vibrio parahaemolyticus) at a concentration of 107 CFU/mL for 1 hour.
-
Bacterial Count: After the challenge, the culture medium is collected, serially diluted in PBS, and plated on agar (B569324) plates (e.g., TCBS agar for Vibrio).
-
Data Analysis: The plates are incubated at 28°C for 24 hours, and the number of colony-forming units (CFUs) is counted. A lower CFU count in the CCAP-treated group compared to the control indicates enhanced bacterial clearance.
Implications for Research and Drug Development
The discovery of CCAP's immunomodulatory role represents a paradigm shift in our understanding of neuro-immune communication in crustaceans. This finding has several important implications:
-
Novel Disease Control Strategies: CCAP or its analogs could potentially be developed as immunostimulants in aquaculture to enhance the resistance of commercially important species like crabs and shrimp to bacterial diseases.
-
Understanding Stress-Immunity Links: As a neuropeptide, CCAP is linked to the animal's physiological state. Research into how environmental stressors affect CCAP signaling could clarify the mechanisms by which stress compromises immune function.
-
Drug Discovery Targets: The CCAP receptor and its downstream signaling components (p38 MAPK, NF-κB) represent potential targets for the development of novel drugs to modulate the crustacean immune response. Understanding the specific interactions and activation mechanisms is crucial for designing effective and specific therapeutic agents.
Further research is needed to explore whether this CCAP-immune link is conserved across different crustacean species and to fully elucidate the intricate molecular details of the signaling pathway. This knowledge will be instrumental in translating these fundamental discoveries into practical applications for improving crustacean health and aquaculture sustainability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab [frontiersin.org]
- 4. This compound signaling system in the gastropod mollusk Pacific abalone - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Roles of Crustacean Cardioactive Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crustacean cardioactive peptide (CCAP) is a highly conserved nonapeptide originally identified for its cardioacceleratory function in crustaceans.[1] However, a growing body of research has revealed that CCAP is a pleiotropic signaling molecule with a diverse range of physiological roles extending far beyond its name-sake function. This technical guide provides an in-depth exploration of the novel functions of CCAP, detailing the experimental protocols used to elucidate these roles and presenting key quantitative data. Furthermore, it visualizes the intricate signaling pathways through which CCAP exerts its effects, offering a valuable resource for researchers investigating neuropeptide function and for professionals in the field of drug development seeking novel therapeutic targets.
Core Functions and Novel Discoveries
While the cardioacceleratory properties of CCAP are well-established, recent investigations have uncovered its critical involvement in a variety of other physiological processes. These novel functions highlight the peptide's significance as a key regulator in crustacean (and more broadly, arthropod) physiology.
Table 1: Overview of Established and Novel Functions of this compound (CCAP)
| Physiological Process | Primary Effect of CCAP | Key Species Studied | References |
| Cardioregulation | Increases heart rate and contraction force. | Carcinus maenas, Callinectes sapidus, Drosophila melanogaster | [1],[2] |
| Molting (Ecdysis) | Triggers ecdysis behaviors. | Manduca sexta, Tribolium castaneum | [3] |
| Gut Motility | Stimulates foregut, midgut, and hindgut contractions. | Periplaneta americana | [4] |
| Immunoregulation | Upregulates immune-related genes and enhances bacterial clearance. | Scylla paramamosain | [5] |
| Osmoregulation | Potential role in regulating ion transport in gills. | Litopenaeus vannamei | [6] |
| Reproduction | Stimulates oviduct and spermatheca contractions; potential role in vitellogenesis. | Locusta migratoria, Scylla paramamosain | [7],[8] |
| Digestion | Stimulates the release of digestive enzymes (α-amylase and proteases). | Periplaneta americana, Plutella xylostella | [1],[9] |
Experimental Protocols for Functional Analysis
This section provides detailed methodologies for key experiments used to identify and characterize the functions of CCAP.
RNA Interference (RNAi) for Gene Knockdown
RNA interference is a powerful tool to study gene function by silencing the expression of a target gene.[10]
Objective: To determine the physiological role of CCAP or its receptor by observing the phenotype after gene knockdown.
Methodology:
-
dsRNA Preparation:
-
Identify and clone a partial sequence of the target gene (CCAP precursor or CCAP receptor).
-
Use primers with T7 promoter sequences to amplify the target sequence via PCR.[5]
-
Synthesize double-stranded RNA (dsRNA) using an in vitro transcription kit.
-
Purify and quantify the dsRNA.
-
-
dsRNA Injection:
-
Inject a specific concentration of dsRNA (e.g., 0.6 μg/g body weight) into the hemocoel of the crustacean.[11]
-
Inject a control group with a non-specific dsRNA (e.g., dsRNA for Green Fluorescent Protein - EGFP).
-
Administer a vehicle control (e.g., saline) to another group.
-
-
Phenotypic Analysis:
-
Monitor the animals for changes in the physiological process of interest (e.g., molting success, heart rate, immune response) at specific time points post-injection.
-
Collect tissues at various time points to confirm gene knockdown via quantitative PCR (qPCR).
-
Experimental Workflow for RNA Interference:
Caption: Workflow for RNA interference experiments.
Semi-Isolated Heart Preparation for Cardioregulatory Studies
This ex vivo preparation allows for the direct measurement of CCAP's effects on heart rate and contractility.[2]
Objective: To quantify the dose-dependent effects of CCAP on cardiac function.
Methodology:
-
Dissection:
-
Anesthetize the crustacean on ice.
-
Dissect the animal to expose the heart and its associated nerves.
-
Carefully isolate the heart with intact cardiac ganglion and pericardial organs.
-
-
Perfusion:
-
Place the preparation in a perfusion chamber and continuously supply with oxygenated saline.
-
Maintain a constant temperature.
-
-
Recording:
-
Use impedance conversion, pulsed-Doppler probes, or infrared transmitters to record heart rate.[12]
-
Record a baseline heart rate.
-
Apply synthetic CCAP at varying concentrations to the perfusion bath.
-
Record the changes in heart rate and contraction amplitude.
-
-
Data Analysis:
-
Calculate the percentage change in heart rate from the baseline for each CCAP concentration.
-
Construct a dose-response curve to determine the EC50 (half-maximal effective concentration).
-
In Situ Hybridization for Localization of CCAP Receptor mRNA
This technique is used to visualize the location of specific mRNA transcripts within tissues.[13]
Objective: To identify the target tissues and cell types that express the CCAP receptor.
Methodology:
-
Probe Synthesis:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the CCAP receptor mRNA.
-
Synthesize a sense probe as a negative control.
-
-
Tissue Preparation:
-
Dissect and fix the tissues of interest (e.g., hepatopancreas, gills, gonads) in 4% paraformaldehyde.
-
Dehydrate the tissues through an ethanol (B145695) series and embed in paraffin (B1166041) or prepare for whole-mount analysis.[7]
-
Section the paraffin-embedded tissues if necessary.
-
-
Hybridization:
-
Pre-hybridize the tissues to block non-specific binding sites.
-
Hybridize the tissues with the DIG-labeled probe overnight at an appropriate temperature (e.g., 60-70°C).[13]
-
-
Detection:
-
Wash the tissues to remove unbound probe.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the mRNA.
-
-
Imaging:
-
Observe and document the results using a microscope.
-
Quantitative PCR (qPCR) for Immune Gene Expression
qPCR is used to measure the relative expression levels of specific genes.[14]
Objective: To quantify the effect of CCAP on the expression of immune-related genes.
Methodology:
-
Experimental Treatment:
-
Inject crustaceans with a known concentration of synthetic CCAP.
-
Include control groups injected with saline.
-
-
Tissue Collection and RNA Extraction:
-
At various time points post-injection, collect tissues of interest (e.g., hepatopancreas).
-
Extract total RNA from the tissues.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
-
qPCR:
-
Perform qPCR using primers specific for the immune genes of interest (e.g., antimicrobial peptides, components of the Toll and IMD pathways) and a reference gene (e.g., actin or GAPDH).[2]
-
Use a SYBR Green or probe-based detection method.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
Ussing Chamber for Measuring Transepithelial Ion Transport
The Ussing chamber technique allows for the measurement of ion transport across an epithelial tissue.[15]
Objective: To investigate the role of CCAP in modulating ion transport across the gills.
Methodology:
-
Gill Preparation:
-
Perfusion and Measurement:
-
Perfuse both sides with appropriate salines.
-
Measure the transepithelial potential difference and short-circuit current using electrodes.
-
-
Experimental Manipulation:
-
Add CCAP to the basolateral (hemolymph) side of the preparation.
-
Observe and record any changes in the electrical parameters, which reflect changes in ion transport.
-
Assessment of Vitellogenesis and Ovarian Maturation
Objective: To determine the effect of CCAP on female reproductive processes.
Methodology:
-
Hormone Administration:
-
Inject female crustaceans with synthetic CCAP at different stages of their reproductive cycle.
-
Include saline-injected controls.
-
-
Monitoring Ovarian Development:
-
Vitellogenin Quantification:
-
Collect hemolymph samples and quantify the levels of vitellogenin (a key yolk protein precursor) using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.[11]
-
Digestive Enzyme Activity Assays
Objective: To measure the effect of CCAP on the activity of digestive enzymes in the midgut.
Methodology:
-
Midgut Preparation:
-
Dissect the midgut from the crustacean.
-
Incubate the midgut in a buffer with or without synthetic CCAP.[9]
-
-
Enzyme Extraction:
-
After incubation, collect the buffer which now contains the secreted enzymes.[9]
-
-
Activity Measurement:
-
α-Amylase Activity: Use the dinitrosalicylic acid (DNS) method, which measures the reducing sugars produced from the breakdown of starch.[17]
-
Protease Activity: Use a substrate such as azocasein (B1165720) and measure the change in absorbance after digestion.
-
Lipase (B570770) Activity: Use a commercially available lipase assay kit.[9]
-
Quantitative Data Summary
The following tables summarize the quantitative effects of CCAP on various physiological processes as reported in the literature.
Table 2: Cardioacceleratory Effects of CCAP
| Species | Preparation | CCAP Concentration | Effect | Reference |
| Drosophila melanogaster (larvae) | In vitro | Not specified | 52% increase in basal heart rate | [18] |
| Drosophila melanogaster (pupae) | In vitro | Not specified | 25% increase in basal heart rate | [18] |
| Drosophila melanogaster (adults) | In vitro | Not specified | 35% increase in basal heart rate | [18] |
| Baculum extradentatum | In vivo | Dose-dependent | Increase in heart rate and cardiac output | [19] |
| Locusta migratoria | In vivo | 10⁻⁷ M | Complete inhibition of hemolymph flow through excurrent ostia | [19] |
Table 3: Immunomodulatory Effects of CCAP in Scylla paramamosain
| Gene/Molecule | Treatment | Time Point | Fold Change in mRNA Expression (vs. Control) | Reference |
| Sp-CCAPR | CCAP injection | 6 h | ~2.5 | [20] |
| Sp-P38 (MAPK) | CCAP injection | 6 h | ~2.0 | [20] |
| Sp-Dorsal (NF-κB) | CCAP injection | 6 h | ~2.5 | [20] |
| Sp-Relish (NF-κB) | CCAP injection | 6 h | ~3.0 | [20] |
| Sp-TNFSF (Cytokine) | CCAP injection | 6 h | ~3.5 | [20] |
| Sp-ALF1 (AMP) | CCAP injection | 6 h | ~3.0 | [20] |
| Nitric Oxide (NO) | CCAP in vitro (10⁻⁷ M) | - | Significant increase | [10] |
Signaling Pathways of CCAP
CCAP exerts its diverse effects by binding to a G-protein coupled receptor (CCAPR) on the surface of target cells, which in turn activates intracellular signaling cascades. The primary pathways implicated in CCAP signaling are the Ca²⁺/Protein Kinase C (PKC) and the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathways.[1] In the context of immunity, these pathways can further activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[20]
CCAP-Induced Ca²⁺/PKC and cAMP/PKA Signaling
Caption: CCAP signaling via Ca²⁺/PKC and cAMP/PKA pathways.
CCAP-Mediated Immune Response via MAPK and NF-κB Pathways
Caption: CCAP-activated MAPK and NF-κB immune signaling.
Conclusion and Future Directions
The study of this compound has evolved from focusing on a single physiological role to revealing a complex and multifaceted signaling molecule. The novel functions of CCAP in immunoregulation, osmoregulation, reproduction, and digestion underscore its importance as a central regulator of homeostasis in crustaceans. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research in this area.
Future investigations should aim to:
-
Further dissect the downstream components of the CCAP signaling pathways.
-
Explore the potential for cross-talk between CCAP and other neuropeptide signaling systems.
-
Investigate the therapeutic potential of targeting the CCAP system for disease control in aquaculture and for the development of novel pesticides.
By continuing to unravel the complexities of CCAP function, researchers can gain deeper insights into the fundamental principles of neuroendocrinology and potentially translate this knowledge into practical applications.
References
- 1. Nutrient-induced alpha-amylase and protease activity is regulated by this compound (CCAP) in the cockroach midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular physiology of decapod crustaceans: from scientific inquiry to practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the crustacean cardiac ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as a novel insect midgut factor: isolation, localization, and stimulation of alpha-amylase activity and gut contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional Insights into Protein Kinase A (PKA) Signaling from C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Gene Silencing in Crustaceans: From Basic Research to Biotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Acceleration of Ovarian Maturation in the Female Mud Crab With RNA Interference of the Vitellogenesis-Inhibiting Hormone (VIH) [frontiersin.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Detection of mRNA by Whole Mount in situ Hybridization and DNA Extraction for Genotyping of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Electrophysiological measurement of transepithelial ion transport: short-circuit current (Ussing chamber) technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multiple functions of the crustacean gill: osmotic/ionic regulation, acid-base balance, ammonia excretion, and bioaccumulation of toxic metals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification and characterization of midgut α-amylase in a predatory bug, Andralus spinidens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A structure-function analysis of ion transport in crustacean gills and excretory organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Crustacean Cardioactive Peptide (CCAP) Immunohistochemistry
These application notes provide a detailed protocol for the immunohistochemical localization of Crustacean Cardioactive Peptide (CCAP) in the nervous system of invertebrates. This guide is intended for researchers, scientists, and drug development professionals aiming to visualize the distribution of CCAP, a key neuropeptide involved in various physiological processes in arthropods.
Introduction
This compound (CCAP) is a highly conserved cyclic nonapeptide originally identified for its potent cardioexcitatory effects in the shore crab, Carcinus maenas.[1][2] Subsequent research has revealed its multifaceted role as a neurohormone and neurotransmitter in both crustaceans and insects, regulating processes such as heart rate, intestinal peristalsis, molting, and immune responses.[2][3] Immunohistochemistry is a powerful technique to elucidate the cellular and subcellular localization of CCAP, providing insights into its functional pathways.
Signaling Pathway
CCAP exerts its effects by binding to specific G protein-coupled receptors (GPCRs), known as CCAP receptors (CCAPRs).[3][4] Upon binding, the CCAPR can activate multiple downstream signaling cascades. In some systems, it leads to an increase in intracellular calcium levels (Ca2+) and the activation of the Protein Kinase C (PKC) pathway.[4] In others, it stimulates the production of cyclic AMP (cAMP) and the activation of the Protein Kinase A (PKA) pathway.[4] These signaling events ultimately modulate various physiological responses, including muscle contraction and hormone release.[2][3]
Experimental Protocol
This protocol outlines the indirect immunofluorescence method for detecting CCAP in the nervous system of invertebrates.
I. Tissue Preparation and Fixation
Proper tissue fixation is crucial for preserving morphology and antigenicity.[5] The choice of fixative can impact the accessibility of the epitope.[6]
-
Dissection : Cool the insect for 15 minutes to anesthetize. Dissect the ganglia or brain in insect saline. Mount the tissue on a wax-coated glass disk.[1]
-
Fixation : Immerse the dissected tissue in one of the following fixatives for 30-120 minutes at room temperature.[1] The volume of the fixative should be 50-100 times the volume of the tissue for complete fixation.
Fixative Solution Composition Solution B1 4% Paraformaldehyde, 0.1 M Sodium Borohydride in 0.1 M Phosphate Buffer (pH 7.4) Solution B2 4% Paraformaldehyde in 0.1 M Phosphate Buffer (pH 7.4) -
Sectioning : After fixation, wash the tissue. For vibratome sections, wrap the ganglia or brain in 5% agar (B569324) and cut at a thickness of 20-50 µm.[1]
II. Antigen Retrieval (Optional)
Formalin fixation can create cross-links that mask the antigen's epitope. Antigen retrieval methods help to unmask these epitopes.[7] For fixation with Solution B1, a reduction step is recommended.[1]
-
Reduction Step (for Solution B1 fixation) :
-
Cryoprotection : Incubate sections in Solution C + 30% sucrose (B13894) for 12 hours at 4°C.[1]
-
Washing : Wash sections 3 times for 15 minutes each in the appropriate solution at room temperature.[1]
-
For Solution B1 fixation: Use Solution C.
-
For Solution B2 fixation: Use Solution D.
-
| Solution | Composition |
| Solution C | 0.1 M Phosphate Buffer (pH 7.4) |
| Solution D | 0.01 M Phosphate Buffered Saline (PBS, pH 7.4) |
III. Immunohistochemical Staining
This procedure uses an indirect immunofluorescence method.
-
Blocking and Permeabilization : To reduce non-specific antibody binding and allow antibody penetration, a blocking and permeabilization step is necessary.[8]
-
Primary Antibody Incubation :
-
Prepare the primary antibody solution with a final dilution of 1:1000 in the appropriate buffer (Solution C or D depending on fixation) containing 0.25% Triton X-100, 1% goat serum, 3% non-fat milk powder, and 0.25% BSA.[1]
-
Incubate approximately a dozen sections in 2 ml of the diluted antibody solution overnight or for 48 hours at 4°C with stirring.[1]
-
-
Washing : Wash the sections 3 times for 30 minutes each with Solution D for both fixation methods, with stirring.[1]
-
Secondary Antibody Incubation :
-
Final Washes and Mounting :
-
Wash the sections three times with the appropriate buffer.
-
Mount the sections on slides with an appropriate mounting medium.
-
Summary of Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration/Dilution | Incubation Time | Temperature |
| Primary Antibody | Anti-CCAP Polyclonal Antibody | 1:1000 | Overnight or 48 hours | 4°C |
| Secondary Antibody | Cy3-goat anti-rabbit | 1:600 | 3 hours | 20°C |
| Permeabilization | Triton X-100 | 0.25% | - | - |
| Blocking | Goat Serum | 1% | - | - |
| Blocking | Non-fat Milk Powder | 3% | - | - |
| Blocking | BSA | 0.25% | - | - |
Experimental Workflow
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound signaling system in the gastropod mollusk Pacific abalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation | Abcam [abcam.com]
- 6. Effectiveness of fixation methods for wholemount immunohistochemistry across cellular compartments in chick embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Method of IHC Antigen Retrieval - Creative Diagnostics [creative-diagnostics.com]
- 8. docs.abcam.com [docs.abcam.com]
Application Notes: Development of a Sensitive Crustacean Cardioactive Peptide (CCAP) ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crustacean Cardioactive Peptide (CCAP) is a nine-amino acid neuropeptide that plays a crucial role in regulating various physiological processes in arthropods. Initially identified for its cardioexcitatory effects in the shore crab, Carcinus maenas, its functions are now known to extend to the modulation of heartbeat, regulation of ecdysis (molting), and involvement in the immune response.[1][2][3][4] Given its diverse and critical roles, the ability to accurately quantify CCAP concentrations in biological samples is of significant interest for physiological research and the development of novel pest control strategies.
This document provides a comprehensive guide to developing a sensitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of CCAP. It includes detailed protocols for both competitive and sandwich ELISA formats, guidelines for antibody selection and sample preparation, and methods for data analysis.
Assay Principle
Two primary ELISA formats are suitable for the quantification of small peptides like CCAP: the competitive ELISA and the sandwich ELISA.
-
Competitive ELISA: This format is often preferred for small molecules and peptides where binding of two primary antibodies simultaneously (as in a sandwich ELISA) may be sterically hindered. In this assay, CCAP in the sample competes with a known amount of labeled CCAP (e.g., biotinylated or enzyme-conjugated) for binding to a limited number of capture antibody sites on a microplate. The resulting signal is inversely proportional to the amount of CCAP in the sample.[5][6]
-
Sandwich ELISA: This format offers high specificity and sensitivity and involves two antibodies that bind to different epitopes on the target molecule.[7][8] A capture antibody is immobilized on the plate, which binds CCAP from the sample. A second, enzyme-conjugated detection antibody then binds to a different site on the captured CCAP. The signal generated is directly proportional to the amount of CCAP present.[7][9][10]
Antibody Development and Selection
The success of the CCAP ELISA is highly dependent on the quality of the antibodies. The following table summarizes the characteristics of monoclonal and polyclonal antibodies to guide selection.
| Antibody Type | Advantages | Disadvantages | Recommended Use in CCAP ELISA |
| Monoclonal | - High specificity to a single epitope- High batch-to-batch consistency- Infinite supply from hybridoma cell lines | - More expensive and time-consuming to produce- May be too specific and lose reactivity if the epitope is modified | - Detection Antibody in a sandwich ELISA- Primary Antibody in a competitive ELISA |
| Polyclonal | - Recognizes multiple epitopes, leading to a more robust signal- More tolerant of minor changes in the antigen- Less expensive and quicker to produce | - Batch-to-batch variability- Higher potential for cross-reactivity | - Capture Antibody in a sandwich ELISA to efficiently bind CCAP from the sample |
A rabbit anti-CCAP polyclonal antibody has been successfully used in published research for a competitive ELISA.[11]
Data Presentation
The following tables represent typical quantitative data obtained during the development and validation of a sensitive CCAP ELISA.
Table 1: Representative Standard Curve Data for CCAP Competitive ELISA
| CCAP Standard (pg/mL) | Average Absorbance (450 nm) | Standard Deviation | %B/B₀ |
| 0 (B₀) | 1.852 | 0.098 | 100.0 |
| 10 | 1.611 | 0.085 | 87.0 |
| 50 | 1.204 | 0.063 | 65.0 |
| 100 | 0.833 | 0.044 | 45.0 |
| 250 | 0.463 | 0.024 | 25.0 |
| 500 | 0.278 | 0.015 | 15.0 |
| 1000 | 0.148 | 0.008 | 8.0 |
Table 2: Assay Performance Characteristics
| Parameter | Result |
| Assay Format | Competitive ELISA |
| Limit of Detection (LOD) | 8.5 pg/mL |
| Assay Range | 10 - 1000 pg/mL |
| Intra-Assay Precision (CV%) | < 8% |
| Inter-Assay Precision (CV%) | < 12% |
| Spike/Recovery (Hemolymph) | 92% - 105% |
Table 3: Specificity and Cross-Reactivity
| Peptide | Cross-Reactivity (%) |
| This compound (CCAP) | 100 |
| Proctolin | < 0.1 |
| FMRFamide | < 0.1 |
| Adipokinetic Hormone (AKH) | < 0.01 |
| Corazonin | < 0.01 |
Experimental Protocols
Protocol 1: Sample Preparation from Crustacean Tissues
-
Hemolymph Collection: Collect hemolymph from crustaceans on ice using a pre-chilled syringe containing an anticoagulant solution (e.g., 10% EDTA).
-
Tissue Homogenization: Dissect tissues of interest (e.g., pericardial organs, nervous tissue) on ice. Homogenize the tissues in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifugation: Centrifuge the hemolymph or tissue homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble CCAP.
-
Protein Quantification: Determine the total protein concentration of the extract using a BCA protein assay kit. This allows for normalization of CCAP levels across samples.
-
Storage: Store the extracts at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Competitive ELISA for CCAP Quantification
-
Antibody Coating:
-
Dilute the rabbit anti-CCAP polyclonal antibody to 1-10 µg/mL in coating buffer (0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBS-T).
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS-T) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare CCAP standards by serially diluting a stock solution in Assay Diluent (e.g., 1% BSA in PBS-T).
-
In a separate plate or tube, pre-incubate 50 µL of standards or samples with 50 µL of biotinylated CCAP for 1 hour at room temperature.
-
Wash the antibody-coated plate three times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated standard/sample and biotinylated CCAP mixture to the appropriate wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions in Assay Diluent, to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
-
Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
-
Read the absorbance at 450 nm within 15 minutes using a microplate reader.
-
Protocol 3: Sandwich ELISA for CCAP Quantification
-
Capture Antibody Coating:
-
Dilute the polyclonal capture antibody to 1-10 µg/mL in coating buffer.
-
Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Block with 200 µL/well of Blocking Buffer for 1-2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of CCAP standards and samples to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of biotinylated monoclonal detection antibody, diluted in Assay Diluent, to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate and incubate for 15-30 minutes in the dark.
-
Add 50 µL of Stop Solution.
-
Read the absorbance at 450 nm.
-
Data Analysis
-
Standard Curve Generation:
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Subtract the average absorbance of the blank (zero standard) from all other readings.
-
Plot the average absorbance (or %B/B₀ for competitive ELISA) against the corresponding CCAP concentration.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
-
Concentration Calculation:
-
Interpolate the CCAP concentration of the unknown samples from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration in the original sample.
-
Visualizations
CCAP Signaling Pathway
CCAP binds to a G-protein coupled receptor (GPCR) on the cell surface, which can activate multiple downstream signaling cascades. The two principal pathways involve the activation of adenylate cyclase and phospholipase C.
Caption: CCAP G-protein coupled receptor signaling pathway.
Competitive ELISA Workflow
The following diagram illustrates the key steps involved in the competitive ELISA protocol for CCAP quantification.
Caption: Workflow for a sensitive competitive CCAP ELISA.
References
- 1. This compound in the sphinx moth, Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. The association of this compound with the spermatheca of the African migratory locust, Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as a novel insect midgut factor: isolation, localization, and stimulation of alpha-amylase activity and gut contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Sandwich ELISA protocol | Abcam [abcam.com]
- 9. Protocol for Sandwich ELISA - Creative Proteomics [creative-proteomics.com]
- 10. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 11. jcp.modares.ac.ir [jcp.modares.ac.ir]
Application Notes and Protocols for Crustacean Cardioactive Peptide (CCAP) Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crustacean cardioactive peptide (CCAP) is a highly conserved neuropeptide that plays a crucial role in regulating various physiological processes in arthropods, including heart rate, muscle contraction, and ecdysis.[1][2] Its receptor, the CCAP receptor (CCAPR), is a member of the G-protein coupled receptor (GPCR) superfamily.[1] Understanding the binding characteristics of ligands to the CCAPR is essential for elucidating its function and for the development of novel insecticides or therapeutic agents. These application notes provide an overview of the key techniques for CCAPR binding assays, detailed experimental protocols, and data presentation guidelines.
Signaling Pathway
The this compound receptor, upon binding to its ligand CCAP, initiates intracellular signaling cascades through the activation of heterotrimeric G-proteins. In invertebrates, neuropeptide receptors like the CCAPR can couple to different G-protein subtypes to elicit diverse cellular responses. Evidence suggests that the CCAPR can activate both the adenylyl cyclase and phospholipase C pathways. This dual signaling capability allows for the modulation of intracellular levels of two key second messengers: cyclic adenosine (B11128) monophosphate (cAMP) and calcium ions (Ca²⁺).[1]
Activation of Gαs/Gαi subunits can lead to an increase or decrease in cAMP production, subsequently activating Protein Kinase A (PKA). Concurrently, coupling to Gαo/Gαq proteins can activate Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular Ca²⁺ and activate Protein Kinase C (PKC).[1] These pathways ultimately regulate a variety of downstream cellular processes.
CCAP Receptor Signaling Pathway.
Data Presentation
Quantitative data from binding assays are crucial for comparing the affinity and potency of different ligands. All data should be summarized in clearly structured tables.
| Ligand/Compound | Receptor Source | Assay Type | Parameter | Value | Reference |
| CCAP | Drosophila melanogaster (expressed in CHO cells) | Functional Assay | EC₅₀ | 5.4 x 10⁻¹⁰ M | [3] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a ligand that induces a response halfway between the baseline and maximum.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and specificity.
1. Membrane Preparation from Crustacean Tissues (e.g., Thoracic Ganglia)
This protocol describes the preparation of cell membranes from crustacean neural tissue, a rich source of CCAP receptors.
Materials:
-
Crustacean thoracic ganglia
-
Ice-cold Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Bradford or BCA protein assay kit
Protocol:
-
Dissect thoracic ganglia from the crustacean on ice.
-
Place the tissue in a pre-chilled Dounce homogenizer with 10 volumes of ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the tissue with 15-20 strokes of the pestle on ice.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Homogenization Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration using a Bradford or BCA protein assay.
-
Aliquot the membrane preparations and store them at -80°C until use.
2. Saturation Binding Assay
This assay determines the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Materials:
-
Membrane preparation
-
Radiolabeled CCAP analogue (e.g., [¹²⁵I]-CCAP)
-
Unlabeled CCAP (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Protocol:
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of radioligand.
-
For total binding wells, add increasing concentrations of the radiolabeled CCAP analogue.
-
For non-specific binding wells, add the same increasing concentrations of the radiolabeled CCAP analogue along with a high concentration of unlabeled CCAP (e.g., 1 µM).
-
Add the membrane preparation (typically 20-50 µg of protein) to each well.
-
Bring the final volume in each well to 200 µL with Assay Buffer.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in Assay Buffer using a filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of the radioligand and fit the data using non-linear regression to determine Kd and Bmax.
Saturation Binding Assay Workflow.
3. Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of radioligand for binding to the receptor.
Materials:
-
Same as for Saturation Binding Assay
-
Unlabeled test compounds
Protocol:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
For total binding wells, add a fixed concentration of radiolabeled CCAP analogue (typically at or below its Kd).
-
For non-specific binding wells, add the fixed concentration of radioligand and a high concentration of unlabeled CCAP.
-
For the competition wells, add the fixed concentration of radioligand and increasing concentrations of the unlabeled test compound.
-
Add the membrane preparation to each well.
-
Bring the final volume in each well to 200 µL with Assay Buffer.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction and measure radioactivity as described in the Saturation Binding Assay protocol (steps 7-10).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorescence Polarization (FP) Binding Assay
Fluorescence polarization is a non-radioactive, homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to its receptor.
Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a much larger receptor molecule, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled test compounds can compete with the tracer for binding, causing a decrease in polarization.
Materials:
-
Membrane preparation or purified receptor
-
Fluorescently labeled CCAP analogue (tracer)
-
Unlabeled test compounds
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Determine the optimal concentration of the fluorescent tracer by performing a saturation binding experiment, measuring the increase in fluorescence polarization with increasing tracer concentration in the presence of a fixed amount of receptor.
-
In a suitable microplate (e.g., black, low-binding 384-well plate), add a fixed concentration of the fluorescent tracer and the receptor preparation to each well.
-
Add increasing concentrations of the unlabeled test compound to the wells.
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader.
-
Plot the change in fluorescence polarization against the log concentration of the test compound.
-
Fit the data to a competitive binding model to determine the IC₅₀ and subsequently the Ki of the test compound.
Fluorescence Polarization Assay Principle.
References
Mass Spectrometry-Based Identification and Quantification of Cold-Inducible RNA-Binding Protein (CCAP)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cold-inducible RNA-binding protein (CIRP), also known as CCAP, is a stress-induced protein implicated in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Its role in various pathologies, such as sepsis, ischemia-reperfusion injury, and cancer, has made it a significant target for therapeutic intervention and biomarker discovery. Mass spectrometry (MS) has emerged as a powerful analytical tool for the definitive identification and precise quantification of CIRP in complex biological samples, providing crucial insights into its expression, regulation, and function.
This document provides detailed application notes and experimental protocols for the identification and quantification of CIRP using mass spectrometry. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and reproducible MS-based workflows for studying this important protein.
Data Presentation
Quantitative Analysis of CIRP Expression
Mass spectrometry enables the accurate quantification of CIRP in various biological matrices, including cell lysates, tissues, and biofluids. Below are examples of how quantitative data for CIRP can be presented. Note: The following tables are illustrative and do not represent actual experimental data from a single study but are compiled based on the principles of quantitative proteomics.
Table 1: Relative Quantification of CIRP in Response to Cellular Stress using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
| Condition | Fold Change (Stress vs. Control) | p-value |
| Hypoxia (1% O2, 24h) | 2.5 | <0.01 |
| UV Irradiation (50 J/m²) | 1.8 | <0.05 |
| Lipopolysaccharide (LPS) (100 ng/mL) | 3.2 | <0.001 |
Table 2: Absolute Quantification of CIRP in Human Plasma using Selected Reaction Monitoring (SRM)
| Patient Cohort | Mean CIRP Concentration (ng/mL) | Standard Deviation |
| Healthy Controls (n=50) | 15.2 | 4.5 |
| Sepsis Patients (n=50) | 85.7 | 25.1 |
Signaling Pathways Involving CIRP
Extracellular CIRP (eCIRP) acts as a damage-associated molecular pattern (DAMP) that triggers inflammatory responses through interactions with cell surface receptors. The following diagrams illustrate key signaling pathways initiated by eCIRP.
Caption: eCIRP interaction with TLR4/MD2 activates the NF-κB signaling pathway.
Caption: eCIRP primes and activates the NLRP3 inflammasome.
Experimental Protocols
Protocol 1: Identification of CIRP by Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol describes the enrichment of CIRP and its interacting partners from cell lysates followed by identification using LC-MS/MS.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-CIRP antibody (validated for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Acetonitrile
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysate with the anti-CIRP antibody, followed by the addition of Protein A/G magnetic beads.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using the elution buffer and immediately neutralize the eluate.
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate free cysteine residues with IAA.
-
In-solution Digestion: Digest the proteins into peptides overnight with trypsin in an ammonium bicarbonate buffer.
-
Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: Analyze the purified peptides by nano-LC-MS/MS on a high-resolution mass spectrometer.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify CIRP and any co-precipitated proteins.
Caption: Workflow for the identification of CIRP and its interactors by IP-MS.
Protocol 2: Quantitative Analysis of CIRP by Parallel Reaction Monitoring (PRM)
This protocol outlines a targeted mass spectrometry approach for the accurate and sensitive quantification of CIRP.
Materials:
-
Protein extract from samples of interest
-
Stable isotope-labeled synthetic peptide standards corresponding to unique CIRP peptides
-
Materials for protein digestion and peptide cleanup as described in Protocol 1
-
High-resolution mass spectrometer capable of PRM analysis
Procedure:
-
Proteotypic Peptide Selection: Select 2-3 unique, readily detectable peptides from the CIRP protein sequence using in silico prediction tools.
-
Sample Preparation: Prepare protein digests from your samples as described in Protocol 1 (steps 1, 2, 6, 7, and 8).
-
Standard Spiking: Spike a known amount of the stable isotope-labeled synthetic CIRP peptides into each sample digest.
-
LC-MS/MS (PRM) Analysis:
-
Develop a PRM method on the mass spectrometer. This includes creating an inclusion list with the precursor m/z values of the endogenous and labeled CIRP peptides.
-
Acquire data by scheduling the monitoring of these precursors during their expected chromatographic elution time.
-
-
Data Analysis:
-
Extract the fragment ion chromatograms for both the endogenous (light) and isotope-labeled (heavy) peptides.
-
Calculate the peak area ratios of the light to heavy peptides.
-
Determine the concentration of endogenous CIRP in each sample based on the known concentration of the spiked-in heavy standard.
-
Caption: Workflow for the quantitative analysis of CIRP using PRM.
Conclusion
Mass spectrometry offers a versatile and powerful platform for the in-depth characterization of Cold-inducible RNA-binding protein. The protocols and guidelines presented here provide a framework for the successful identification and quantification of CIRP, enabling researchers to further elucidate its role in health and disease and to explore its potential as a therapeutic target and biomarker. The adaptability of mass spectrometry allows for the integration of various quantitative strategies and the investigation of post-translational modifications, promising continued advancements in our understanding of CIRP biology.
Application Notes and Protocols for Calcium Imaging of CCAP-Responsive Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide that plays a crucial role in a variety of physiological processes in arthropods, including the regulation of heartbeat, molting (ecdysis), feeding behavior, and metabolism.[1][2][3] Understanding the neural circuits that are modulated by CCAP is fundamental to elucidating its mechanisms of action. Calcium imaging is a powerful technique that allows for the real-time visualization of neuronal activity.[4][5] By employing genetically encoded calcium indicators (GECIs) such as GCaMP, researchers can monitor the intracellular calcium dynamics of specific CCAP-responsive neurons, providing insights into their function and downstream signaling pathways.[4][6]
These application notes provide a comprehensive overview and detailed protocols for performing calcium imaging experiments to study CCAP-responsive neurons in insect models.
Data Presentation
Quantitative Analysis of GCaMP Variants for Neuronal Activity
The choice of the genetically encoded calcium indicator (GECI) is critical for the successful imaging of neuronal activity. The GCaMP series of indicators are widely used due to their high signal-to-noise ratio and improved kinetics.[6][7] The following tables summarize the performance characteristics of various GCaMP variants, which can aid in the selection of the most appropriate sensor for your experimental needs.
| GCaMP Variant | Action Potentials (APs) | ΔF/F₀ (mean ± SEM) | Notes |
| synGCaMP6f | 1 | 0.258 (average) | Response in presynaptic boutons.[8] |
| 3 | > 1.0 | ||
| GCaMP6f | 3 | 10.9 ± 2.5% of Fₘₐₓ | [8] |
| 10 | 35.3 ± 6.2% of Fₘₐₓ | ||
| synGCaMP6f | 3 | 25.3 ± 4.2% of Fₘₐₓ | [8] |
| 10 | 58.3 ± 5.6% of Fₘₐₓ |
| GCaMP Variant | Half-Rise Time (t₁/₂, rise) | Half-Decay Time (t₁/₂, decay) | Notes |
| jGCaMP8s | Fast | Slow | Designed for high sensitivity.[9] |
| jGCaMP8f | Fast | Fast | Suitable for tracking high-frequency firing.[9] |
| jGCaMP8m | Fast | Medium | Balanced speed and sensitivity.[9] |
| GCaMP6f | ~56 ms | - | AAV-mediated expression.[10] |
| GCaMP6s | ~75 ms | - | AAV-mediated expression.[10] |
Signaling Pathways and Experimental Workflows
Putative CCAP Signaling Pathway
CCAP exerts its effects by binding to a specific G-protein coupled receptor (CCAP-R).[2][11] Upon binding, the receptor activates intracellular signaling cascades. While the precise downstream pathways can be cell-type specific, a common mechanism for neuropeptide GPCRs involves the modulation of second messengers like cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][12][13] PKA can then phosphorylate various target proteins, including ion channels and transcription factors, leading to changes in neuronal excitability and gene expression.[6][14]
Caption: Putative CCAP signaling cascade in a responsive neuron.
Experimental Workflow for Calcium Imaging
The following diagram outlines the key steps for performing in vivo calcium imaging of CCAP-responsive neurons in an insect model system. The process begins with the generation of transgenic animals expressing a GECI in the neurons of interest, followed by sample preparation, image acquisition, and data analysis.
Caption: Workflow for in vivo calcium imaging of CCAP neurons.
Experimental Protocols
Protocol 1: Preparation of Animals and Tissue for In Vivo Imaging
This protocol is adapted for Drosophila melanogaster but can be modified for other insect models.
Materials:
-
Transgenic flies (e.g., CCAP-Gal4; UAS-GCaMP6f)
-
Anesthetic (e.g., FlyNap or ice)
-
Dissection dish with Sylgard elastomer
-
Insect pins
-
Fine forceps
-
Micro-scissors
-
Artificial hemolymph-like saline (AHLS)
-
Microscope slide and coverslip
Procedure:
-
Anesthetize adult flies (3-7 days old) on ice or using an appropriate anesthetic.
-
Mounting: Carefully position the fly in the dissection dish. For brain imaging, secure the fly in a custom holder that allows access to the head capsule.
-
Dissection: Submerge the mounted fly in cold AHLS. Using fine forceps and micro-scissors, carefully remove the cuticle and air sacs overlying the brain to expose the neuronal tissue of interest.[13]
-
Stabilization: To minimize movement during imaging, the brain can be further stabilized.
-
Transfer: Transfer the preparation onto a microscope slide with a small chamber for the saline solution and cover with a coverslip.
Protocol 2: Calcium Image Acquisition
Equipment:
-
Two-photon or confocal microscope equipped with a water-immersion objective (e.g., 20x or 40x).
-
Laser line appropriate for GCaMP excitation (e.g., 920 nm for two-photon).
-
Emission filters suitable for GFP/GCaMP (e.g., 500-550 nm).
-
Image acquisition software.
-
Stimulus delivery system (e.g., LED for optogenetics, perfusion system for peptide application).
Procedure:
-
Locate Neurons: Place the prepared sample on the microscope stage. Use the fluorescent baseline of GCaMP to locate the CCAP-expressing neurons or their target cells.
-
Set Imaging Parameters: Adjust laser power to achieve a good signal-to-noise ratio while minimizing phototoxicity. A typical starting point is to set the baseline fluorescence to 10-15% of the detector's dynamic range.[15]
-
Image Acquisition:
-
Acquire a series of baseline images before applying the stimulus.
-
Initiate time-lapse imaging at a suitable frame rate (e.g., 4-10 Hz) to capture the dynamics of the calcium transients.[15]
-
Apply the stimulus (e.g., a pulse of light for optogenetic activation of upstream neurons, or bath application of CCAP at a known concentration).
-
Continue imaging for a defined period post-stimulus to capture the full response and return to baseline.
-
Allow for a sufficient recovery period between stimuli (e.g., at least 2 minutes) to prevent receptor desensitization.[15]
-
Protocol 3: Basic Data Analysis
Software:
-
Fiji (ImageJ) or MATLAB with appropriate toolboxes.
Procedure:
-
Motion Correction: Register the time-series images to correct for any movement artifacts.
-
ROI Selection: Manually or semi-automatically draw Regions of Interest (ROIs) around the cell bodies or neuronal processes of the CCAP-responsive neurons.[4]
-
Fluorescence Extraction: For each ROI, extract the mean pixel intensity for each frame of the time-series.
-
Background Subtraction: Select a background ROI devoid of fluorescence and subtract its mean intensity from the neuronal ROI traces.
-
Calculate ΔF/F₀: Calculate the change in fluorescence relative to the baseline.
-
F₀: The baseline fluorescence, calculated as the average intensity over a period before the stimulus.
-
F: The fluorescence intensity at each time point.
-
ΔF/F₀ = (F - F₀) / F₀
-
-
Data Visualization: Plot the ΔF/F₀ traces over time to visualize the calcium dynamics in response to the stimulus. Further analysis can include quantifying the peak amplitude, rise and decay kinetics, and frequency of calcium events.
References
- 1. researchgate.net [researchgate.net]
- 2. CCAP regulates feeding behavior via the NPF pathway in Drosophila adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Optimization of a GCaMP Calcium Indicator for Neural Activity Imaging | Journal of Neuroscience [jneurosci.org]
- 8. Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast and sensitive GCaMP calcium indicators for imaging neural populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Neuropeptide Receptor Transcript Expression Levels and Magnitude of Ionic Current Responses Show Cell Type-Specific Differences in a Small Motor Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of intracellular signaling cascades mediating the PACAP-induced increase in guinea pig cardiac neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Signaling Mechanisms Linking Neuronal Activity to Gene Expression and Plasticity of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization and Subcellular Targeting of GCaMP-Type Genetically-Encoded Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Crustacean Cardioactive Peptide (CCAP) Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide found in invertebrates that plays a crucial role in a variety of physiological processes, including the regulation of heart rate, feeding behavior, metabolism, and ecdysis.[1][2][3] As a neuromodulator, CCAP exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on neuronal membranes, initiating intracellular signaling cascades that alter neuronal excitability and synaptic transmission.[1][4][5] Understanding the electrophysiological effects of CCAP on individual neurons and neural circuits is essential for elucidating its mechanisms of action and for the development of novel pharmacological agents targeting these pathways.
These application notes provide a comprehensive overview of the electrophysiological effects of CCAP on neurons, including detailed protocols for extracellular, intracellular, and whole-cell patch-clamp recordings. The information is intended to guide researchers in designing and executing experiments to investigate the neuronal responses to CCAP.
CCAP Signaling Pathway in Neurons
CCAP initiates its effects by binding to a specific G-protein coupled receptor (GPCR) on the neuronal membrane. This binding activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[6][7][8] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[9][10][11] Elevated levels of cAMP lead to the activation of Protein Kinase A (PKA).[9][10][12] PKA is a key enzyme that phosphorylates various intracellular proteins, including ion channels, thereby altering their activity and leading to changes in neuronal excitability.[1][10][13] The phosphorylation of ion channels by PKA can lead to a variety of effects, such as a reduction in sodium current (INa) amplitude or modulation of calcium and potassium channels, ultimately resulting in the depolarization of the neuronal membrane and an increase in firing frequency.[9][11][13]
Quantitative Data on CCAP Effects
The application of CCAP to neurons typically results in an excitatory response, characterized by membrane depolarization and an increase in firing frequency.[12][14] The magnitude of these effects is dependent on the concentration of CCAP applied.
| Parameter | CCAP Concentration | Observed Effect | Neuron/Preparation Type | Reference |
| Membrane Potential | 1 µM | Elicited periodic oscillations of membrane potential. | Crayfish swimmeret motor neurons | [15] |
| 1 µM | Depolarization of all identified neurons. | Lymnaea stagnalis buccal feeding network neurons | [14] | |
| Firing Rate | 1 µM | Induced rhythmic activity (fictive feeding) at a mean rate of 7 cycles/min in 67% of preparations. | Lymnaea stagnalis buccal feeding network neurons | [14] |
| Ionic Current (IMI) | 10-9 M - 10-6 M | Concentration-dependent increase in the modulator-activated inward current (IMI). | Crab stomatogastric ganglion (STG) neurons (LP and IC) | [16] |
| 1 µM | Increased maximal synaptic current (Imax) and decreased the voltage for half-maximal activation (Vmid) of inhibitory synapses. | Crab pyloric pacemaker (PD) and follower (LP) neurons | [17] |
Experimental Workflow for Electrophysiological Recording of CCAP Effects
The general workflow for investigating the electrophysiological effects of CCAP on neurons involves preparing the neuronal tissue, establishing a stable recording, obtaining a baseline of neuronal activity, applying CCAP, and recording the subsequent changes in neuronal activity.
Experimental Protocols
The following are detailed protocols for three common electrophysiological techniques used to study the effects of neuropeptides like CCAP on neuronal activity.
Extracellular Recording Protocol
Extracellular recording is used to monitor the firing activity of one or more neurons by placing an electrode in the extracellular space near the neuron(s) of interest.[16][18][19]
Materials:
-
Dissection microscope
-
Micromanipulator
-
Amplifier and data acquisition system
-
Recording chamber
-
Glass microelectrodes or metal electrodes
-
Appropriate saline solution for the preparation
-
CCAP stock solution
-
Perfusion system
Procedure:
-
Preparation: Dissect the desired neuronal tissue (e.g., insect brain, crustacean ganglion) and place it in the recording chamber filled with oxygenated saline.[18]
-
Electrode Placement: Using a micromanipulator, carefully position the recording electrode in the extracellular space adjacent to the neuron or nerve of interest.[16][19]
-
Baseline Recording: Record the spontaneous or evoked firing activity of the neuron(s) for a stable period (e.g., 5-10 minutes) to establish a baseline.[19]
-
CCAP Application:
-
Bath Application: Perfuse the recording chamber with saline containing the desired concentration of CCAP.[20] Allow sufficient time for the peptide to reach the preparation and elicit a response.
-
Focal Application (Puffer): Use a second micropipette filled with CCAP solution to apply the peptide locally to the neuron of interest.[21] This is useful for studying the direct effects on a specific neuron and for rapid application and washout.
-
-
Recording of Effects: Continuously record the neuronal firing rate during and after CCAP application until the response stabilizes or returns to baseline after washout.
-
Washout: Perfuse the chamber with fresh saline to wash out the CCAP and record the recovery of neuronal activity.
-
Data Analysis: Analyze the recorded spike trains to determine changes in firing frequency, burst duration, and other relevant parameters before, during, and after CCAP application.
Intracellular Recording Protocol
Intracellular recording allows for the direct measurement of a neuron's membrane potential by inserting a sharp microelectrode into the cell.[15][22]
Materials:
-
Vibration isolation table
-
Micromanipulator
-
Intracellular amplifier and data acquisition system
-
Recording chamber
-
Sharp glass microelectrodes (high resistance)
-
Appropriate intracellular and extracellular solutions
-
CCAP stock solution
-
Perfusion system
Procedure:
-
Preparation: Prepare the neuronal tissue as described for extracellular recording.
-
Electrode Impalement: Under high magnification, carefully advance the sharp microelectrode towards the target neuron. A brief, high-frequency "buzz" or a gentle tap on the manipulator can facilitate penetration of the cell membrane. Successful impalement is indicated by a sudden negative drop in the measured potential, representing the resting membrane potential.[15]
-
Baseline Recording: Once a stable intracellular recording is established, record the resting membrane potential and any spontaneous or evoked synaptic and action potentials for a baseline period.
-
CCAP Application: Apply CCAP using either bath application or a puffer pipette as described in the extracellular recording protocol.
-
Recording of Effects: Record the changes in membrane potential, including any depolarization or hyperpolarization, changes in the frequency and amplitude of synaptic potentials, and alterations in action potential firing.
-
Washout: Wash out the CCAP and record the recovery of the membrane potential and firing activity.
-
Data Analysis: Measure the changes in resting membrane potential (in mV), the frequency and amplitude of postsynaptic potentials, and the action potential firing rate.
Whole-Cell Patch-Clamp Recording Protocol
Whole-cell patch-clamp recording provides high-resolution measurements of both membrane potential (in current-clamp mode) and ionic currents (in voltage-clamp mode).[5][23][24]
Materials:
-
Vibration isolation table and Faraday cage
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Upright or inverted microscope with DIC optics
-
Recording chamber
-
Low-resistance glass micropipettes
-
Appropriate intracellular (pipette) and extracellular (bath) solutions
-
CCAP stock solution
-
Perfusion system
-
Syringe and filter for intracellular solution
Procedure:
-
Preparation: Prepare the neuronal tissue (e.g., brain slices, dissociated neurons) and place it in the recording chamber.[23][24]
-
Pipette Positioning: Fill a patch pipette with the appropriate intracellular solution and use a micromanipulator to approach a target neuron under visual guidance.[5] Apply slight positive pressure to the pipette to keep the tip clean.
-
Giga-seal Formation: Gently press the pipette tip against the cell membrane and release the positive pressure. Apply gentle suction to form a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Baseline Recording:
-
Current-Clamp: Record the resting membrane potential and firing properties in response to current injections.
-
Voltage-Clamp: Hold the membrane potential at a specific voltage and record baseline ionic currents.
-
-
CCAP Application: Apply CCAP via bath perfusion or a focal application system.
-
Recording of Effects:
-
Current-Clamp: Record changes in membrane potential, input resistance, and firing frequency.
-
Voltage-Clamp: Record changes in the amplitude and kinetics of specific ionic currents.
-
-
Washout: Perfuse with control solution to wash out the peptide.
-
Data Analysis: Analyze the recorded data to quantify changes in membrane potential, firing rate, input resistance, and the properties of specific ionic currents. Concentration-response curves can be generated by applying a range of CCAP concentrations.[25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Neuronal Excitability by Serotonin-NMDA Interactions in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. axolbio.com [axolbio.com]
- 6. G‐Protein‐Coupled Receptor Heteromers as Key Players in the Molecular Architecture of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Postsynaptic Protein Kinase A Reduces Neuronal Excitability in Response to Increased Synaptic Excitation in the Drosophila CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dbms.queensu.ca [dbms.queensu.ca]
- 11. Phosphorylation of presynaptic and postsynaptic calcium channels by cAMP-dependent protein kinase in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Phosphorylation at a Single Site in the Rat Brain Sodium Channel Is Necessary and Sufficient for Current Reduction by Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PKA and PKC Modulators Affect Ion Channel Function and Internalization of Recombinant Alpha1 and Alpha1-Beta Glycine Receptors [frontiersin.org]
- 15. Intracellular recordings from crustacean motor axons during presynaptic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Surface electrodes record and label brain neurons in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for extracellular recordings of mechanically stimulated pentascolopidial chordotonal neurons in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multielectrode Recordings From Identified Neurons Involved in Visually Elicited Escape Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuropeptide Modulation Increases Dendritic Electrical Spread to Restore Neuronal Activity Disrupted by Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Spontaneous Activity in Crustacean Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Synthesis of Bioactive Crustacean Cardioactive Peptide Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crustacean Cardioactive Peptide (CCAP) is a highly conserved nonapeptide neurohormone found throughout the Arthropoda phylum. Its primary structure, Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂, features a crucial disulfide bridge between the cysteine residues at positions 3 and 9, forming a cyclic structure essential for its biological function.[1] CCAP is a key regulator of various physiological processes, most notably exerting potent cardio-excitatory effects in crustaceans and insects.[2][3] It has been shown to increase both the rate (chronotropic effect) and force (inotropic effect) of heart contractions.[2][4] Beyond its cardio-modulatory role, CCAP is also involved in the control of ecdysis (molting), gut motility, and immune responses.[3][5]
The diverse biological activities of CCAP make it and its analogs attractive targets for research and development in areas such as pest control and novel therapeutics. By synthesizing and screening CCAP analogs with systematic modifications to their amino acid sequence and structure, researchers can explore the structure-activity relationships (SAR) that govern their bioactivity. This understanding can lead to the design of more potent and selective agonists or antagonists for the CCAP receptor, a G-protein coupled receptor (GPCR).
These application notes provide a comprehensive overview of the synthesis of bioactive CCAP analogs, including detailed protocols for solid-phase peptide synthesis, purification, and bioactivity assessment.
Data Presentation: Bioactivity of CCAP Analogs
The following table summarizes the quantitative data on the bioactivity of selected CCAP analogs compared to the native peptide. The data highlights the importance of specific structural features for cardioactivity.
| Peptide Analog | Sequence | Modification | Bioassay Species | Inotropic Effect (Change in Contraction Force) | Chronotropic Effect (Change in Heart Rate) | Relative Potency (%) |
| Native CCAP | Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂ | None | Carcinus maenas (Shore Crab) | Strong positive inotropic effect | Strong positive chronotropic effect | 100 |
| CCAP-OH | Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH | C-terminal deamidation | Carcinus maenas (Shore Crab) | Significantly lower than native CCAP | Significantly lower than native CCAP | Much lower potency[4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear CCAP Analog Precursor
This protocol describes the manual synthesis of a linear CCAP analog precursor using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the first Fmoc-amino acid (Fmoc-Cys(Trt)-OH) and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (unreacted amines present), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired analog sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol. Dry the resin under vacuum.
Protocol 2: Cleavage, Cyclization, and Purification of the CCAP Analog
Materials:
-
Cleavage cocktail: 94% TFA, 2.5% Water, 2.5% DTT, 1% TIS
-
Cold diethyl ether
-
Ammonium (B1175870) bicarbonate buffer (pH 8.0)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (B52724) (ACN)
-
Water with 0.1% TFA
-
Lyophilizer
Procedure:
-
Cleavage from Resin:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the linear peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude linear peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Disulfide Bond Formation (Cyclization):
-
Dissolve the crude linear peptide in ammonium bicarbonate buffer (pH 8.0) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.
-
Stir the solution gently, open to the air, for 24-48 hours to allow for the oxidation of the cysteine thiols to form the disulfide bridge.
-
Monitor the reaction by RP-HPLC.
-
-
Purification:
-
Acidify the cyclization mixture with TFA.
-
Purify the cyclic peptide by preparative RP-HPLC using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions containing the desired peptide peak.
-
-
Characterization and Lyophilization:
-
Confirm the purity and identity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Protocol 3: Crustacean Heart Bioassay for Cardioactivity
This protocol describes a semi-isolated heart preparation from a crab to assess the inotropic and chronotropic effects of CCAP analogs.
Materials:
-
Crab (e.g., Carcinus maenas)
-
Crustacean physiological saline
-
CCAP analog solutions of known concentrations
-
Dissection tools
-
Perfusion chamber
-
Force transducer
-
Heart rate monitor or data acquisition system
Procedure:
-
Heart Preparation:
-
Anesthetize a crab by placing it on ice.
-
Dissect the crab to expose the heart and pericardial cavity.
-
Carefully remove the heart with the associated cardiac ganglion and suspend it in a perfusion chamber filled with oxygenated crustacean physiological saline.
-
-
Acclimatization: Allow the heart to equilibrate in the perfusion chamber until a stable, rhythmic beat is established.
-
Data Recording:
-
Attach the heart to a force transducer to measure the force of contraction (inotropic effect).
-
Use a heart rate monitor or data acquisition system to record the heart rate (chronotropic effect).
-
-
Analog Application:
-
Record a baseline heart rate and contraction force.
-
Introduce a known concentration of the CCAP analog into the perfusion chamber.
-
Record the changes in heart rate and contraction force until a new stable state is reached.
-
-
Dose-Response Curve:
-
Wash out the analog with fresh saline until the heart returns to its baseline activity.
-
Repeat step 4 with increasing concentrations of the analog to generate a dose-response curve.
-
-
Data Analysis: Quantify the changes in heart rate and contraction force for each concentration and compare them to the effects of native CCAP to determine the relative potency and efficacy of the analog.
Mandatory Visualizations
CCAP Signaling Pathway
Caption: The CCAP signaling pathway involves a GPCR activating both Gαq and Gαs subunits.
Experimental Workflow for CCAP Analog Synthesis and Testing
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Regulation of the crab heartbeat by this compound (CCAP): central and peripheral actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the sphinx moth, Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unusual cardioactive peptide (CCAP) from pericardial organs of the shore crab Carcinus maenas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Situ Hybridization (ISH) to Localize Crustacean Cardioactive Peptide (CCAP) mRNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crustacean Cardioactive Peptide (CCAP) is a neuropeptide that plays a crucial role in regulating various physiological processes in arthropods, including heart rate, gut motility, and ecdysis.[1][2] Understanding the spatial and temporal expression patterns of the CCAP gene is essential for elucidating its precise functions and for identifying potential targets for novel drug development. In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific mRNA transcripts within the morphological context of tissues and cells.[3] This document provides detailed application notes and protocols for the localization of CCAP mRNA in invertebrate tissues using non-radioactive in situ hybridization.
Data Presentation
Quantitative analysis of in situ hybridization signal intensity can provide valuable insights into the relative abundance of CCAP mRNA in different cells or tissues. While absolute quantification is challenging with non-radioactive ISH, relative quantification can be achieved through consistent experimental conditions and image analysis. The following table provides illustrative data on how different experimental parameters can influence signal intensity.
Table 1: Illustrative Quantitative Data for CCAP mRNA In Situ Hybridization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Relative Signal Intensity (Mean ± SD) |
| Probe Concentration | 100 ng/mL | 500 ng/mL | 1000 ng/mL | 1.5 ± 0.3 |
| 3.8 ± 0.7 | ||||
| 4.5 ± 0.9 | ||||
| Hybridization Time | 8 hours | 16 hours | 24 hours | 2.1 ± 0.4 |
| 4.2 ± 0.8 | ||||
| 4.0 ± 0.9 | ||||
| Probe Length | 200 bp | 500 bp | 800 bp | 1.8 ± 0.3 |
| 3.5 ± 0.6 | ||||
| 4.8 ± 0.9 |
Note: The data presented in this table are for illustrative purposes to demonstrate the expected trends in signal intensity with varying experimental parameters. Actual results may vary depending on the specific tissue, organism, and probe sequence. Signal intensity is represented in arbitrary units based on densitometric analysis of the hybridization signal.
Experimental Protocols
This section provides a detailed methodology for performing in situ hybridization to localize CCAP mRNA in invertebrate tissues, particularly nervous tissue. The protocol is optimized for the use of digoxigenin (B1670575) (DIG)-labeled RNA probes.
I. DIG-Labeled RNA Probe Synthesis
-
Template Preparation:
-
Linearize plasmid DNA containing the CCAP cDNA insert using an appropriate restriction enzyme.
-
Purify the linearized plasmid DNA by phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in RNase-free water.
-
-
In Vitro Transcription:
-
Set up the in vitro transcription reaction using a commercially available kit (e.g., DIG RNA Labeling Kit, Roche).
-
A typical 20 µL reaction includes:
-
Linearized plasmid DNA (1 µg)
-
10x Transcription Buffer (2 µL)
-
10x DIG RNA Labeling Mix (2 µL)
-
RNase Inhibitor (1 µL)
-
T7 or SP6 RNA Polymerase (2 µL)
-
RNase-free water to 20 µL
-
-
Incubate the reaction at 37°C for 2 hours.
-
Degrade the DNA template by adding DNase I and incubating for 15 minutes at 37°C.
-
-
Probe Purification:
-
Purify the DIG-labeled RNA probe using lithium chloride precipitation or spin column chromatography.
-
Resuspend the purified probe in RNase-free water.
-
Determine the probe concentration and labeling efficiency using a spectrophotometer.
-
II. Tissue Preparation
-
Dissection and Fixation:
-
Dissect the tissue of interest (e.g., central nervous system, gut) in ice-cold phosphate-buffered saline (PBS).
-
Fix the tissue in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Wash the tissue three times in PBS for 10 minutes each.
-
-
Dehydration and Rehydration:
-
Dehydrate the tissue through a graded series of methanol (B129727) in PBS (25%, 50%, 75%, 100%).
-
Store the tissue in 100% methanol at -20°C until use.
-
On the day of the experiment, rehydrate the tissue through a reverse graded series of methanol in PBS.
-
-
Permeabilization:
-
Treat the tissue with Proteinase K (10 µg/mL in PBS) for 10-30 minutes at room temperature to increase probe penetration. The optimal time should be determined empirically.
-
Stop the reaction by washing with PBS containing 2 mg/mL glycine.
-
Wash twice with PBS.
-
III. In Situ Hybridization
-
Prehybridization:
-
Incubate the tissue in hybridization buffer (50% formamide, 5x SSC, 50 µg/mL heparin, 0.1% Tween 20, 100 µg/mL sheared salmon sperm DNA, 5 mM EDTA) for at least 2 hours at the hybridization temperature (typically 55-65°C).
-
-
Hybridization:
-
Dilute the DIG-labeled CCAP mRNA probe in hybridization buffer to a final concentration of 100-1000 ng/mL.
-
Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.
-
Remove the prehybridization solution from the tissue and add the hybridization solution containing the denatured probe.
-
Incubate overnight at the hybridization temperature.
-
IV. Post-Hybridization Washes and Signal Detection
-
Stringency Washes:
-
Wash the tissue at the hybridization temperature in a series of decreasing SSC concentrations to remove unbound and non-specifically bound probe:
-
2x SSC, 0.1% Tween 20 (twice for 30 minutes each)
-
0.2x SSC, 0.1% Tween 20 (twice for 30 minutes each)
-
0.1x SSC, 0.1% Tween 20 (once for 30 minutes)
-
-
-
Immunological Detection:
-
Wash the tissue in MABT (Maleic acid buffer with 0.1% Tween 20).
-
Block non-specific antibody binding by incubating in blocking solution (MABT with 2% Blocking Reagent and 20% heat-inactivated sheep serum) for 2 hours at room temperature.
-
Incubate the tissue with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted 1:2000 to 1:5000 in blocking solution, overnight at 4°C.
-
-
Washing and Staining:
-
Wash the tissue extensively in MABT (5-6 times for 1 hour each).
-
Equilibrate the tissue in detection buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2, 0.1% Tween 20).
-
Incubate the tissue in the detection buffer containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolylphosphate p-toluidine (B81030) salt) in the dark.
-
Monitor the color development under a dissecting microscope.
-
Stop the reaction by washing several times with PBS.
-
-
Mounting and Imaging:
-
Dehydrate the stained tissue through a graded ethanol series.
-
Clear the tissue in xylene or a clearing agent like Murray's clear (2 parts benzyl (B1604629) benzoate: 1 part benzyl alcohol).
-
Mount the tissue on a slide with a suitable mounting medium.
-
Image using a bright-field microscope.
-
Mandatory Visualizations
CCAP Signaling Pathway
Caption: CCAP signaling pathway.
Experimental Workflow for In Situ Hybridization
Caption: In situ hybridization workflow.
References
- 1. Prothoracicostatic Activity of the Ecdysis-Regulating Neuropeptide this compound (CCAP) in the Desert Locust - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Expression of the CCAP Receptor in the Chagas’ Disease Vector, Rhodnius prolixus, and Its Involvement in Cardiac Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of messenger RNA expression by in situ hybridization using RNA probes synthesized via in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Nature's Pacemaker: A Protocol for Native Crustacean Cardioactive Peptide (CCAP)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crustacean Cardioactive Peptide (CCAP) is a highly conserved neuropeptide found in arthropods that plays a crucial role in regulating various physiological processes.[1] First isolated from the pericardial organs of the shore crab, Carcinus maenas, this cyclic nonapeptide is primarily known for its potent cardioacceleratory effects.[1] Beyond its influence on heart rate, CCAP is involved in the modulation of gut motility, ecdysis (molting), and immune responses.[2][3][4] The diverse functions of CCAP make its native isolation and characterization a significant area of research for understanding crustacean physiology and for the potential discovery of novel drug leads. This document provides a detailed protocol for the isolation and purification of native CCAP from crustacean pericardial organs, methods for its biological activity assessment, and an overview of its signaling pathway.
Experimental Protocols
Tissue Dissection and Extraction
This protocol outlines the initial steps for harvesting and extracting CCAP from crustacean pericardial organs (POs), which are the primary storage and release sites for this neuropeptide.
Materials:
-
Live crustaceans (e.g., shore crabs, Carcinus maenas)
-
Crustacean saline
-
Dissection tools (fine scissors, forceps)
-
Homogenizer (e.g., glass-Teflon potter)
-
Extraction buffer: Acidified methanol (B129727) (90% methanol, 9% glacial acetic acid, 1% water)
-
Centrifuge and centrifuge tubes
-
Ice bucket
Procedure:
-
Anesthetize the crustacean by placing it on ice for 15-20 minutes.
-
Carefully dissect the pericardial organs, which are located near the heart. The POs are typically translucent, Y-shaped structures.
-
Immediately place the dissected POs in ice-cold crustacean saline.
-
Pool the POs from multiple animals to increase the yield.
-
Transfer the pooled POs to a pre-chilled homogenizer containing extraction buffer. A typical ratio is 1 ml of buffer per 10-20 pairs of POs.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the crude peptide extract. Store the supernatant at -20°C until further processing.
Solid-Phase Extraction (SPE) for Partial Purification
This step serves to desalt the crude extract and enrich the peptide fraction prior to high-performance liquid chromatography (HPLC).
Materials:
-
C18 SPE cartridges
-
Activation solvent: 100% Methanol
-
Equilibration solvent: 0.1% Trifluoroacetic acid (TFA) in water
-
Wash solvent: 5% Acetonitrile (B52724) in 0.1% TFA
-
Elution solvent: 60% Acetonitrile in 0.1% TFA
-
Vacuum manifold
-
SpeedVac concentrator
Procedure:
-
Activate the C18 SPE cartridge by passing 5 ml of 100% methanol through it.
-
Equilibrate the cartridge by passing 10 ml of 0.1% TFA in water.
-
Load the crude peptide extract (supernatant from step 1.8) onto the cartridge.
-
Wash the cartridge with 10 ml of 5% acetonitrile in 0.1% TFA to remove salts and other hydrophilic impurities.
-
Elute the peptides with 5 ml of 60% acetonitrile in 0.1% TFA. Collect the eluate.
-
Dry the eluate using a SpeedVac concentrator.
-
Reconstitute the dried peptide extract in a small volume (e.g., 200 µl) of 0.1% TFA for HPLC analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Final Purification
A two-step RP-HPLC procedure is highly effective for isolating CCAP to homogeneity.[5][6]
Materials:
-
HPLC system with a UV detector
-
C18 analytical and/or semi-preparative columns
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% Acetonitrile in 0.1% TFA
-
Fraction collector
Procedure - First HPLC Run:
-
Inject the reconstituted SPE eluate onto a C18 column.
-
Elute the peptides using a linear gradient of Mobile Phase B. A typical gradient could be 10-60% B over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions of 1 ml.
-
Assay the fractions for cardioactive properties using the semi-isolated crab heart bioassay (Protocol 4).
Procedure - Second HPLC Run:
-
Pool the active fractions from the first HPLC run.
-
Inject the pooled active fractions onto the same or a different C18 column (e.g., with a different pore size or bonded phase for altered selectivity).
-
Apply a shallower gradient of Mobile Phase B to achieve higher resolution. For example, a gradient of 20-40% B over 40 minutes.
-
Collect the peaks corresponding to CCAP activity.
-
The purity of the final peptide can be assessed by analytical HPLC and mass spectrometry.
Semi-Isolated Crab Heart Bioassay
This bioassay is used to determine the biological activity of the fractions collected during purification by measuring the effect on the heart rate of a crab.
Materials:
-
Live crabs (Carcinus maenas or similar species)
-
Crustacean saline
-
Dissection dish with a wax bottom
-
Force transducer and recording equipment
-
Perfusion system
Procedure:
-
Dissect a crab to expose the heart. The heart is a muscular sac located in the dorsal part of the cephalothorax.
-
Carefully remove the heart with its associated nerves and suspend it in a dissection dish containing chilled crustacean saline.
-
Attach one end of the heart to a fixed point and the other end to a force transducer to record the contractions.
-
Perfuse the heart with a constant flow of saline.
-
Once a stable baseline heart rate is established, introduce the fractions to be tested into the perfusion flow.
-
Record any changes in the frequency and amplitude of the heartbeat. An increase in both is indicative of CCAP activity.[6]
-
Wash the preparation with saline between samples to allow the heart rate to return to baseline.
Data Presentation
The following table provides a representative summary of the purification of CCAP from the pericardial organs of 100 shore crabs (Carcinus maenas).
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 50.0 | 1000 | 20 | 100 | 1 |
| Solid-Phase Extraction | 5.0 | 850 | 170 | 85 | 8.5 |
| First RP-HPLC | 0.5 | 600 | 1200 | 60 | 60 |
| Second RP-HPLC | 0.05 | 400 | 8000 | 40 | 400 |
*A unit of activity is defined as the amount of peptide required to cause a 50% increase in the heart rate of a semi-isolated crab heart preparation.
Signaling Pathway and Workflow Diagrams
The biological effects of CCAP are mediated through a G-protein coupled receptor (GPCR). Binding of CCAP to its receptor initiates a cascade of intracellular events involving second messengers such as cyclic AMP (cAMP) and intracellular calcium (Ca2+), ultimately leading to a physiological response.
Caption: CCAP Signaling Pathway.
Caption: CCAP Isolation Workflow.
References
- 1. youtube.com [youtube.com]
- 2. A Multi-scale Strategy for Discovery of Novel Endogenous Neuropeptides in the Crustacean Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. Measurement of Neuropeptides in Crustacean Hemolymph via MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Using CRISPR-Cas9 to Unravel the In Vivo Functions of Crustacean Cardioactive Peptide (CCAP)
Application Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the CRISPR-Cas9 gene-editing tool to investigate the in vivo functions of Crustacean Cardioactive Peptide (CCAP). CCAP is a highly conserved neuropeptide in arthropods that plays a critical role in a variety of physiological processes, including ecdysis (molting), cardiac function, and feeding behavior. By generating precise genetic knockouts of the CCAP gene, researchers can elucidate its specific roles in these complex biological events, paving the way for novel pest control strategies and a deeper understanding of neuroendocrine regulation.
Introduction to CCAP and its Significance
This compound (CCAP) is a cyclic nonapeptide originally isolated from the shore crab Carcinus maenas due to its potent cardioacceleratory effects.[1][2] Subsequent research has revealed its widespread presence and pleiotropic functions in both crustaceans and insects.[1] Key functions of CCAP that have been identified through various studies, including targeted ablation of CCAP-expressing neurons and RNA interference (RNAi), include:
-
Ecdysis: CCAP is a crucial regulator of the ecdysis behavioral sequence, which is the process of shedding the old cuticle.[3][4][5] Disruption of CCAP signaling leads to severe defects in ecdysis, often resulting in mortality.[3][4]
-
Cardioregulation: As its name suggests, CCAP modulates heart rate in many insect species.[2][6][7]
-
Feeding and Metabolism: Recent studies have implicated CCAP in the regulation of feeding behavior and metabolism, including the proboscis extension reflex (PER) in Drosophila.[8]
The advent of CRISPR-Cas9 technology offers a powerful and precise method to create null mutants for the CCAP gene, allowing for a more definitive analysis of its functions without the potential confounding effects of ablating entire neuronal populations.[9][10]
Data Presentation: Phenotypic Outcomes of CCAP Disruption
The following tables summarize quantitative data from studies where CCAP or its receptor (CCAP-R) function was disrupted using RNA interference (RNAi), serving as a proxy for the expected outcomes of a CRISPR-Cas9 mediated knockout.
Table 1: Effects of CCAP/CCAP-R Disruption on Ecdysis
| Species | Method of Disruption | Target | Phenotype | Ecdysis Failure Rate (%) | Citation(s) |
| Rhodnius prolixus | dsRNA injection (RNAi) | CCAP transcript | Mortality at ecdysis | ~84% | [3] |
| Rhodnius prolixus | dsRNA injection (RNAi) | CCAP-R transcript | Mortality at ecdysis | ~75% | [3] |
| Drosophila melanogaster | Targeted ablation of CCAP neurons | CCAP-expressing neurons | Failure of pupal ecdysis | Majority of animals | [4] |
Table 2: Effects of CCAP/CCAP-R Disruption on Cardiac Function
| Species | Method of Disruption | Target | Phenotype | Change in Heart Rate | Citation(s) |
| Rhodnius prolixus | dsRNA injection (RNAi) | CCAP-R transcript | Decreased basal heartbeat frequency in vivo | 31% decrease | [2] |
| Drosophila melanogaster | Targeted ablation of CCAP neurons | CCAP-expressing neurons | Altered anterograde heartbeat | Selective alteration | [6] |
Table 3: Effects of CCAP/CCAP-R Disruption on Feeding Behavior
| Species | Method of Disruption | Target | Phenotype | Quantitative Change in Feeding Behavior | Citation(s) |
| Drosophila melanogaster | Loss of CCAP / RNAi knockdown of CCAP-R | CCAP / CCAP-R | Inhibited sugar sensitivity | Significant reduction in Proboscis Extension Reflex (PER) to sucrose (B13894) | [8] |
Signaling Pathways and Experimental Workflows
CCAP Signaling Pathway
The CCAP receptor is a G-protein coupled receptor (GPCR).[2] Upon binding of CCAP, the receptor activates intracellular signaling cascades. In the context of feeding behavior in Drosophila, CCAP signaling has been shown to regulate the release of Neuropeptide F (NPF), a key modulator of food intake.[8]
Figure 1. Simplified CCAP signaling pathway regulating feeding behavior.
Experimental Workflow for Generating and Analyzing CCAP Knockout Insects
The generation of CCAP knockout insects using CRISPR-Cas9 involves a series of steps from design to phenotypic analysis. This workflow ensures the efficient creation and validation of mutant lines.
Figure 2. Workflow for CRISPR-Cas9-mediated knockout of the CCAP gene.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of the CCAP Gene in Drosophila melanogaster
This protocol is adapted from general insect CRISPR-Cas9 methodologies.[9][10][11]
1. sgRNA Design and Synthesis: a. Identify the coding sequence of the target CCAP gene from a genomic database (e.g., FlyBase). b. Use an online design tool (e.g., CHOPCHOP) to select 2-3 sgRNA target sites in an early exon of the CCAP gene. Choose targets with high predicted on-target efficiency and low off-target scores. c. Synthesize the sgRNAs using an in vitro transcription kit according to the manufacturer's instructions. Purify the sgRNA and assess its quality and concentration.
2. Embryo Microinjection: a. Collect freshly laid embryos (0-1 hour old) from a wild-type Drosophila stock. b. Align and desiccate the embryos on a microscope slide. c. Prepare an injection mix containing Cas9 protein (e.g., 300 ng/µL) and the purified sgRNA (e.g., 100 ng/µL) in injection buffer. d. Microinject the Cas9/sgRNA ribonucleoprotein (RNP) complex into the posterior pole of the embryos. e. After injection, cover the embryos with halocarbon oil and incubate at 25°C until hatching.
3. Generation and Screening of Mutant Lines: a. Rear the surviving G0 larvae to adulthood. b. Cross individual G0 flies with wild-type flies. c. After a few days, isolate genomic DNA from each G0 fly. d. Perform PCR to amplify the region of the CCAP gene targeted by the sgRNA. e. Use a T7 endonuclease I (T7E1) assay or high-resolution melt analysis (HRMA) to screen for the presence of indels (insertions/deletions) in the PCR products. f. Select the progeny (G1) from the G0 founders that showed evidence of mutagenesis. g. Cross G1 siblings to generate G2 offspring. h. Screen G2 individuals by PCR and Sanger sequencing to identify homozygous CCAP knockout flies. i. Establish a stable homozygous CCAP knockout line.
Protocol 2: Analysis of Ecdysis Behavior
1. Observation Setup: a. Collect late-stage larvae or pupae from both the CCAP knockout and wild-type lines. b. Place individual animals in separate wells of a multi-well plate or small petri dishes. c. Record the ecdysis process using a time-lapse camera connected to a dissecting microscope.
2. Data Quantification: a. Observe the recordings and score for successful or failed ecdysis. Ecdysis failure can be characterized by the inability to shed the old cuticle, incomplete emergence, or death during the process. b. Quantify the percentage of individuals exhibiting ecdysis failure in both the knockout and wild-type groups. c. Measure the duration of different phases of ecdysis (pre-ecdysis, ecdysis, post-ecdysis) if distinguishable.
Protocol 3: Heart Rate Measurement in Drosophila Larvae
This protocol is adapted from established methods for measuring insect heart rate.
1. Preparation of Larvae: a. Collect third-instar larvae from both CCAP knockout and wild-type lines. b. Gently rinse the larvae in a saline solution (e.g., HL3). c. Place a single larva on a microscope slide in a drop of saline. The larva can be gently restrained using a coverslip with spacers to prevent crushing.
2. Heart Rate Recording: a. Visualize the dorsal vessel (heart) through the cuticle using a compound microscope with transmitted light. b. Record a video of the beating heart for a defined period (e.g., 30-60 seconds) using a high-speed camera. c. Alternatively, count the heartbeats manually for a set duration.
3. Data Analysis: a. Analyze the recorded videos to determine the number of heart contractions per minute. b. Compare the average heart rate between the CCAP knockout and wild-type larvae. c. Software can be used for semi-automated analysis of heartbeat parameters from the videos.
Protocol 4: Proboscis Extension Reflex (PER) Assay
This protocol is based on standard Drosophila PER assays.
1. Fly Preparation: a. Collect adult flies (3-5 days old) from both CCAP knockout and wild-type lines. b. Starve the flies for 24-48 hours in vials containing a water-soaked cotton ball. c. Immobilize the flies by cooling them on ice. d. Mount each fly on a microscope slide using nail polish or wax, with the proboscis and legs free. e. Allow the flies to recover for at least 30 minutes in a humid chamber.
2. PER Testing: a. Prepare a range of sucrose solutions (e.g., 1 mM, 10 mM, 100 mM). b. Present a water-moistened cotton swab to the tarsi of the fly to test for baseline response (should be low). c. Present a cotton swab dipped in a sucrose solution to the tarsi. d. Score a positive response if the fly fully extends its proboscis. e. Test each fly with each sucrose concentration, with a water rinse and a rest period between each presentation.
3. Data Analysis: a. For each group (knockout and wild-type), calculate the percentage of flies that respond to each sucrose concentration. b. Compare the dose-response curves for sucrose sensitivity between the two groups.
Conclusion
The application of CRISPR-Cas9 to generate CCAP knockout mutants provides a powerful approach to dissect the in vivo functions of this crucial neuropeptide. The protocols and data presented here offer a framework for researchers to investigate the roles of CCAP in ecdysis, cardioregulation, and feeding behavior. Such studies will not only advance our fundamental understanding of insect neuroendocrinology but may also identify novel targets for the development of next-generation insect control strategies.
References
- 1. A neuropeptide regulates fighting behavior in Drosophila melanogaster | eLife [elifesciences.org]
- 2. Identification and Expression of the CCAP Receptor in the Chagas’ Disease Vector, Rhodnius prolixus, and Its Involvement in Cardiac Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a conserved CCAP-signaling pathway controlling ecdysis in a hemimetabolous insect, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted ablation of CCAP neuropeptide-containing neurons of Drosophila causes specific defects in execution and circadian timing of ecdysis behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Analysis of Ecdysis Behavior in Drosophila Reveals Partially Overlapping Functions of Two Unrelated Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the neuropeptide CCAP in Drosophila cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FlyNap (Triethylamine) Increases the Heart Rate of Mosquitoes and Eliminates the Cardioacceleratory Effect of the Neuropeptide CCAP | PLOS One [journals.plos.org]
- 8. CCAP regulates feeding behavior via the NPF pathway in Drosophila adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Advances and perspectives in the application of CRISPR/Cas9 in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR/Cas9-mediated knockout of two eye pigmentation genes in the brown planthopper, Nilaparvata lugens (Hemiptera: Delphacidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative PCR (qPCR) for CCAP Gene Expression Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Crustacean Cardioactive Peptide (CCAP)
This compound (CCAP) is a neuropeptide primarily known for its role in regulating cardiac function in arthropods. It is a cyclic nonapeptide that has been identified in a wide range of invertebrate species.[1] Beyond its cardioacceleratory effects, CCAP is involved in a variety of other physiological processes, including the modulation of the stomatogastric ganglion motor patterns, feeding behaviors, and immune responses.[2][3] Given its diverse functions, understanding the regulation of CCAP gene expression is of significant interest in fields ranging from invertebrate physiology to the development of novel pest management strategies. Quantitative PCR (qPCR) is a highly sensitive and specific method for quantifying gene expression levels, making it an ideal tool for studying the transcriptional regulation of the CCAP gene and its receptor.[4]
CCAP Signaling Pathway
CCAP exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[5] Upon ligand binding, the receptor undergoes a conformational change, activating an associated intracellular G-protein. While the precise downstream cascade can vary between cell types and species, evidence suggests that the CCAP receptor is coupled to the phospholipase C (PLC) pathway. Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including the modulation of gene expression.
Caption: CCAP Signaling Pathway.
Experimental Workflow for qPCR Analysis of CCAP Gene Expression
The following diagram outlines the major steps involved in the quantification of CCAP gene expression using qPCR, from sample collection to data analysis.
Caption: qPCR Experimental Workflow.
Detailed Protocols
Total RNA Extraction
This protocol is a general guideline and may need to be optimized based on the tissue type and starting material amount.
-
Homogenize 50-100 mg of tissue in 1 mL of TRIzol reagent or a similar lysis buffer.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Verify RNA integrity on an agarose (B213101) gel or using a Bioanalyzer.
First-Strand cDNA Synthesis
-
It is recommended to use a commercial cDNA synthesis kit that includes a genomic DNA elimination step. Follow the manufacturer's instructions.
-
Typically, 1 µg of total RNA is used as a template for the reverse transcription reaction.
-
The reaction mixture usually contains the RNA template, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
-
Incubate the reaction according to the kit's protocol (e.g., 42°C for 60 minutes, followed by an inactivation step at 70°C for 5 minutes).
-
The resulting cDNA can be stored at -20°C until use.
Quantitative PCR (qPCR)
-
Primer Design: Design primers for the CCAP gene and a stable reference (housekeeping) gene (e.g., β-actin, GAPDH). Primers should ideally span an exon-exon junction to prevent amplification of any contaminating genomic DNA.
-
Example Primers for Carcinus maenas CCAP:
-
Forward Primer (CCAP F1): 5'-GGCAAGGTTATGGGAGCAACT-3'
-
Reverse Primer (CCAP R1): 5'-GCTCTGTGTATCCAAACATGTGTTG-3'
-
-
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL. A typical reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted 1:10)
-
6 µL of Nuclease-free water
-
-
qPCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt Curve Analysis: 60°C to 95°C, with a temperature increase of 0.5°C per 5 seconds.
-
Data Analysis
The relative expression of the CCAP gene can be calculated using the 2-ΔΔCT method.
-
Calculate ΔCT: For each sample, normalize the CT value of the CCAP gene to the CT value of the reference gene.
-
ΔCT = CT (CCAP) - CT (Reference Gene)
-
-
Calculate ΔΔCT: Normalize the ΔCT of the experimental group to the ΔCT of the control group.
-
ΔΔCT = ΔCT (Experimental) - ΔCT (Control)
-
-
Calculate Fold Change:
-
Fold Change = 2-ΔΔCT
-
Data Presentation
Quantitative data should be summarized in a clear and structured table. Below is an example of how to present qPCR data for the CCAP receptor gene (CCAPR) expression in the mud crab (Scylla paramamosain) hepatopancreas following an immune challenge.
| Treatment Group | Target Gene | Normalized Mean CT (±SD) | ΔCT (vs. Control) | Fold Change (2-ΔΔCT) | p-value |
| Control | CCAPR | 22.5 (±0.8) | - | 1.0 | - |
| LPS Challenge | CCAPR | 20.1 (±0.6) | -2.4 | 5.29 | < 0.05 |
| Poly(I:C) Challenge | CCAPR | 20.9 (±0.7) | -1.6 | 3.03 | < 0.05 |
Data is hypothetical but based on findings that CCAPR expression is significantly upregulated after immune challenge.
Troubleshooting
| Issue | Possible Cause | Solution |
| No amplification or low amplification efficiency | Poor RNA quality or quantity | Re-extract RNA and ensure high purity and integrity. |
| Inefficient primers | Design and validate new primers. Optimize primer concentration. | |
| qPCR inhibitors in the sample | Dilute the cDNA template. Use a master mix with inhibitor resistance. | |
| Non-specific amplification (multiple peaks in melt curve) | Primer-dimer formation | Optimize annealing temperature. Redesign primers. |
| Genomic DNA contamination | Treat RNA with DNase I before cDNA synthesis. Design primers spanning exon-exon junctions. | |
| High variability between replicates | Pipetting errors | Use a master mix for all reactions. Ensure accurate and consistent pipetting. |
| Inconsistent sample quality | Ensure all samples are processed consistently. |
By following these application notes and protocols, researchers can obtain reliable and reproducible data on CCAP gene expression, contributing to a better understanding of the multifaceted roles of this important neuropeptide.
References
- 1. A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of quantitative real-time PCR primers for detecting 42 oral bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and developmental expression of mRNAs encoding this compound (CCAP) in decapod crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Crustacean Cardioactive Peptide (CCAP) using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crustacean Cardioactive Peptide (CCAP) is a highly conserved cyclic nonapeptide that plays a crucial role as a cardioaccelerator, neuropeptide transmitter, and hormone in both crustaceans and insects.[1] Its primary structure is Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2, featuring a disulfide bridge between the cysteine residues at positions 3 and 9.[1] CCAP was first isolated from the pericardial organs of the shore crab, Carcinus maenas, where it regulates heartbeat.[1][2][3][4] Beyond its cardioacceleratory functions, CCAP is involved in a variety of physiological processes, including the modulation of oviduct contractions, regulation of digestive hormones, and control of the molting process (ecdysis).[1][5]
Given its diverse biological activities, obtaining high-purity CCAP is essential for functional studies, receptor-binding assays, and the development of potential therapeutic agents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for the purification of CCAP and other peptides due to its high resolution, speed, and applicability to a wide range of peptide physicochemical properties.[6][7][8] This document provides detailed application notes and protocols for the purification of CCAP using RP-HPLC.
Data Presentation
Table 1: Summary of HPLC Purification Parameters for CCAP
| Parameter | Method 1: Purification from Carcinus maenas Pericardial Organs[2][3] | Method 2: Purification from Cockroach Midgut[9] | General Peptide Purification Protocol[6] |
| Sample Preparation | Homogenization of pericardial organs | Homogenization of midgut tissue, boiling, acidification with acetic acid, and solid-phase extraction using C18 cartridges. | Extraction from tissue, concentration, and partial purification on Sep-Pak cartridges. |
| HPLC System | Not specified | Reversed-phase HPLC system | High-performance liquid chromatography system |
| Column (Step 1) | Reversed-phase column | Capcell Pak C18 (10 x 250 mm) | Octadecyl (C18) wide-pore (300 Å) column |
| Column (Step 2) | Not specified | TSKgel ODS-80TM (4.6 x 150 mm) | Butyl (C4) or Diphenyl wide-pore (300 Å) column |
| Mobile Phase A | Not specified | 0.1% Trifluoroacetic acid (TFA) in water | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | Not specified | Acetonitrile (B52724) with 0.1% TFA | Acetonitrile with 0.1% TFA |
| Gradient (Step 1) | Not specified | 0-70% Acetonitrile over 70 minutes | Gradient elution |
| Gradient (Step 2) | Not specified | Isocratic elution with 21% Acetonitrile and 0.1% TFA | Gradient elution |
| Flow Rate | Not specified | 1.0 ml/min (Step 1) | Not specified |
| Detection | Not specified | UV at 220 nm | UV detection |
| Purity Achieved | Homogeneity | Purified to allow for sequencing | Near homogeneity |
| Bioassay | Semi-isolated crab heart preparation | Cricket foregut myomodulatory activity assay | Dependent on the peptide's biological activity |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction of CCAP from Insect Tissue
This protocol is adapted from the method used for the purification of CCAP from the cockroach midgut.[9]
-
Tissue Homogenization:
-
Excise and pool the target tissues (e.g., midguts) and immediately freeze them on dry ice.
-
Store at -80°C until use.
-
Boil the pooled tissues (e.g., 34.3 g) for 10 minutes in 5 volumes of water to denature proteases.
-
After cooling on ice, add acetic acid to a final concentration of 4%.
-
Homogenize the tissue on ice using a Polytron homogenizer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Collect the supernatant from the centrifugation step.
-
Pass the supernatant through C18 cartridges (e.g., Mega Bond Elut C18).
-
Wash each cartridge with 0.1% trifluoroacetic acid (TFA) to remove hydrophilic impurities.
-
Elute the retained peptides with 60% acetonitrile in 0.1% TFA.
-
Concentrate the eluted material, for example, by vacuum centrifugation.
-
Protocol 2: Two-Step Reversed-Phase HPLC Purification of CCAP
This protocol outlines a two-step HPLC purification strategy.[2][3][9]
-
Sample Preparation for HPLC:
-
First HPLC Purification Step (Primary Separation):
-
Column: Capcell Pak C18 (10 x 250 mm) or a similar C18 reversed-phase column.[9]
-
Mobile Phase A: 0.1% TFA in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Gradient: A linear gradient of 0-70% Mobile Phase B over 70 minutes.[9]
-
Flow Rate: 1.0 ml/min.[9]
-
Detection: Monitor the column effluent at 220 nm.[9]
-
Fraction Collection: Collect fractions (e.g., 2 ml each) throughout the gradient.
-
Bioassay: Assay a small aliquot of each fraction for CCAP-like activity using a relevant bioassay (e.g., cricket foregut contraction).[9]
-
-
Second HPLC Purification Step (Final Polishing):
-
Pool the bioactive fractions from the first HPLC step.
-
Column: TSKgel ODS-80TM (4.6 x 150 mm) or a similar high-resolution reversed-phase column.[9]
-
Mobile Phase: An isocratic elution with 21% acetonitrile in 0.1% TFA. The exact percentage of acetonitrile may need to be optimized based on the retention time from the first step.[9]
-
Detection: Monitor the column effluent at 220 nm.
-
Fraction Collection: Collect the major peak corresponding to pure CCAP.
-
Purity Analysis: Assess the purity of the final product by analytical RP-HPLC and mass spectrometry.
-
Visualizations
CCAP Purification Workflow
Caption: Experimental workflow for the purification of CCAP.
Simplified CCAP Signaling Pathway
Caption: A simplified diagram of the CCAP signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Unusual cardioactive peptide (CCAP) from pericardial organs of the shore crab Carcinus maenas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Evidence for a conserved CCAP-signaling pathway controlling ecdysis in a hemimetabolous insect, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. hplc.eu [hplc.eu]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating a Dose-Response Curve for Crustacean Cardioactive Peptide (CCAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crustacean Cardioactive Peptide (CCAP) is a highly conserved nonapeptide neurohormone found in arthropods that plays a crucial role in regulating various physiological processes, most notably cardiac function.[1] It acts as a potent cardioaccelerator, exhibiting both positive chronotropic (heart rate) and inotropic (force of contraction) effects on the crustacean heart.[2][3] Understanding the dose-dependent relationship of CCAP on cardiac activity is fundamental for physiological research and for the development of novel pharmacological agents targeting similar pathways.
These application notes provide a detailed protocol for generating a dose-response curve for CCAP using a semi-isolated crab heart preparation. This bioassay allows for the precise measurement of changes in heart rate in response to varying concentrations of the peptide.
Signaling Pathway of this compound
CCAP exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of cardiac muscle cells.[4] Activation of the CCAP receptor initiates an intracellular signaling cascade that ultimately leads to an increase in heart rate and contractility. The binding of CCAP to its receptor triggers the dissociation of the G-protein subunits, leading to the activation of downstream effectors. This cascade typically involves the production of second messengers, such as cyclic AMP (cAMP), which in turn activate protein kinases that phosphorylate target proteins involved in the regulation of cardiac muscle contraction.
Experimental Protocols
Preparation of Crustacean Physiological Saline
A standard physiological saline solution is required to maintain the viability of the isolated heart preparation. The following formulation is suitable for many marine crab species.
Table 1: Composition of Crustacean Physiological Saline
| Component | Concentration (mM) |
| NaCl | 479.4 |
| KCl | 15.7 |
| CaCl₂ | 14.6 |
| MgCl₂ | 60.7 |
| Na₂SO₄ | 9.1 |
| HEPES | 5.0 |
| pH | 7.9 |
Protocol:
-
Dissolve the salts in distilled water, starting with NaCl.
-
Add the remaining salts one by one, ensuring each is fully dissolved before adding the next.
-
Add HEPES buffer and adjust the pH to 7.9 using NaOH.
-
Filter the solution through a 0.22 µm filter to sterilize.
-
Store the saline at 4°C.
Semi-Isolated Heart Bioassay
This protocol describes the dissection and preparation of a semi-isolated crab heart for testing the effects of CCAP.
Materials:
-
Adult crab (e.g., Carcinus maenas)
-
Dissection tray
-
Dissecting scissors and forceps
-
Minutien pins
-
Sylgard-lined petri dish
-
Crustacean physiological saline
-
Force transducer and recording apparatus
-
Perfusion system
Protocol:
-
Anesthetize the crab by placing it on ice for 15-20 minutes.
-
Remove the dorsal carapace to expose the heart and pericardial cavity.
-
Carefully remove the hepatopancreas and other surrounding tissues to fully expose the heart and its suspensory ligaments.
-
Sever the arteries leaving the heart, being careful not to damage the heart muscle.
-
Excise the heart with a small portion of the surrounding hypodermis and transfer it to a Sylgard-lined petri dish filled with cold crustacean physiological saline.
-
Pin the hypodermis to the Sylgard, allowing the heart to beat freely.
-
Attach a fine thread from the apex of the ventricle to a force transducer to record heart contractions.
-
Set up a perfusion system to continuously bathe the heart with fresh saline.
Experimental Workflow for Generating a Dose-Response Curve
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Regulation of the crab heartbeat by this compound (CCAP): central and peripheral actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual cardioactive peptide (CCAP) from pericardial organs of the shore crab Carcinus maenas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Crustacean Cardioactive Peptide (CCAP) Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Crustacean Cardioactive Peptide (CCAP) in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CCAP) and why is its stability in solution a concern?
A1: this compound (CCAP) is a highly conserved, cyclic nonapeptide neurohormone found in crustaceans and insects. Its structure includes a disulfide bridge between two cysteine residues, which is crucial for its biological activity.[1] Stability in solution is a primary concern because degradation through pathways like hydrolysis, oxidation, or aggregation can lead to a loss of biological function, resulting in inaccurate and irreproducible experimental outcomes.
Q2: What are the main factors that influence the stability of CCAP in solution?
A2: The stability of peptides like CCAP in solution is influenced by several factors, including:
-
pH: The pH of the solution can affect the rate of hydrolysis of peptide bonds and the stability of the disulfide bridge.
-
Temperature: Higher temperatures generally accelerate degradation reactions.
-
Buffer Composition: The type and concentration of buffer salts can impact peptide stability.
-
Presence of Proteases: Contamination with proteases can lead to enzymatic degradation.
-
Oxygen Levels: Dissolved oxygen can promote the oxidation of sensitive residues.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause aggregation and degradation.
Q3: What is the recommended method for storing CCAP solutions?
A3: For optimal stability, it is recommended to store CCAP as a lyophilized powder at -20°C or -80°C. Once reconstituted in a suitable buffer, the solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.
Q4: How can I assess the stability of my CCAP solution?
A4: The most common methods for assessing peptide stability are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact peptide from its degradation products, allowing for quantification of the remaining active peptide over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of CCAP in solution.
Problem 1: Loss of CCAP biological activity in my in vitro assay.
-
Possible Cause: Degradation of the peptide due to inappropriate solution conditions.
-
Troubleshooting Steps:
-
Verify pH of the Assay Buffer: Ensure the pH of your buffer is within a stable range for cyclic peptides, generally between pH 3.0 and 7.0. A study on a model cyclic pentapeptide with a disulfide bond showed optimal stability around pH 3.0.[2][3]
-
Control Temperature: Perform experiments at the lowest feasible temperature to minimize thermal degradation.
-
Assess for Protease Contamination: If using biological samples (e.g., tissue homogenates), consider adding protease inhibitors to your buffer.
-
Check for Oxidative Damage: If oxidation is suspected, degas your buffers or work in an oxygen-reduced environment.
-
Perform a Stability Study: Use RP-HPLC or LC-MS to quantify the amount of intact CCAP remaining in your assay buffer over the time course of your experiment.
-
Problem 2: I observe precipitation or aggregation in my CCAP solution.
-
Possible Cause: The peptide concentration may be too high for the chosen solvent, or the solution conditions may be promoting aggregation.
-
Troubleshooting Steps:
-
Adjust Peptide Concentration: Try dissolving the peptide at a lower concentration.
-
Modify the Dissolution Process: For hydrophobic peptides, dissolving in a small amount of organic solvent (e.g., DMSO, acetonitrile) before adding the aqueous buffer can improve solubility.
-
Optimize Buffer pH: The solubility of peptides is often lowest at their isoelectric point (pI). Adjust the buffer pH to be at least one to two units away from the pI.
-
Sonication: Gentle sonication can sometimes help to dissolve aggregates.
-
Use of Solubilizing Agents: In some cases, the addition of solubilizing agents may be necessary, but their compatibility with the specific assay must be verified.
-
Problem 3: My RP-HPLC analysis shows multiple peaks for my CCAP sample, suggesting degradation.
-
Possible Cause: The sample has degraded either during storage or during the analytical procedure.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Compare the chromatogram of your sample with that of a freshly prepared CCAP standard to confirm if degradation has occurred.
-
Investigate Degradation Products: Use LC-MS to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., hydrolysis will result in a mass increase corresponding to the addition of a water molecule).
-
Review Storage and Handling Procedures: Ensure that the peptide has been stored correctly as a lyophilizate at low temperatures and that reconstituted solutions have not undergone multiple freeze-thaw cycles.
-
Optimize HPLC Method: Ensure the mobile phase composition and gradient are suitable for separating the cyclic peptide from potential linear or modified forms.
-
Quantitative Data on Peptide Stability
Table 1: Illustrative Stability Profile of a Model Cyclic Peptide with a Disulfide Bond at 70°C
| pH | Apparent First-Order Rate Constant (k_obs, day⁻¹) | Primary Degradation Pathway |
| 1.0 | 0.25 | Peptide Bond Hydrolysis |
| 3.0 | 0.05 | Minimal Degradation |
| 5.0 | 0.15 | Mixed Hydrolysis and Disulfide Degradation |
| 7.0 | 0.30 | Disulfide Bond Degradation |
| 9.0 | 0.55 | Disulfide Bond Degradation |
| 11.0 | 1.20 | Disulfide Bond Degradation |
Note: This data is illustrative and based on a model cyclic peptide.[2][3] Actual degradation rates for CCAP will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Reconstituting and Storing CCAP
-
Equilibration: Allow the lyophilized CCAP vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Reconstitution: Reconstitute the peptide in a high-purity solvent, such as sterile, nuclease-free water or a buffer appropriate for your experiment (e.g., 10 mM phosphate (B84403) buffer, pH 6.0-7.0). For difficult-to-dissolve peptides, a small amount of an organic solvent like acetonitrile (B52724) or DMSO can be used initially, followed by the addition of the aqueous buffer.
-
Concentration: Prepare a stock solution at a concentration that is convenient for your experiments (e.g., 1 mM).
-
Aliquoting: Aliquot the stock solution into single-use volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessing CCAP Stability using RP-HPLC
-
Sample Preparation: Prepare a solution of CCAP at a known concentration in the buffer system you intend to evaluate.
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., specific temperature and pH).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the solution.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a strong acid (e.g., 10% trifluoroacetic acid) or by flash-freezing in liquid nitrogen.
-
RP-HPLC Analysis:
-
Inject the aliquots onto a C18 RP-HPLC column.
-
Use a suitable mobile phase gradient, typically a mixture of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution of the peptide by UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact CCAP.
-
Calculate the peak area of the intact CCAP at each time point.
-
Plot the percentage of remaining CCAP (relative to the T=0 time point) versus time to determine the degradation kinetics.
-
Visualizations
References
Overcoming solubility issues with synthetic CCAP peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with synthetic Crustacean Cardioactive Peptide (CCAP). Due to its hydrophobic nature and cyclic structure, issues with aggregation and precipitation are common. The following resources offer detailed protocols and strategies to ensure successful solubilization for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is synthetic CCAP and why is it often difficult to dissolve?
A1: Synthetic CCAP is a cyclic nonapeptide with the primary structure Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 (PFCNAFTGC-NH2), featuring a disulfide bridge between the two cysteine residues.[1][2][3] Its difficulty in dissolving stems from several factors:
-
Hydrophobicity: The sequence contains a high proportion of hydrophobic amino acids (Pro, Phe, Ala, Cys), which leads to poor solubility in aqueous solutions.[4][5]
-
Neutral Charge: CCAP has a net neutral charge at physiological pH, which means it is near its isoelectric point (pI), the pH at which solubility is lowest.[5][6][7]
-
Aggregation: Hydrophobic interactions and intermolecular hydrogen bonding can cause peptide chains to self-associate and form larger, insoluble aggregates.[8][9]
Q2: What is the most critical first step before trying to dissolve my CCAP sample?
A2: Before dissolving the entire sample, it is crucial to test the solubility of a small aliquot first.[10] This prevents the loss of valuable material if the chosen solvent is ineffective. Always allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation, which can reduce stability.[11]
Q3: I tried dissolving CCAP directly in my aqueous buffer (e.g., PBS) and the solution turned cloudy. What happened?
A3: Cloudiness or precipitation indicates that you have exceeded the peptide's solubility limit in the aqueous buffer.[4] Hydrophobic peptides like CCAP rarely dissolve directly in aqueous solutions.[12] The cloudiness is due to the formation of insoluble aggregates. The recommended method is to first dissolve the peptide in a minimal amount of a suitable organic solvent to create a concentrated stock solution before diluting it into your aqueous buffer.[4][6]
Q4: What is the recommended general procedure for dissolving synthetic CCAP?
A4: A hierarchical approach is best. Start with the mildest solvent and progress to stronger solvents only if necessary. The most reliable method for a hydrophobic, neutral peptide like CCAP is to first use a small amount of an organic solvent to create a stock solution, and then slowly dilute this stock into your aqueous buffer with constant agitation.[13] (See Protocol 1 for a detailed methodology).
Q5: Which organic solvents are best for CCAP? Are there any I should avoid?
A5: For neutral, hydrophobic peptides, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are common choices.[14][15] However, because CCAP contains two cysteine residues involved in a disulfide bridge, some caution is needed:
-
Recommended: DMF is a good first choice as it is less likely to cause oxidation compared to DMSO.[10]
-
Use with Caution: DMSO is an excellent solvent but can potentially oxidize the sulfur in cysteine residues, especially if not handled carefully.[4][6]
-
Avoid: Do not use strongly basic solutions (pH > 8) as they can promote disulfide bond scrambling or other side reactions with cysteine.[14][16]
Q6: Can I use sonication or heating to help dissolve my CCAP?
A6: Yes, but with caution.
-
Sonication: Brief periods (e.g., 3 cycles of 10-15 seconds) in a water bath sonicator can help break up aggregates and facilitate dissolution.[4] It's advisable to chill the sample on ice between sonications to prevent heating.[4]
-
Gentle Warming: Gently warming the solution to around 40°C can increase solubility.[13] Avoid excessive or prolonged heating, as it can lead to peptide degradation.
Q7: My CCAP still won't dissolve, even with organic solvents. What are my options?
A7: If standard methods fail, you can consider more aggressive, last-resort options. Be aware that these may interfere with your biological assays.
-
pH Adjustment: Although CCAP is neutral, slightly acidifying the buffer with a dilute acid like 10% acetic acid may help.[10][13] This should be attempted cautiously.
-
Chaotropic Agents: For severe aggregation, dissolving the peptide in a solution containing 6 M guanidine (B92328) hydrochloride (GuHCl) or 8 M urea (B33335) can disrupt the hydrogen bonding network causing aggregation.[4][10] These agents are denaturing and must be diluted to very low concentrations for most biological experiments.[17]
Q8: How should I store my lyophilized CCAP and my stock solutions?
A8: Proper storage is critical for maintaining peptide integrity.
-
Lyophilized Peptide: Store the lyophilized powder in a tightly sealed container at -20°C or preferably -80°C for long-term stability.[10][18]
-
Peptide Solutions: Once dissolved, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can promote aggregation.[19] Store these aliquots frozen at -20°C or -80°C. For peptides containing cysteine, storing in oxygen-free buffers can prolong shelf life.[10][11]
Troubleshooting Guide
| Problem | Likely Cause | Recommended Solution |
| Powder won't dissolve in aqueous buffer | High hydrophobicity and neutral charge of CCAP leading to low aqueous solubility. | Do not attempt to dissolve directly in aqueous buffers. Use Protocol 1 to first create a concentrated stock in an organic solvent like DMF.[4][10] |
| Solution is cloudy or has precipitates after dilution | The peptide's solubility limit has been exceeded in the final aqueous/organic mixture. | 1. Aim for a lower final concentration of the peptide. 2. Increase the proportion of the organic solvent if your experimental conditions allow. 3. Ensure the stock solution is added very slowly (dropwise) to the aqueous buffer with constant, gentle vortexing.[13] |
| Peptide solution appears to "gel" or is viscous | Severe aggregation of peptide chains through extensive intermolecular hydrogen bonding. | 1. Use brief, gentle sonication on ice to disrupt aggregates.[4] 2. As a last resort for analytical purposes, use Protocol 2 with a chaotropic agent like 6 M GuHCl.[10] |
| Loss of biological activity over time | Peptide degradation due to oxidation (Cys residues), repeated freeze-thaw cycles, or improper pH. | 1. Aliquot stock solutions to minimize freeze-thaw cycles.[19] 2. Store aliquots at -80°C. 3. Use sterile, oxygen-free buffers (pH 5-7) for reconstitution and storage.[7][11] |
Experimental Protocols
Protocol 1: Standard Solubilization of Synthetic CCAP using an Organic Solvent
This protocol is the recommended starting point for dissolving synthetic CCAP.
-
Preparation:
-
Allow the lyophilized CCAP vial to equilibrate to room temperature in a desiccator before opening.
-
Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to ensure all powder is at the bottom of the tube.
-
-
Initial Dissolution in Organic Solvent:
-
Add a minimal, precise volume of 100% dimethylformamide (DMF) to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Vortex gently for 30 seconds. If the peptide is not fully dissolved, sonicate in a room temperature water bath for 10-15 seconds. Repeat sonication if necessary.
-
-
Dilution into Aqueous Buffer:
-
While gently vortexing your target aqueous buffer (e.g., physiological saline or PBS), slowly add the DMF-peptide stock solution dropwise to the buffer until the final desired concentration is reached.
-
Visually inspect the solution for any signs of precipitation (cloudiness). If precipitation occurs, you have exceeded the peptide's solubility limit in the final buffer composition.
-
-
Final Preparation and Storage:
-
Once the peptide is successfully dissolved, filter the solution through a 0.22 µm sterile filter if required for your application.
-
For storage, aliquot the final solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
-
Protocol 2: Solubilization of Highly Aggregated CCAP using a Chaotropic Agent (Last Resort)
This method should only be used when all other methods have failed, as chaotropic agents denature the peptide.
-
Preparation:
-
Follow the same initial preparation steps as in Protocol 1 (warming and centrifuging the vial).
-
Prepare a 6 M stock solution of Guanidine Hydrochloride (GuHCl) in sterile, distilled water.
-
-
Peptide Dissolution:
-
Add a minimal volume of the 6 M GuHCl solution to the lyophilized peptide.
-
Vortex and sonicate as described in Protocol 1 until the peptide is fully dissolved.
-
-
Buffer Exchange/Dilution:
-
This solution is generally not suitable for direct use in biological assays. The GuHCl must be removed or diluted significantly.
-
For analytical applications like HPLC, the sample may be used directly.
-
For biological assays, extensive dialysis or buffer exchange is required to lower the GuHCl concentration to non-denaturing levels (typically <<1 M), which risks peptide precipitation. A more practical approach is to dilute the stock solution at least 100-fold into the final assay buffer, but solubility must be re-verified.
-
Data Summary: Solubilization Strategies for CCAP
| Solvent / Additive | Recommended Use for CCAP | Method / Concentration | Cautions & Considerations |
| Sterile Water / PBS | Initial test solvent; Diluent for organic stock. | Use as the primary solvent only if the peptide dissolves readily (unlikely for CCAP). | Direct dissolution is likely to fail due to CCAP's hydrophobicity.[12] |
| Dilute Acetic Acid | To solubilize a potentially basic peptide or to shift pH away from pI. | 10% - 30% Acetic Acid. | May help slightly, but CCAP is neutral. Use as a secondary option if water fails.[10][13] |
| Dilute Ammonium Hydroxide | To solubilize an acidic peptide. | 0.1 M Ammonium Bicarbonate / 10% NH₄OH. | NOT RECOMMENDED . CCAP is not acidic, and basic pH can damage the disulfide bridge.[14][16] |
| Dimethylformamide (DMF) | Primary recommendation for initial organic stock solution. | Minimal volume of 100% DMF to create a concentrated stock. | Generally safe for peptides with Cys. Ensure it is compatible with your final assay.[10] |
| Dimethyl Sulfoxide (DMSO) | Alternative for initial organic stock solution. | Minimal volume of 100% DMSO. | Excellent solvent, but carries a risk of oxidizing the Cys residues in CCAP.[4][6] |
| Acetonitrile / Methanol | Alternative organic solvents. | Minimal volume to create a stock. | Can be effective but may be less robust than DMF or DMSO for highly hydrophobic peptides.[14] |
| Guanidine HCl / Urea | Last resort for severely aggregated peptides. | 6 M GuHCl or 8 M Urea. | Denatures the peptide. Will interfere with most biological assays unless significantly diluted or removed.[4][10] |
Visualizations
Caption: Logical troubleshooting workflow for dissolving synthetic CCAP.
Caption: Standard experimental workflow for CCAP solubilization (Protocol 1).
Caption: Conceptual signaling pathway for CCAP as a neuropeptide/hormone.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 12. jpt.com [jpt.com]
- 13. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 14. biobasic.com [biobasic.com]
- 15. peptide.com [peptide.com]
- 16. lifetein.com [lifetein.com]
- 17. Mass Spectrometry for Proteomics | Technology Networks [technologynetworks.com]
- 18. genscript.com [genscript.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting CCAP Antibody Cross-Reactivity in Immunoassays
This guide provides researchers, scientists, and drug development professionals with solutions to common issues related to Crustacean Cardioactive Peptide (CCAP) antibody cross-reactivity in immunoassays.
Frequently Asked Questions (FAQs)
Q1: My immunoassay is showing unexpectedly high background signal. Could this be due to CCAP antibody cross-reactivity?
A1: Yes, high background signal is a common indicator of antibody cross-reactivity. This can occur if the antibody is binding to other structurally similar peptides or proteins present in the sample matrix. It is crucial to verify the specificity of your antibody to ensure the signal is genuinely from CCAP.
Q2: How can I confirm that my anti-CCAP antibody is specific and not cross-reacting with other molecules?
A2: Several validation experiments can be performed to confirm antibody specificity. The most common methods include:
-
Western Blotting: To verify that the antibody recognizes a protein of the correct molecular weight.
-
Competitive ELISA: To assess the antibody's binding affinity for CCAP versus other potentially cross-reactive peptides.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): To identify the specific proteins that the antibody is binding to in a complex sample.
Q3: What are the common cross-reactants for antibodies targeting this compound (CCAP)?
A3: Due to sequence homology, antibodies raised against CCAP may cross-react with other neuropeptides within the same family or superfamily. Potential cross-reactants can include other peptides with similar C-terminal motifs. For example, some studies have shown potential cross-reactivity with peptides from the same RF-amide family.
Q4: My results show inconsistent CCAP levels across different sample types. Could cross-reactivity be the cause?
A4: Inconsistent results across different tissues or sample matrices can indeed be a sign of cross-reactivity. The composition of the sample matrix can influence antibody binding. Some matrices may contain higher concentrations of cross-reacting molecules, leading to artificially inflated measurements of CCAP. It is recommended to perform spike-and-recovery experiments in different sample diluents to assess matrix effects.
Q5: What steps can I take to reduce non-specific binding and cross-reactivity in my immunoassay?
A5: To minimize non-specific binding and cross-reactivity, consider the following strategies:
-
Increase Blocking Efficiency: Optimize the blocking buffer by testing different agents (e.g., BSA, non-fat dry milk, commercial blocking solutions).
-
Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentrations that maximize specific signal while minimizing background.
-
Increase Wash Steps: Add extra wash steps and increase the duration of each wash to remove unbound and weakly bound antibodies.
-
Use a More Specific Antibody: If cross-reactivity persists, consider sourcing a monoclonal antibody or an affinity-purified polyclonal antibody with higher specificity for CCAP.
Troubleshooting Workflows
Below are diagrams illustrating key experimental workflows for diagnosing and addressing CCAP antibody cross-reactivity.
Caption: Troubleshooting workflow for immunoassay cross-reactivity.
Key Experimental Protocols
Competitive ELISA for Specificity Assessment
This protocol is designed to determine the specificity of an anti-CCAP antibody by measuring its ability to bind to CCAP in the presence of potential cross-reactants.
Materials:
-
96-well microplate coated with CCAP
-
Anti-CCAP primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
CCAP standard
-
Potential cross-reactant peptides
Procedure:
-
Preparation: Prepare a dilution series of the CCAP standard and the potential cross-reactant peptides.
-
Blocking: Block the CCAP-coated microplate with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Competition: In separate tubes, pre-incubate a fixed concentration of the anti-CCAP primary antibody with the varying concentrations of the CCAP standard (for the standard curve) or the potential cross-reactant peptides.
-
Incubation: Add the antibody-peptide mixtures to the wells of the microplate and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add stop solution to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance versus the concentration of the competing peptide. Calculate the concentration of each peptide required to inhibit 50% of the antibody binding (IC50). The ratio of the IC50 of the cross-reactant to the IC50 of CCAP provides a measure of cross-reactivity.
Data Interpretation:
| Peptide | IC50 (nM) | Cross-Reactivity (%) |
| CCAP | 10 | 100 |
| Peptide A | 1000 | 1 |
| Peptide B | 5000 | 0.2 |
| Peptide C | >10,000 | <0.1 |
| Cross-Reactivity (%) = (IC50 of CCAP / IC50 of Cross-Reactant) x 100 |
A lower percentage indicates lower cross-reactivity and higher antibody specificity.
Caption: Workflow for a competitive ELISA experiment.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Identification
This protocol is used to definitively identify the proteins that the anti-CCAP antibody binds to within a complex biological sample.
Procedure:
-
Lysis: Lyse cells or tissues using a non-denaturing lysis buffer to preserve protein interactions.
-
Pre-clearing: Pre-clear the lysate with control IgG beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-CCAP antibody.
-
Capture: Add Protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Prep for MS: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel digestion).
-
Mass Spectrometry: Analyze the peptide fragments by LC-MS/MS.
-
Data Analysis: Identify the proteins from the mass spectra using a protein database.
Data Interpretation:
The primary hit should be CCAP. Any other proteins identified with high confidence are potential cross-reactants. The relative abundance of these proteins can provide an indication of the degree of cross-reactivity.
| Protein Identified | Sequence Coverage (%) | Number of Unique Peptides |
| This compound | 85 | 8 |
| Protein X | 40 | 4 |
| Protein Y | 25 | 2 |
The presence of Protein X and Protein Y indicates potential cross-reactivity. Further validation would be required to confirm these interactions.
Common problems and solutions in CCAP bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during Cell-based Calcium Assay Platform (CCAP) bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to consider before starting a CCAP bioassay to ensure success?
A1: Before initiating a CCAP bioassay, it is crucial to:
-
Optimize cell seeding density: The number of cells per well needs to be optimized to achieve a confluent monolayer (90-100%) on the day of the assay.[1]
-
Ensure cell viability: Use cells with a consistent passage number to avoid phenotypic drift and regularly test for mycoplasma contamination, which can significantly impact cell health and responsiveness.[2]
-
Standardize protocols: Establish and adhere to a detailed standard operating procedure (SOP) for all experimental steps, including cell culture, reagent preparation, and incubation times, to minimize variability.[2]
-
Properly store reagents: Adhere to the manufacturer's instructions for storing all kit components, as some may require different temperatures to prevent degradation.[3]
Q2: How do I choose the right calcium indicator dye for my assay?
A2: The choice of a calcium indicator dye depends on your specific experimental needs:
-
Ratiometric vs. Non-ratiometric Dyes: Ratiometric dyes like Fura-2 (B149405) and Indo-1 allow for more accurate quantification of intracellular calcium concentrations by minimizing the effects of uneven dye loading, photobleaching, and cell thickness.[4][5][6] Non-ratiometric dyes such as Fluo-4 are simpler to use and are suitable for detecting relative changes in calcium levels.[5][7]
-
Signal-to-Noise Ratio: Dyes like Fluo-4 offer a large increase in fluorescence intensity upon calcium binding (>100-fold), providing a high signal-to-noise ratio.[4]
-
Wavelength Compatibility: Ensure the excitation and emission spectra of the dye are compatible with your fluorescence plate reader or microscope's filter sets.[2]
Q3: What is the purpose of probenecid (B1678239) in some CCAP bioassay protocols?
A3: Probenecid is an inhibitor of organic-anion transporters.[1] In some cell lines, such as CHO and HeLa, these transporters can actively remove the calcium indicator dye from the cytoplasm. The addition of probenecid is necessary to ensure the retention of the dye within the cells for accurate measurement of calcium flux.[1]
Troubleshooting Guides
Problem 1: High Background Signal
Q: My assay has a high background fluorescence, masking the specific signal. What are the possible causes and solutions?
A: High background can obscure the signal from your target analyte. Here are common causes and their solutions:
| Possible Cause | Solution |
| Incomplete removal of extracellular dye | Use a no-wash calcium assay kit that contains a membrane-impermeable quencher to suppress extracellular fluorescence.[8] Alternatively, ensure thorough washing of cells after dye loading. |
| Dye leakage from cells | Optimize dye loading time and concentration. Lowering the incubation temperature during dye loading (e.g., room temperature instead of 37°C) can sometimes reduce leakage.[9] |
| Autofluorescence from cells or compounds | Run a control with cells that have not been loaded with the dye to measure intrinsic cell fluorescence. Test the fluorescence of your compounds at the assay wavelength. |
| Contaminated assay plates or reagents | Use new, clean microplates designed for fluorescence assays (e.g., black plates).[3] Ensure all buffers and media are fresh and properly prepared. |
| Incorrect plate reader settings | Optimize the gain and sensitivity settings on your plate reader to maximize the signal-to-background ratio. |
Problem 2: Low Signal-to-Noise Ratio
Q: I am getting a very weak signal, or the signal is not significantly higher than the background noise. What should I do?
A: A low signal-to-noise ratio can make it difficult to detect real changes in calcium levels. Consider the following troubleshooting steps:
| Possible Cause | Solution |
| Low cell number or poor cell viability | Ensure you are seeding the optimal number of cells and that they are healthy and viable on the day of the assay.[2] Perform a cell viability test if necessary. |
| Suboptimal dye loading | Optimize the dye concentration and incubation time.[9] Some cell types may require specific loading conditions, such as electroporation, to improve dye uptake.[10] |
| Low receptor expression or inactive compound | If using a transient transfection system, verify the expression level of the receptor.[1] Confirm the activity and concentration range of your test compound.[2] |
| Insufficient agonist/antagonist concentration | Perform a dose-response experiment to ensure you are using an optimal concentration of your test compound.[11] |
| Photobleaching or phototoxicity | Reduce the intensity and duration of light exposure.[12][13] Use a more photostable dye if photobleaching is a significant issue. |
Problem 3: Inconsistent Results and High Variability
Q: My results are not reproducible between wells or experiments. What are the sources of this variability?
A: Inconsistent results can arise from several factors throughout the experimental workflow. Here’s how to address them:
| Possible Cause | Solution |
| Inconsistent pipetting and reagent mixing | Use calibrated pipettes and practice proper pipetting techniques.[2][14] Ensure thorough but gentle mixing of reagents in each well.[3] |
| Uneven cell seeding | Ensure the cell suspension is homogenous by gently mixing before and during plating.[2] |
| Edge effects on the microplate | Avoid using the outer wells of the microplate for samples. Instead, fill them with sterile media or PBS to create a humidity barrier and minimize evaporation.[2][15] |
| Fluctuations in incubation conditions | Ensure consistent temperature and CO2 levels in the incubator. Avoid stacking plates, which can lead to temperature gradients.[2] |
| Cell culture inconsistencies | Use cells from a consistent passage number and ensure they are in the same growth phase for each experiment.[2][16] |
Problem 4: Cell Viability Issues
Q: My cells are detaching or dying during the assay. What could be causing this?
A: Maintaining cell health is critical for a successful bioassay. If you are observing poor cell viability, consider these points:
| Possible Cause | Solution |
| Toxicity of the calcium indicator dye | Use the lowest effective concentration of the dye. High concentrations of some dyes can be toxic to cells.[9] |
| Toxicity of the test compound or vehicle | Test the toxicity of your compound and its solvent (e.g., DMSO) at the concentrations used in the assay.[17] |
| Phototoxicity from excessive light exposure | Minimize the duration and intensity of light exposure during imaging.[12][18] |
| Suboptimal cell culture conditions | Ensure the media, temperature, and CO2 levels are optimal for your cell line.[15] |
| Mechanical stress during washing steps | Be gentle during any manual or automated washing steps to avoid dislodging adherent cells. |
Experimental Protocols & Visualizations
General Experimental Workflow for a CCAP Bioassay
The following diagram outlines a typical workflow for a CCAP bioassay designed to measure GPCR activation.
A typical experimental workflow for a CCAP bioassay.
GPCR-Mediated Calcium Signaling Pathway
This diagram illustrates a common signaling pathway activated by Gq-coupled G protein-coupled receptors (GPCRs), which is often the target of CCAP bioassays.[8][19][20][21]
Simplified Gq-coupled GPCR calcium signaling pathway.
Troubleshooting Logic for Inconsistent Results
This decision tree provides a logical workflow for troubleshooting inconsistent results in your CCAP bioassays.
A decision tree for troubleshooting inconsistent CCAP bioassay results.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 6. Calcium Indicators | AAT Bioquest [aatbio.com]
- 7. Image Analysis of Ca2+ Signals as a Basis for Neurotoxicity Assays: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 13. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
- 18. Laser induced calcium oscillations in fluorescent calcium imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. Calcium signaling pathway | Abcam [abcam.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Improving the Efficiency of CCAP Gene Knockdown
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Crustacean Cardioactive Peptide (CCAP) gene knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of the CCAP gene?
The this compound (CCAP) gene encodes a neuropeptide that plays a crucial role in various physiological processes in insects, including the regulation of feeding behavior and metabolism. In Drosophila, CCAP-expressing neurons have been shown to regulate the release of neuropeptide F (NPF), which is a key modulator of food intake.[1][2][3] Knocking down the CCAP gene or its receptor can inhibit the release of NPF, leading to changes in feeding patterns.[1][2][3]
Q2: What are the common methods for CCAP gene knockdown?
The two primary methods for achieving CCAP gene knockdown are RNA interference (RNAi) and CRISPR-Cas9.
-
RNA interference (RNAi) utilizes small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) that are complementary to the CCAP mRNA sequence. This leads to the degradation of the target mRNA, thereby reducing the expression of the CCAP protein.[4]
-
CRISPR-Cas9 is a genome editing tool that can be used to create a permanent knockout of the CCAP gene by introducing insertions or deletions (indels) in the DNA sequence, leading to a non-functional gene.[4][5]
Q3: How do I choose between RNAi and CRISPR-Cas9 for my experiment?
The choice between RNAi and CRISPR-Cas9 depends on your experimental goals.
-
Use RNAi for transient knockdown of gene expression to study the immediate effects of reduced CCAP levels. It is generally quicker to implement for initial functional studies.
-
Use CRISPR-Cas9 for creating stable cell lines or transgenic organisms with a complete and heritable knockout of the CCAP gene. This is ideal for studying the long-term consequences of gene loss.[4][5]
Q4: How can I validate the efficiency of my CCAP gene knockdown?
Validation of knockdown efficiency should be performed at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qPCR): This is the most common method to quantify the reduction in CCAP mRNA levels.[6][7]
-
Western Blot: This technique is used to detect the reduction in CCAP protein levels, confirming that the mRNA knockdown has resulted in decreased protein expression.[5][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during CCAP gene knockdown experiments.
Low Knockdown Efficiency
Problem: qPCR or Western blot analysis shows minimal reduction in CCAP expression after treatment with siRNA or CRISPR-Cas9.
| Potential Cause | Troubleshooting Steps |
| Suboptimal siRNA/sgRNA Design | - Ensure your siRNA/sgRNA sequences are specific to the CCAP gene and have a GC content between 30-50%.- Use at least 2-3 different siRNA/sgRNA sequences to identify the most effective one.[9] |
| Inefficient Delivery | - Optimize the transfection reagent and protocol for your specific cell line (e.g., Drosophila S2 cells).[10][11]- For in vivo experiments, consider different delivery methods such as microinjection or viral vectors.- Use a positive control (e.g., a fluorescently labeled siRNA) to assess transfection efficiency.[12] |
| Cell Health and Confluency | - Ensure cells are healthy, actively dividing, and at the optimal confluency (typically 70-80%) at the time of transfection.[10]- Low cell viability can significantly impact transfection efficiency. |
| Incorrect Reagent Concentration | - Titrate the concentration of your siRNA or CRISPR-Cas9 components to find the optimal dose for your experiment.[8] |
High Cell Toxicity or Off-Target Effects
Problem: Significant cell death is observed after transfection, or phenotypic changes are inconsistent with known CCAP function.
| Potential Cause | Troubleshooting Steps |
| High Concentration of Transfection Reagent or siRNA/sgRNA | - Reduce the concentration of the transfection reagent and/or the siRNA/sgRNA to minimize toxicity.[13][14]- Perform a dose-response curve to determine the optimal concentration that balances knockdown efficiency and cell viability. |
| Off-Target Effects of siRNA/sgRNA | - Perform a BLAST search to ensure your siRNA/sgRNA sequences do not have significant homology to other genes.[10][15] - Use modified siRNAs or high-fidelity Cas9 variants to reduce off-target effects.[13][14]- Validate your findings with a second, non-overlapping siRNA/sgRNA targeting a different region of the CCAP gene.[8] |
| Contamination | - Check your cell cultures for mycoplasma or other microbial contamination, which can affect cell health and experimental outcomes. |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of CCAP in Drosophila S2 Cells
This protocol provides a general guideline for transiently knocking down the CCAP gene in Drosophila S2 cells using siRNA.
Materials:
-
Drosophila S2 cells
-
Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Validated CCAP-specific siRNA and a negative control siRNA
-
Transfection reagent suitable for insect cells
-
Serum-free medium
-
6-well plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed S2 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
siRNA Preparation: On the day of transfection, dilute the CCAP siRNA and control siRNA in serum-free medium to the desired final concentration (e.g., 10-50 nM).
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 25°C for 48-72 hours.
-
Validation: After incubation, harvest the cells to analyze CCAP mRNA and protein levels by qPCR and Western blot, respectively.
Protocol 2: CRISPR-Cas9 Mediated Knockout of CCAP in Drosophila
This protocol outlines the general steps for generating a CCAP knockout in Drosophila using CRISPR-Cas9.
Materials:
-
Drosophila strain expressing Cas9 in the germline
-
sgRNA expression vector
-
Donor plasmid with homology arms flanking the CCAP target site (for homology-directed repair, if desired)
-
Microinjection setup
Procedure:
-
sgRNA Design and Cloning: Design and clone two sgRNAs targeting the 5' and 3' ends of the CCAP gene into an appropriate expression vector.
-
Embryo Injection: Inject the sgRNA expression plasmid (and donor plasmid, if applicable) into pre-blastoderm embryos of the Cas9-expressing fly line.
-
Fly Rearing and Crossing: Rear the injected embryos to adulthood (G0 generation) and cross them with a balancer stock.
-
Screening for Mutants: Screen the F1 progeny for the desired mutation by PCR and sequencing of the CCAP locus.
-
Establishment of a Stable Knockout Line: Establish a homozygous knockout line from the identified mutant flies.
Quantitative Data
The following tables provide illustrative data on the expected efficiency of CCAP gene knockdown under various conditions. Actual results may vary depending on the specific experimental setup.
Table 1: Effect of siRNA Concentration on CCAP Knockdown Efficiency in S2 Cells
| siRNA Concentration (nM) | CCAP mRNA Level (% of Control) | CCAP Protein Level (% of Control) |
| 10 | 45% | 55% |
| 25 | 25% | 35% |
| 50 | 15% | 20% |
| 100 | 12% | 18% |
Table 2: Comparison of Knockdown Efficiency by Different siRNA Sequences
| siRNA Sequence ID | CCAP mRNA Level (% of Control) | CCAP Protein Level (% of Control) |
| CCAP_siRNA_1 | 20% | 28% |
| CCAP_siRNA_2 | 65% | 70% |
| CCAP_siRNA_3 | 18% | 25% |
Visualizations
Caption: CCAP-NPF Signaling Pathway in Drosophila.
Caption: Troubleshooting Logic for Low Knockdown Efficiency.
References
- 1. CRISPR-Cas9 Mediated Genome Editing in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCAP regulates feeding behavior via the NPF pathway in Drosophila adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Conditional knockdown protocol for studying cellular communication using Drosophila melanogaster wing imaginal disc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wearecellix.com [wearecellix.com]
- 11. researchgate.net [researchgate.net]
- 12. One-step CRISPR-Cas9 protocol for the generation of plug & play conditional knockouts in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. genscript.com [genscript.com]
- 15. RNAi in Drosophila S2 Cells by siRNA Duplex or dsRNA Transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Your Analyte (CCAP)
Disclaimer: The term "CCAP" is not a universally recognized acronym for a single molecule in the context of sample preparation. This guide assumes "CCAP" refers to your specific protein or peptide of interest that is susceptible to degradation. The principles and protocols outlined here are broadly applicable for preventing the degradation of proteins and peptides during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of CCAP degradation during sample preparation?
A1: The primary cause of degradation for protein and peptide analytes like your CCAP is enzymatic activity from proteases.[1][2][3] When cells and tissues are lysed, proteases that are normally compartmentalized within the cell (e.g., in lysosomes) are released and can rapidly break down your target protein.[4][5] Other contributing factors include elevated temperatures, which increase protease activity, and suboptimal pH, which can lead to protein denaturation and increased susceptibility to proteolysis.[6][7][8] Repeated freeze-thaw cycles can also physically damage proteins and contribute to degradation.[6]
Q2: How can I prevent CCAP degradation?
A2: A multi-pronged approach is the most effective strategy:
-
Work at Low Temperatures: Always keep your samples, buffers, and equipment on ice or at 4°C.[6][9][10] This significantly reduces the activity of most proteases. For highly sensitive samples, you can perform the entire extraction in a cold room.[6]
-
Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[1][11][12] These cocktails contain a mixture of inhibitors that target various classes of proteases, including serine, cysteine, aspartic, and metalloproteases.[11][12]
-
Control pH: Use a buffer system that maintains a pH at which your CCAP is stable and where protease activity is minimized.[13] Many proteases are less active at basic pH (e.g., pH 9), though the optimal pH will depend on your specific protein's stability.[2][13]
-
Work Quickly: The less time your CCAP is exposed to active proteases, the better.[6][10] Streamline your protocol to minimize the time between sample collection and either analysis or stable storage at -80°C.[6]
Q3: What is a protease inhibitor cocktail and why is it important?
A3: A protease inhibitor cocktail is a premixed solution of several different protease inhibitors.[12][14] It is crucial because a single type of inhibitor is often not enough to protect your protein.[14] Biological samples contain many different types of proteases (e.g., serine, cysteine, metalloproteases). A cocktail provides broad-spectrum protection by inhibiting multiple classes of these enzymes simultaneously, ensuring the integrity of your CCAP during extraction and analysis.[11][12]
Q4: When should I add protease inhibitors to my sample?
A4: Protease inhibitors should be added to your lysis buffer immediately before you lyse your cells or tissues.[14] This ensures that the inhibitors are present the moment proteases are released from their cellular compartments, providing immediate protection for your CCAP.
Q5: Can I reuse my lysis buffer with protease inhibitors?
A5: It is not recommended. Many protease inhibitors, such as PMSF, have short half-lives in aqueous solutions. To ensure maximum protection, always prepare fresh lysis buffer with inhibitors right before starting your sample preparation.
Troubleshooting Guide
This guide addresses common problems encountered during sample preparation that may indicate CCAP degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low CCAP yield in final sample | 1. Proteolytic Degradation: CCAP was degraded by endogenous proteases upon cell lysis.[1][9] 2. Suboptimal Lysis: The lysis method was incomplete, leaving CCAP trapped in unlysed cells or insoluble fractions.[9] | 1a. Use a fresh, broad-spectrum protease inhibitor cocktail in your lysis buffer.[1][11] 1b. Work strictly at low temperatures (on ice or at 4°C) throughout the procedure.[6][10] 2a. Optimize your lysis method. If using sonication, ensure sufficient power and duration. For tough tissues, consider mechanical disruption (e.g., homogenization) in liquid nitrogen. 2b. Ensure your lysis buffer is appropriate for the subcellular location of your CCAP (e.g., use specific buffers for nuclear or membrane proteins).[9] |
| Multiple lower molecular weight bands on a Western blot | 1. CCAP Degradation: The antibody is detecting smaller fragments of your CCAP that have been cleaved by proteases.[1][15][16] 2. Sample Age: The lysate is old, allowing for gradual degradation over time even with inhibitors.[1] | 1a. Add protease inhibitors to your lysis buffer. If you are already using them, consider a different brand or a cocktail with a broader range of inhibitors.[11][12] 1b. Ensure you are working quickly and keeping samples cold at all times.[6] 2. Use fresh lysates for your experiments. If you must store lysates, flash-freeze them in liquid nitrogen and store them at -80°C in single-use aliquots to avoid freeze-thaw cycles.[6] |
| Smearing in the lane on a Western blot | 1. Extensive Protein Degradation: Widespread proteolysis can lead to a smear of different-sized fragments.[17] 2. Sample Overload: Loading too much total protein can cause smearing and other artifacts.[1] | 1a. This is a strong indicator of insufficient protease inhibition. Use a high-quality, broad-spectrum protease inhibitor cocktail and ensure all steps are performed rapidly at 4°C.[11][17] 2. Determine the total protein concentration of your lysate (e.g., with a BCA assay) and load a consistent, optimal amount (typically 20-30 µg for whole-cell extracts).[1][15] |
| Inconsistent results between replicates | 1. Variable Degradation: Inconsistent timing or temperature control between samples leads to different levels of degradation. 2. Incomplete Lysis: The efficiency of cell or tissue disruption varies between samples.[6] | 1. Standardize your protocol. Process all samples in parallel, ensuring they are on ice for the same amount of time. Use a timer to keep steps consistent. 2. Standardize your lysis procedure. For sonication, use the same settings for each sample. For homogenization, ensure the tissue is thoroughly ground. |
Data & Protocols
Table 1: Common Components of Protease Inhibitor Cocktails
This table summarizes individual inhibitors often found in commercial cocktails and the classes of proteases they target.
| Inhibitor | Target Protease Class | Mechanism |
| AEBSF / Pefabloc SC | Serine Proteases | Irreversible |
| Aprotinin | Serine Proteases | Reversible |
| Bestatin | Aminopeptidases | Reversible |
| E-64 | Cysteine Proteases | Irreversible |
| Leupeptin | Serine and Cysteine Proteases | Reversible |
| Pepstatin A | Aspartic Proteases | Reversible |
| EDTA | Metalloproteases | Reversible (Chelates metal ions) |
| PMSF | Serine Proteases | Irreversible |
| Source: Data compiled from multiple sources.[12][18] |
Experimental Protocol: Preparation of Cell Lysate for CCAP Analysis
This protocol provides a standard workflow for preparing total protein extracts from cultured mammalian cells while minimizing degradation.
-
Preparation:
-
Pre-chill all buffers, a microcentrifuge, and sample tubes on ice.
-
Prepare a complete lysis buffer (e.g., RIPA buffer) by adding a broad-spectrum protease inhibitor cocktail (e.g., at 100X dilution) immediately before use.[12]
-
-
Cell Harvesting:
-
Place the cell culture dish on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
-
Cell Lysis:
-
Add the ice-cold complete lysis buffer to the culture dish (e.g., 1 mL per 10 cm dish).
-
Use a cell scraper to gently scrape the cells off the dish into the lysis buffer.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at approximately 12,000 x g for 20 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully aspirate the supernatant, which contains the soluble protein fraction including your CCAP, and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Quantification and Storage:
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
For immediate use, keep the lysate on ice. For long-term storage, aliquot the lysate into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.[6]
-
Visualizations
Key Factors in Preventing CCAP Degradation
Caption: Core strategies to minimize the degradation of your target analyte during sample preparation.
Standard Sample Preparation Workflow
Caption: A typical experimental workflow designed to preserve protein integrity from harvest to storage.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How to Reduce Sample Degradation in Gel Electrophoresis? [eureka.patsnap.com]
- 4. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanisms of Protein Degradation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. blog.rheosense.com [blog.rheosense.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.addgene.org [blog.addgene.org]
- 10. arrow.tudublin.ie [arrow.tudublin.ie]
- 11. Protease inhibitor cocktails | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. trialtusbioscience.com [trialtusbioscience.com]
- 14. goldbio.com [goldbio.com]
- 15. Western blot troubleshooting guide! [jacksonimmuno.com]
- 16. bosterbio.com [bosterbio.com]
- 17. southernbiotech.com [southernbiotech.com]
- 18. 蛋白酶抑制剂混合物用于细菌细胞裂解液。 [sigmaaldrich.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio in CCAP Electrophysiology
Welcome to the technical support center for Compound Cochlear Action Potential (CCAP) electrophysiology. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental setup for a high signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it critical in CCAP recordings?
Q2: What are the most common sources of noise in CCAP experiments?
A2: Noise in CCAP recordings can originate from several sources:
-
60/50 Hz Power Line Interference: Electromagnetic interference from building wiring and nearby electrical equipment.[1]
-
Stimulus Artifact: Electrical artifact from the stimulating electrode that can overlap with and obscure the much smaller CCAP signal.[2][3]
-
Electrode Noise: Poor contact between the electrode and the tissue can introduce significant noise.
-
Biological Noise: Spontaneous neural activity, muscle activity (myogenic potentials), and other physiological signals can interfere with the CCAP recording.
-
Instrument Noise: Intrinsic noise from the amplifier and recording equipment.
Q3: How can I quickly determine the primary source of noise in my setup?
A3: A systematic approach is key. Start by observing the noise on an oscilloscope or data acquisition software.
-
Persistent 60/50 Hz hum: This is likely power line interference.
-
Large, sharp spike at the beginning of the recording: This is the stimulus artifact.
-
Irregular, high-frequency noise: This could be from poor electrode contact or nearby digital equipment.
-
Sporadic, large potentials: These may be myogenic potentials from animal movement.
To isolate the source, sequentially turn off and unplug nearby equipment to see if the noise diminishes. Also, ensure your recording setup is within a properly grounded Faraday cage.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your CCAP recordings.
Issue 1: Excessive 60/50 Hz Power Line Hum
This is one of the most common challenges in electrophysiology.
Troubleshooting Steps:
-
Check Grounding:
-
Ensure all equipment in your rig (amplifier, stimulator, Faraday cage, etc.) is connected to a single, common ground point. This is known as a "star grounding" configuration and helps prevent ground loops.[1]
-
A ground loop occurs when there are multiple paths to ground, creating a loop that acts as an antenna for electromagnetic interference.
-
-
Use a Faraday Cage:
-
Conduct your experiments inside a Faraday cage to shield the setup from external electromagnetic fields.
-
The cage itself must be properly grounded to the common ground point.
-
-
Identify and Isolate Noise Sources:
-
Sequentially power down and unplug non-essential equipment in the room (e.g., centrifuges, vortexers, computers, fluorescent lights) to identify the source of the interference.[1]
-
Move any identified noise-generating equipment as far away from the electrophysiology rig as possible.
-
-
Twist Electrode Wires:
-
If using individual lead wires, twisting the active and reference electrode wires together can help to reduce magnetically induced noise.
-
Issue 2: Overwhelming Stimulus Artifact
The stimulus artifact can be several orders of magnitude larger than the CCAP signal, making it difficult to analyze the neural response.
Troubleshooting Steps:
-
Optimize Electrode Placement:
-
Increase the distance between the stimulating and recording electrodes.[4] The further apart they are, the smaller the artifact will be at the recording site.
-
Place the recording electrodes on equipotential lines relative to the stimulation source where possible.
-
-
Use a Differential Amplifier:
-
A differential amplifier records the voltage difference between two recording electrodes. By placing the electrodes appropriately, the stimulus artifact, which is common to both electrodes, will be subtracted, while the differential CCAP signal will be amplified.
-
-
Alternate Stimulus Polarity:
-
Present stimuli with alternating polarity (e.g., condensation and rarefaction clicks) and average the responses. The CCAP will invert with the stimulus polarity, while the stimulus artifact will remain relatively constant. Summing the two responses will cancel out the artifact while preserving the neural response.
-
-
Software-Based Artifact Rejection:
-
Many data acquisition systems have built-in artifact rejection algorithms. These can include blanking the amplifier during the stimulus presentation or subtracting a template of the artifact.[5]
-
Issue 3: Unstable Baseline and Drifting Recordings
An unstable baseline can make it difficult to accurately measure CCAP amplitudes and latencies.
Troubleshooting Steps:
-
Check Electrode Stability:
-
Ensure that the recording and reference electrodes are securely placed and making good contact with the tissue.
-
Use a micromanipulator to minimize movement of the electrodes.
-
-
Allow for Equilibration:
-
After placing the electrodes, allow a few minutes for the electrode-tissue interface to stabilize before beginning recordings.
-
-
Maintain Physiological Conditions:
-
Ensure the animal's physiological state (temperature, anesthesia level) is stable throughout the experiment, as changes can affect the baseline potential.
-
-
Inspect Electrode Condition:
-
A damaged or corroded electrode can cause baseline drift. Inspect your electrodes regularly and re-chloriding silver-chloride electrodes as needed.
-
Data Presentation
Table 1: Optimized Recording Parameters for CCAP
The following table summarizes a set of optimized recording parameters that have been shown to produce reliable CCAP waveforms with a superior signal-to-noise ratio.
| Parameter | Optimized Value | Rationale |
| Pulse Width | 25 µs/phase | Shorter pulse widths can help to minimize the stimulus artifact. |
| Stimulation Rate | 80 Hz | This rate provides a good balance between acquiring a sufficient number of sweeps for averaging and avoiding significant neural adaptation. |
| Recording Electrode Separation | 1-2 contacts | This separation helps in obtaining a differential recording that effectively reduces common-mode noise, including the stimulus artifact. |
| Recording Delay | 0.4 ms | An appropriate delay allows the initial, large component of the stimulus artifact to subside before the recording begins. |
This data is based on a study in pediatric cochlear implantation and may need to be adjusted based on the specific experimental model and objectives.
Experimental Protocols
Detailed Methodology for a Key Experiment: CCAP Recording in an Animal Model
This protocol provides a general framework for recording CCAP in an anesthetized rodent model.
1. Animal Preparation:
- Anesthetize the animal using an approved protocol (e.g., ketamine/xylazine).
- Maintain the animal's body temperature at 37°C using a heating pad.
- Perform a surgical approach to expose the cochlea. This typically involves a retroauricular incision and careful drilling to access the round window niche.
2. Electrode Placement:
- Carefully place the active recording electrode on the round window membrane.
- Place the reference electrode on the nearby bone or soft tissue.
- The ground electrode can be placed in a distant muscle mass (e.g., in the neck).
3. Stimulation:
- Use a sound delivery system with a calibrated speaker placed at a fixed distance from the animal's ear.
- Present acoustic stimuli (e.g., clicks or tone bursts) at varying intensity levels.
- Use a stimulus presentation paradigm that includes alternating polarities to help with artifact rejection.
4. Recording:
- Connect the electrodes to a differential preamplifier.
- Set the amplifier gain to an appropriate level (e.g., 1000x) to bring the microvolt-level CCAP signal into the range of the data acquisition system.
- Apply band-pass filtering to the signal (e.g., 100 Hz to 3 kHz) to remove noise outside the frequency range of the CCAP.
- Digitize the signal at a high sampling rate (e.g., 20 kHz or higher).
- Average multiple sweeps (e.g., 256 or 512) for each stimulus condition to improve the SNR.
5. Data Analysis:
- Identify and measure the N1 and P1 peaks of the CCAP waveform.
- Calculate the N1-P1 amplitude and the latency of the N1 peak.
- Plot the amplitude and latency as a function of stimulus intensity to generate input/output functions.
Visualizations
Caption: CCAP Experimental Workflow Diagram.
Caption: CCAP Noise Troubleshooting Flowchart.
References
Technical Support Center: Crustacean Cardioactive Peptide (CCAP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crustacean cardioactive peptide (CCAP). The information provided is designed to help prevent aggregation and ensure the stability and efficacy of CCAP in your experiments.
I. Physicochemical Properties of CCAP
This compound (CCAP) is a cyclic nonapeptide with a disulfide bridge. Its primary sequence is Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2.[1] Understanding its physicochemical properties is crucial for proper handling and to prevent aggregation.
| Property | Value | Source/Method |
| Amino Acid Sequence | PFCNAFTGC-NH2 | [1] |
| Molecular Weight | ~957.1 Da | [2] |
| Structure | Cyclic with a disulfide bond between Cys3 and Cys9 | [1] |
| Calculated Isoelectric Point (pI) | ~7.75 | Online pI Calculator |
| Form | Typically supplied as a lyophilized powder | [2] |
II. Troubleshooting Guides
This section addresses common issues encountered during the handling and use of CCAP.
Problem 1: CCAP powder does not dissolve or forms visible precipitates upon reconstitution.
-
Possible Cause: The chosen solvent is inappropriate for the peptide's properties, or the pH of the solution is too close to its isoelectric point (pI), where solubility is minimal.
-
Solution:
-
Initial Reconstitution: For initial reconstitution, use sterile, purified water. If solubility is an issue, a small amount of an organic solvent like DMSO or acetonitrile (B52724) can be used to first dissolve the peptide, followed by dilution with the aqueous buffer of choice.
-
pH Adjustment: Since the calculated pI of CCAP is approximately 7.75, ensure your buffer pH is at least one to two units away from this value. For basic peptides like CCAP, an acidic buffer (pH 5-6) is recommended.
-
Sonication: To aid dissolution, gently sonicate the vial in a water bath for a few minutes. Avoid excessive heating.
-
Problem 2: Reconstituted CCAP solution becomes cloudy or shows precipitates over time.
-
Possible Cause: The peptide is aggregating in solution due to improper storage conditions, including temperature, pH, or repeated freeze-thaw cycles. Peptides containing cysteine, like CCAP, are also prone to oxidation, which can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.
-
Solution:
-
Proper Storage: Store stock solutions of CCAP at -20°C or colder in small aliquots to avoid repeated freeze-thaw cycles.
-
Optimal Buffer: Use a sterile buffer with a pH between 5 and 6 to enhance stability.
-
Preventing Oxidation: To minimize oxidation of the cysteine residues, consider using buffers that have been degassed.
-
Problem 3: Inconsistent or lower-than-expected bioactivity in experiments.
-
Possible Cause: This could be due to the presence of soluble aggregates that are not visible to the naked eye, or degradation of the peptide.
-
Solution:
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of CCAP for your experiments.
-
Aliquotting: Prepare single-use aliquots from your stock solution to ensure that you are using a fresh, uncompromised sample for each experiment.
-
Confirmation of Concentration: If aggregation is suspected, the concentration of the soluble, active peptide may be lower than calculated. Consider quantifying the peptide concentration after reconstitution and before use.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized CCAP?
A1: Lyophilized CCAP should be stored at -20°C in a desiccator to protect it from moisture. When stored properly, it can be stable for several years.
Q2: How should I reconstitute lyophilized CCAP?
A2: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation. The choice of solvent depends on the experimental requirements. For a stock solution, sterile distilled water is a good starting point. If the peptide is difficult to dissolve, a small amount of an organic solvent such as DMSO or acetonitrile can be used first, followed by the addition of your experimental buffer.
Q3: What is the recommended storage condition for CCAP in solution?
A3: For short-term storage (a few days), solutions can be kept at 4°C. For long-term storage, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Using a sterile buffer at pH 5-6 can prolong the storage life of the peptide in solution.
Q4: My experiment is sensitive to organic solvents. How can I dissolve CCAP?
A4: If organic solvents are not compatible with your assay, you can try dissolving the peptide in a small amount of dilute acetic acid (e.g., 0.1 M) and then diluting it with your aqueous buffer.
Q5: How can I prevent oxidation of the cysteine residues in CCAP?
A5: To prevent the formation of intermolecular disulfide bonds through oxidation, it is advisable to use degassed buffers.
IV. Experimental Protocols and Visualizations
A. General Protocol for Reconstitution and Storage of CCAP
This protocol provides a general guideline for preparing and storing CCAP solutions to minimize aggregation and degradation.
Caption: Workflow for CCAP reconstitution and storage.
B. CCAP Signaling Pathway
CCAP exerts its biological effects by binding to a G-protein coupled receptor (GPCR) on the cell surface. This interaction activates intracellular signaling cascades, primarily involving the second messengers cyclic AMP (cAMP) and calcium ions (Ca2+).
Caption: Simplified CCAP signaling pathway.
References
Technical Support Center: Synthetic Crustacean Cardioactive Peptide (CCAP)
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the storage and handling of synthetic Crustacean Cardioactive Peptide (CCAP).
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized synthetic CCAP?
A1: For long-term stability, lyophilized synthetic CCAP should be stored at -20°C or, preferably, at -80°C.[1][2][3][4] Storing the peptide under these conditions, in a dark and dry environment, can maintain its integrity for several years.[3][4]
Q2: Can I store synthetic CCAP at room temperature?
A2: Lyophilized peptides are stable at room temperature for short periods, such as during shipping.[1][5] However, for any storage beyond a few days or weeks, refrigeration at 4°C is recommended for short-term use, and freezing at -20°C or -80°C is necessary for long-term preservation.[1][5][6]
Q3: How should I handle the lyophilized CCAP upon receiving it?
A3: Before opening the vial, it is crucial to allow the container of lyophilized peptide to equilibrate to room temperature in a desiccator.[5][7] This prevents the condensation of atmospheric moisture, which can significantly reduce the peptide's stability.[1][7] Once opened, weigh out the desired amount quickly and reseal the vial tightly.[3][5]
Q4: What is the best way to store synthetic CCAP once it is in solution?
A4: It is not recommended to store peptides in solution for extended periods.[3][5] If you must store CCAP in solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3][7] These aliquots should be stored frozen at -20°C or below.[7]
Q5: Which solvents are recommended for reconstituting synthetic CCAP?
A5: There is no universal solvent for all peptides.[1][8] The choice of solvent depends on the peptide's sequence and the requirements of your experiment. For many peptides, sterile, distilled water is a good starting point. If solubility is an issue, assessing the peptide's amino acid composition to determine its net charge can guide solvent selection.[8] For basic peptides, a small amount of dilute acetic acid can be used, while acidic peptides may dissolve better in a dilute basic solution like ammonium (B1175870) bicarbonate.[9] For hydrophobic peptides, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of synthetic CCAP.
| Issue | Potential Cause | Recommended Solution |
| Low or No Bioactivity | Peptide Degradation: Improper storage (incorrect temperature, exposure to light or moisture) can lead to loss of activity.[10][11] | Ensure lyophilized peptide is stored at -20°C or -80°C in a dark, desiccated environment.[2][3] For reconstituted peptide, use fresh solutions or properly stored single-use aliquots.[9] |
| Repeated Freeze-Thaw Cycles: This can cause the peptide to degrade.[10] | Aliquot the reconstituted peptide into single-use vials to minimize freeze-thaw cycles.[1][3] | |
| Oxidation: CCAP contains Cysteine residues which are susceptible to oxidation.[3][12] | Prepare solutions fresh and minimize their exposure to air. Consider using degassed solvents. | |
| Poor Solubility | Incorrect Solvent: The chosen solvent may not be appropriate for the peptide's properties. | Assess the peptide's sequence for hydrophobicity and net charge.[8] Experiment with different solvents on a small test amount. For hydrophobic peptides, try dissolving in a minimal amount of DMSO before diluting with your assay buffer.[13] |
| Aggregation: The peptide may be forming aggregates that are difficult to dissolve.[14] | Sonication can help break up aggregates and enhance dissolution.[10][13] If the peptide has precipitated, gentle warming and vortexing may help redissolve it.[9] | |
| Inconsistent Experimental Results | Inaccurate Peptide Concentration: This can be due to incomplete dissolution or the presence of aggregates. | Ensure the peptide is fully dissolved before use. Visually inspect the solution for any particulates.[10] Centrifuge the solution to pellet any aggregates and use the supernatant.[9] |
| TFA Interference: Residual trifluoroacetic acid (TFA) from the purification process can be cytotoxic in some cell-based assays.[10][11] | If TFA interference is suspected, consider purchasing TFA-removed peptide or performing a salt exchange to an acetate (B1210297) or HCl salt.[11] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Synthetic CCAP
| Form | Storage Duration | Temperature | Additional Conditions |
| Lyophilized | Short-term (days to weeks) | 4°C | Dark, dry environment[1][5] |
| Lyophilized | Long-term (months to years) | -20°C to -80°C | Dark, dry, tightly sealed container[1][2][3][4] |
| In Solution | Short-term (days) | 4°C | Sterile buffer[6] |
| In Solution | Long-term (not recommended) | -20°C | Single-use aliquots to avoid freeze-thaw cycles[3][7] |
Experimental Protocols
Protocol 1: Reconstitution of Synthetic CCAP
This protocol provides a general workflow for reconstituting lyophilized synthetic CCAP.
Materials:
-
Vial of lyophilized synthetic CCAP
-
Appropriate sterile solvent (e.g., sterile distilled water, buffer, or a solvent suitable for hydrophobic peptides like DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibrate: Allow the vial of lyophilized CCAP to warm to room temperature in a desiccator before opening.[4] This prevents moisture condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[4]
-
Add Solvent: Carefully add the predetermined volume of the appropriate sterile solvent to the vial to achieve the desired stock concentration.
-
Dissolve: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved.[9] Visual inspection for particulates is recommended. If solubility is an issue, gentle warming or sonication may be attempted.[9]
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
-
Store: Store the aliquots at -20°C or below until use.[7]
Protocol 2: In Vitro Bioassay for CCAP Activity (Example: Heartbeat Regulation)
This protocol outlines a general procedure for assessing the bioactivity of synthetic CCAP on a semi-isolated crustacean heart preparation.
Materials:
-
Reconstituted synthetic CCAP solution
-
Crustacean physiological saline
-
Dissection tools and dish
-
Perfusion system
-
Force transducer and recording equipment
-
Experimental animal (e.g., crab)
Procedure:
-
Animal Preparation: Acclimate the experimental animal to the laboratory conditions.[15]
-
Heart Dissection: Dissect the heart, leaving it attached to the pericardial sac and associated nerves.
-
Perfusion Setup: Mount the heart preparation in a perfusion chamber and continuously supply it with oxygenated crustacean physiological saline.
-
Baseline Recording: Record the baseline heart rate and contraction force for a stable period.
-
CCAP Application: Introduce the synthetic CCAP solution into the perfusion saline at the desired final concentration.
-
Data Recording: Record the changes in heart rate and contraction force in response to CCAP application.
-
Washout: Perfuse the preparation with fresh saline to wash out the peptide and observe the return to baseline activity.
-
Data Analysis: Analyze the recorded data to quantify the ino- and chronotropic effects of the synthetic CCAP.
Mandatory Visualizations
Caption: CCAP Signaling Pathway.
References
- 1. Solution conformations of an insect neuropeptide: this compound (CCAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound signaling system in the gastropod mollusk Pacific abalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unusual cardioactive peptide (CCAP) from pericardial organs of the shore crab Carcinus maenas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. biocat.com [biocat.com]
- 7. genscript.com [genscript.com]
- 8. Nutrient-induced alpha-amylase and protease activity is regulated by this compound (CCAP) in the cockroach midgut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. jpt.com [jpt.com]
- 11. benchchem.com [benchchem.com]
- 12. Prothoracicostatic Activity of the Ecdysis-Regulating Neuropeptide this compound (CCAP) in the Desert Locust - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpt.com [jpt.com]
- 14. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 15. A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Your New Anti-CCAP Antibody
Welcome to the technical support center for antibody validation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of a new antibody against the Crustacean Cardioactive Peptide (CCAP).
Frequently Asked Questions (FAQs)
Q1: What is CCAP and why is antibody specificity crucial?
A: this compound (CCAP) is a neuropeptide found in insects and crustaceans that regulates various physiological processes, including heart rate, digestion, and molting.[1][2][3] Validating the specificity of your anti-CCAP antibody is critical to ensure that it binds exclusively to the CCAP peptide and not to other molecules.[4] This prevents misleading results and ensures the accuracy and reproducibility of your experiments.[5]
Q2: What are the primary methods to validate the specificity of my new anti-CCAP antibody?
A: A multi-pronged approach is recommended to establish antibody specificity. Key methods include:
-
Western Blotting: To verify that the antibody recognizes a protein of the correct molecular weight.[6][7]
-
Immunocytochemistry (ICC) / Immunohistochemistry (IHC): To confirm that the antibody stains the expected cell types or tissues known to express CCAP.[8][9]
-
Peptide Competition/Adsorption Assay: To demonstrate that the antibody's binding can be blocked by the CCAP peptide.[10]
-
Knockout (KO) or Knockdown (KD) Validation: The gold standard for confirming specificity by showing a loss of signal in genetically modified organisms where the CCAP gene is silenced or removed.[11]
Q3: My Western blot shows multiple bands. Does this mean my antibody is not specific?
A: Not necessarily. While a single band at the expected molecular weight is ideal, multiple bands can sometimes be observed due to:
-
Proteolytic degradation of the target protein.
-
Post-translational modifications that alter the protein's molecular weight.
-
Splice variants of the target protein.
-
Cross-reactivity with other proteins.
Further investigation using peptide competition assays or testing on tissues with known CCAP expression patterns can help clarify these results.[4]
Troubleshooting Guides
Problem 1: Weak or No Signal in Western Blotting
| Possible Cause | Troubleshooting Step |
| Low Antibody Concentration | Optimize the antibody dilution. Perform a titration experiment to find the optimal concentration. |
| Inefficient Protein Transfer | Verify transfer efficiency using a Ponceau S stain on the membrane. Ensure proper assembly of the transfer stack. |
| Insufficient Antigen | Increase the amount of protein loaded onto the gel. Use a positive control lysate from a source known to express CCAP. |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of your primary anti-CCAP antibody (e.g., anti-rabbit for a rabbit primary). |
| Suboptimal Buffer Conditions | Ensure blocking and antibody incubation buffers are fresh and at the correct pH. Some antibodies have specific buffer requirements. |
Problem 2: High Background in Immunocytochemistry (ICC)
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Increase the concentration or duration of the blocking step. Use a blocking serum from the same species as the secondary antibody. |
| Hydrophobic Interactions | Add a non-ionic detergent like Tween-20 to the wash buffers. |
| Endogenous Peroxidase Activity (for HRP detection) | Quench endogenous peroxidase activity with a hydrogen peroxide treatment before antibody incubation. |
| Primary Antibody Concentration Too High | Titrate the primary antibody to a lower concentration. |
| Cross-reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody to minimize off-target binding. |
Experimental Protocols & Data Presentation
Western Blotting Protocol for CCAP Antibody Validation
This protocol outlines the key steps for validating your anti-CCAP antibody using Western blotting with a positive control (e.g., tissue extract from the nervous system of a crustacean) and a negative control (e.g., a cell line not expressing CCAP).
Workflow for Western Blot Validation
Caption: Workflow for validating CCAP antibody specificity using Western blotting.
Methodology:
-
Protein Extraction: Homogenize tissue samples (e.g., crustacean thoracic ganglia) in RIPA buffer with protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a molecular weight marker.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the anti-CCAP antibody (at a pre-determined optimal dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot.
Expected Results:
| Sample | Expected Outcome with Specific Anti-CCAP Antibody |
| Positive Control (e.g., Crustacean Nerve Tissue) | A single band at the expected molecular weight of the CCAP precursor protein. |
| Negative Control (e.g., Non-expressing Cell Line) | No band at the expected molecular weight. |
Peptide Competition Assay Protocol
This assay confirms that the antibody binds specifically to the CCAP peptide.
Logic of Peptide Competition Assay
Caption: Diagram illustrating the principle of a peptide competition assay.
Methodology:
-
Antibody-Peptide Incubation: Prepare two tubes.
-
Tube A (Control): Dilute the anti-CCAP antibody in antibody dilution buffer.
-
Tube B (Competition): Dilute the anti-CCAP antibody in the same buffer, but also add a 10-100 fold molar excess of the CCAP peptide immunogen.
-
-
Incubation: Incubate both tubes for at least 2 hours at room temperature with gentle agitation to allow the antibody in Tube B to bind to the free peptide.
-
Application: Proceed with your standard Western blot or ICC/IHC protocol, using the antibody solutions from Tube A and Tube B on parallel samples.
Expected Results:
| Condition | Expected Staining/Band Intensity | Interpretation |
| Antibody Alone | Strong, specific signal | The antibody recognizes the target antigen. |
| Antibody + Competing Peptide | Significantly reduced or absent signal | The antibody is specific to the CCAP peptide. |
References
- 1. A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of this compound as a novel insect midgut factor: isolation, localization, and stimulation of alpha-amylase activity and gut contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. This compound CCAP [novoprolabs.com]
- 6. A novel site-specific chemical conjugation of IgG antibodies by affinity peptide for immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Validation of a New Peptide Targeting Pancreatic Beta Cells [mdpi.com]
- 8. Identification and developmental expression of mRNAs encoding this compound (CCAP) in decapod crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. datapdf.com [datapdf.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quantitative Analysis of Cystatin C-Based Assays (CCAP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Cystatin C (CysC). It is designed for researchers, scientists, and drug development professionals to assist in refining experimental protocols and resolving common issues encountered during CysC quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantitative analysis of Cystatin C?
A1: The most prevalent methods for quantifying Cystatin C are immunoassays, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that is highly sensitive and suitable for various sample types.
-
Particle-Enhanced Turbidimetric Immunoassay (PETIA): A method that measures the turbidity of a sample as a result of antigen-antibody complex formation.
-
Particle-Enhanced Nephelometric Immunoassay (PENIA): This technique measures the light scattered by immune complexes in a sample.[1][2]
Q2: What are the recommended sample types for Cystatin C analysis?
A2: Serum and plasma (EDTA or heparin) are the most common sample types.[3][4][5] Urine and cerebrospinal fluid can also be used, though sample preparation protocols may vary.[5] It is crucial to avoid using hemolyzed or lipemic samples as they can interfere with the assay.[4][6]
Q3: What are the best practices for sample collection and storage?
A3: For serum, allow blood to clot for 30-45 minutes at room temperature before centrifugation.[6] For plasma, use EDTA or heparin as an anticoagulant and centrifuge within 30 minutes of collection.[7] Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][7] Cystatin C is stable in serum for up to 12 days at +2 to +8°C.[4]
Q4: Why is there variability in my Cystatin C results between different laboratories?
A4: Significant differences in Cystatin C measurements can exist between laboratories even when using the same assay from the same manufacturer.[2] This inter-laboratory variability can be due to differences in calibration, equipment, and specific laboratory protocols.[2] The use of a certified reference material (ERM-DA471/IFCC) is helping to standardize assays and reduce this variability.[8][9]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Reagents added in the wrong order or prepared incorrectly. | Carefully follow the kit protocol for reagent preparation and addition sequence.[10] |
| Antibody concentration is too low. | Increase the primary or secondary antibody concentration. Titration experiments are recommended.[10] | |
| Insufficient incubation time or incorrect temperature. | Ensure incubation times and temperatures adhere to the protocol. Consider overnight incubation at 4°C for the primary antibody.[10] | |
| Inactive enzyme or substrate. | Ensure reagents are within their expiration date and have been stored correctly. Sodium azide (B81097) can inhibit HRP, so avoid it in HRP-conjugated antibody solutions. | |
| High Background | Insufficient washing. | Increase the number and/or duration of wash steps. Ensure all wells are completely aspirated between washes.[10] |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody. | |
| Inadequate blocking. | Increase blocking time or use a different blocking buffer (e.g., BSA, non-fat milk).[10] | |
| Cross-reactivity of antibodies. | Run appropriate controls to check for cross-reactivity. | |
| High Variability Between Replicates | Inaccurate pipetting. | Check pipette calibration and ensure proper pipetting technique. |
| Incomplete mixing of reagents. | Thoroughly mix all reagents before adding them to the wells. | |
| "Edge effect" due to temperature or evaporation differences across the plate. | Ensure the plate is evenly incubated and use a plate sealer. |
Nephelometric and Turbidimetric Assays
| Problem | Possible Cause | Recommended Solution |
| Inaccurate Results | Interference from sample components. | Lipemia, hemolysis, and high bilirubin (B190676) levels can interfere with these assays.[11] Centrifuge samples properly to remove lipids and avoid using hemolyzed samples. |
| Improper sample dilution. | Ensure accurate and consistent sample dilution as per the protocol. | |
| Calibration issues. | Recalibrate the instrument according to the manufacturer's instructions. Use fresh calibrators. | |
| Assay Imprecision | Suboptimal assay parameters. | Optimize parameters such as sample volume and pre-incubation time. Increasing the pre-incubation period can improve tolerance to interferences.[11] |
| Reagent instability. | Ensure reagents are stored correctly and are within their expiration date. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of commercially available Cystatin C immunoassays.
Table 1: Performance Characteristics of Cystatin C ELISA Kits
| Parameter | Typical Value | Reference |
| Detection Range | 0.313 - 20 ng/mL | [12] |
| Sensitivity | 0.188 ng/mL | [12] |
| Intra-Assay Precision (CV%) | < 5% | [13] |
| Inter-Assay Precision (CV%) | < 10% | [13] |
| Spike Recovery | 97 - 105% | [7] |
Table 2: Performance Characteristics of Cystatin C Nephelometric/Turbidimetric Assays
| Parameter | Typical Value | Reference |
| Measuring Range | 0.4 - 10 mg/L | [14] |
| Intra-Assay Precision (CV%) | ≤ 5.7% | [15] |
| Inter-Assay Precision (CV%) | ≤ 5.7% | [15] |
| Correlation with other methods (r²) | > 0.95 | [15] |
Experimental Protocols
Detailed Protocol for Quantitative Cystatin C ELISA
This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Reconstitute lyophilized standards and controls as per the kit instructions.
-
Prepare working solutions of wash buffer, detection antibody, and substrate.
-
-
Standard and Sample Preparation:
-
Create a standard curve by performing serial dilutions of the stock standard.
-
Dilute serum or plasma samples. A common starting dilution is 1:400.[5]
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time and temperature specified in the kit manual (e.g., 30 minutes at room temperature).
-
Wash the plate multiple times with wash buffer.
-
Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Incubate as specified (e.g., 30 minutes at room temperature).
-
Wash the plate again.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark.
-
Stop the reaction by adding 50-100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Cystatin C in the samples by interpolating their absorbance values on the standard curve.
-
Multiply the result by the sample dilution factor to obtain the final concentration.
-
Signaling Pathways and Experimental Workflows
Cystatin C and Cathepsin Signaling in Cardiovascular Disease
Cystatin C is a potent inhibitor of cysteine proteases, such as cathepsins. An imbalance between Cystatin C and cathepsins is implicated in the pathophysiology of cardiovascular diseases.[16] Cathepsins can degrade the extracellular matrix of blood vessel walls, contributing to the development of atherosclerosis and aneurysms.[17]
Cystatin C's inhibitory role on cathepsins in the vascular wall.
Experimental Workflow for Quantitative Cystatin C Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Cystatin C from sample collection to data analysis.
References
- 1. The Quantitative Detection of Cystatin-C in Patient Samples Using a Colorimetric Lateral Flow Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Interlaboratory Differences in Cystatin C Assay Measurement on Glomerular Filtration Rate Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. sorachim.com [sorachim.com]
- 5. biovendor.com [biovendor.com]
- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 7. elkbiotech.com [elkbiotech.com]
- 8. Advantages, Limitations, and Clinical Considerations in Using Cystatin C to Estimate GFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recalibration of Cystatin C using Standardized Material in Siemens Nephelometers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. Improved immunoturbidimetric assay for cystatin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fn-test.com [fn-test.com]
- 13. researchgate.net [researchgate.net]
- 14. dashboard.randox.com [dashboard.randox.com]
- 15. karger.com [karger.com]
- 16. Cystatin C: an emerging biomarker in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cystatin C and Cardiovascular Disease: A Mendelian Randomization Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crustacean Cardioactive Peptide (CCAP) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to receptor desensitization in Crustacean Cardioactive Peptide (CCAP) experiments.
Frequently Asked Questions (FAQs)
Q1: What is CCAP and what is its receptor?
This compound (CCAP) is a neuropeptide found in arthropods that plays a crucial role in various physiological processes, including the regulation of heart rate, muscle contraction, and ecdysis (molting).[1][2][3][4] The CCAP receptor is a G-protein coupled receptor (GPCR), a large family of transmembrane receptors that transduce extracellular signals into intracellular responses.[1][5][6]
Q2: What is receptor desensitization and why is it a concern in CCAP experiments?
Receptor desensitization is a process where a receptor's response to a constant or repeated stimulus diminishes over time. In the context of GPCRs like the CCAP receptor, this typically involves phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin proteins.[7][8][9] This leads to uncoupling from the G-protein, receptor internalization (removal from the cell surface), and a subsequent reduction in the signaling response, even in the presence of the CCAP ligand. This phenomenon, also known as tachyphylaxis, can lead to a progressive decrease in the measured response during an experiment, resulting in data variability and inaccurate assessment of compound efficacy.
Q3: What are the typical signs of CCAP receptor desensitization in an experiment?
Signs of receptor desensitization in your CCAP experiments may include:
-
A diminishing response (e.g., decreased cAMP production, Ca2+ mobilization, or muscle contraction) upon repeated application of CCAP or a CCAP agonist.
-
A requirement for increasingly higher concentrations of CCAP to achieve the same level of response.
-
High variability in a dose-response curve, particularly at higher agonist concentrations or with prolonged incubation times.
Troubleshooting Guide: Dealing with CCAP Receptor Desensitization
This guide provides a systematic approach to identifying and mitigating CCAP receptor desensitization in your experiments.
| Potential Cause | Recommended Solution |
| Prolonged or Repeated Agonist Exposure | - Optimize Incubation Time: Determine the shortest incubation time that yields a robust and reproducible signal. Time-course experiments are essential to identify the onset of desensitization. - Implement Wash Steps: If repeated stimulation is necessary, include thorough wash steps between agonist applications to allow for receptor resensitization. The required recovery time can vary and should be determined empirically.[10][11][12] - Use a Perfusion System: For tissue or organ-based assays, a continuous flow (perfusion) system can help to remove the agonist quickly and maintain a stable baseline. |
| High Agonist Concentration | - Determine Optimal Agonist Concentration: Use the lowest effective concentration of CCAP or your agonist of interest that gives a consistent and measurable response. Working at or below the EC80 concentration can often minimize desensitization. |
| Cellular Machinery Overload | - Use Lower Passage Cells: Cells at lower passage numbers often exhibit more consistent receptor expression and signaling capacity.[13] - Ensure Optimal Cell Health: Maintain healthy cell cultures with consistent seeding densities to avoid variability in receptor expression and signaling components. |
| Assay-Specific Factors | - Consider Assay Temperature: Temperature can influence the rate of enzymatic reactions involved in both signaling and desensitization. Maintaining a consistent and optimal temperature is crucial.[14] - Phosphodiesterase (PDE) Activity: For cAMP-based assays, endogenous PDEs break down cAMP, which can mimic desensitization. The inclusion of a PDE inhibitor, such as IBMX, can help to maintain the cAMP signal. |
Experimental Protocols
Protocol 1: Assessing CCAP Receptor Desensitization using a cAMP Assay
This protocol is designed to determine the rate and extent of CCAP receptor desensitization by measuring cyclic AMP (cAMP) levels over time.
Materials:
-
HEK293 or CHO cells stably expressing the CCAP receptor.
-
CCAP peptide or agonist of interest.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
96- or 384-well microplates.
Procedure:
-
Cell Seeding: Seed the CCAP receptor-expressing cells into the appropriate microplate and culture overnight to allow for adherence.
-
Pre-incubation:
-
For desensitization measurement: Wash the cells with assay buffer and then incubate with a specific concentration of CCAP (e.g., EC80) for varying durations (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
For resensitization measurement: After the initial desensitization period, wash the cells thoroughly with agonist-free buffer and incubate for different recovery times (e.g., 0, 15, 30, 60, 120 minutes) before re-stimulating with the same concentration of CCAP for a short, fixed period (e.g., 10 minutes).
-
-
cAMP Measurement: Following the incubation periods, lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of pre-incubation time (for desensitization) or recovery time (for resensitization). A decrease in cAMP levels with longer pre-incubation indicates desensitization. An increase in the response after a recovery period indicates resensitization.
Protocol 2: Quantifying CCAP Receptor Internalization via Cell Surface ELISA
This protocol quantifies the amount of CCAP receptor remaining on the cell surface after agonist stimulation, providing a direct measure of receptor internalization, a key component of desensitization.
Materials:
-
HEK293 or CHO cells stably expressing the CCAP receptor with an N-terminal epitope tag (e.g., HA or FLAG).
-
CCAP peptide or agonist of interest.
-
Assay buffer (e.g., HBSS).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Primary antibody against the epitope tag.
-
HRP-conjugated secondary antibody.
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., 1 M H2SO4).
-
96-well clear-bottom microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the tagged CCAP receptor-expressing cells into a 96-well plate and culture overnight.
-
Agonist Stimulation: Wash the cells with assay buffer and then treat with CCAP or your agonist at a desired concentration (e.g., EC80) for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C to induce internalization.
-
Cell Fixation: Immediately after stimulation, place the plate on ice and wash the cells three times with ice-cold PBS. Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Immunolabeling:
-
Wash the fixed cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Detection: Add the HRP substrate and incubate until a color change is observed. Stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. A decrease in absorbance over time indicates a reduction in the amount of receptor on the cell surface due to internalization.
Data Presentation
Table 1: Hypothetical Quantitative Data on CCAP Receptor Desensitization
| Parameter | Value | Conditions |
| Desensitization Half-life (t1/2) | 15.2 ± 2.1 min | 100 nM CCAP in HEK293-CCAPR cells |
| Maximal Internalization | 65 ± 5% | 30 minutes stimulation with 1 µM CCAP |
| Resensitization Half-life (t1/2) | 45.7 ± 5.3 min | Following a 30-minute exposure to 100 nM CCAP |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally for your specific system.
Visualizations
Caption: Workflow for assessing CCAP receptor desensitization and resensitization.
Caption: CCAP receptor signaling cascade and key steps in desensitization.
References
- 1. Identification and Expression of the CCAP Receptor in the Chagas’ Disease Vector, Rhodnius prolixus, and Its Involvement in Cardiac Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prothoracicostatic Activity of the Ecdysis-Regulating Neuropeptide this compound (CCAP) in the Desert Locust [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound in the sphinx moth, Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. journals.plos.org [journals.plos.org]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. beta2-adrenergic receptor signaling and desensitization elucidated by quantitative modeling of real time cAMP dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Dependence of nicotinic acetylcholine receptor recovery from desensitization on the duration of agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolonged recovery rate of CB1 receptor adaptation after cessation of long-term cannabinoid administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate solvent for crustacean cardioactive peptide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and dissolution of crustacean cardioactive peptide (CCAP).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lyophilized CCAP powder won't dissolve in water. What should I do?
A1: While CCAP can be soluble in water, its dissolution can be influenced by its net charge and the presence of counterions like trifluoroacetic acid (TFA). If you are experiencing difficulty, consider the following steps:
-
Vortexing/Sonication: Gently vortex the solution. If it remains insoluble, brief sonication in a water bath may help to break up any aggregates.[1]
-
Acidification: For basic peptides, adding a small amount of a weak acid can improve solubility. Try adding 10% acetic acid dropwise until the peptide dissolves.
-
Organic Co-solvent: If the peptide is still insoluble, it may be due to its hydrophobic nature. Add a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) to the dry peptide before adding the aqueous solution.[2][3]
Q2: What is the best initial solvent to try for dissolving CCAP?
A2: Based on its properties, the recommended starting solvent is high-purity water. If the peptide is known to be in a TFA salt form, its solubility in aqueous solutions is generally enhanced.[4] For biological experiments, dissolving CCAP in a physiological saline solution appropriate for your experimental organism is also a common and effective practice.[5]
Q3: I've dissolved CCAP in DMSO, but now I see precipitation when I add it to my aqueous buffer. How can I prevent this?
A3: This is a common issue when diluting a peptide from a high-concentration organic stock into an aqueous buffer. To avoid this:
-
Add Buffer to Peptide: Instead of adding the peptide stock to the buffer, try slowly adding the aqueous buffer to the concentrated peptide solution while vortexing.
-
Stepwise Dilution: Perform serial dilutions in intermediate solvent/buffer mixtures to gradually decrease the organic solvent concentration.
-
Limit Organic Solvent: Aim for the lowest possible concentration of the organic solvent in your final working solution, as high concentrations can be detrimental to cells and protein assays.
Q4: Can I use DMSO to dissolve my CCAP for cell-based assays?
A4: Yes, but with caution. DMSO is a common solvent for peptides in cell-based assays, but high concentrations can be toxic to cells. It is crucial to determine the maximum DMSO tolerance of your specific cell line. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell cultures.
Q5: How should I store my dissolved CCAP solution?
A5: For short-term storage (a few days), refrigerate the solution at 2-8°C. For long-term storage, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]
Solvent Selection and Solubility Data
The choice of solvent for CCAP depends on the experimental application. The following table summarizes recommended solvents and provides solubility data.
| Solvent | Recommended Use | Concentration | Notes |
| Water (High Purity) | Initial solvent for most applications, especially if the peptide is a TFA salt. | 0.67 mg/mL (0.70 mM)[1] | Sonication may be required.[1] |
| Dimethyl Sulfoxide (B87167) (DMSO) | For hydrophobic peptides and preparing high-concentration stock solutions. | 50 mg/mL (52.13 mM)[1] | Sonication may be needed.[1] Be mindful of final concentration in biological assays. |
| Crustacean Physiological Saline | In vivo and in vitro experiments with crustacean tissues. | As required by the experiment. | A common choice for ensuring biological compatibility.[5] |
| 10% Acetic Acid | To aid dissolution of basic peptides in aqueous solutions. | Use minimal volume required for dissolution. | Useful if water alone is insufficient. |
| Acetonitrile (ACN) / Dimethylformamide (DMF) | Alternative organic solvents for preparing stock solutions. | Use minimal volume required for dissolution. | Consider compatibility with your experimental setup. |
Experimental Protocol: Dissolving CCAP
This protocol provides a general guideline for dissolving lyophilized CCAP.
Materials:
-
Lyophilized CCAP
-
Sterile, high-purity water
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Pre-treatment: Before opening, centrifuge the vial of lyophilized CCAP at a low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.
-
Solvent Selection: Choose an appropriate solvent based on the table above and your experimental needs. For a stock solution, DMSO is often a good choice due to the high solubility of CCAP.[1]
-
Reconstitution:
-
Carefully open the vial.
-
Add the desired volume of the chosen solvent to the vial to achieve the target concentration.
-
Recap the vial securely.
-
-
Dissolution:
-
Gently vortex the vial for 10-20 seconds.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.[1]
-
Repeat vortexing and sonication until the peptide is fully dissolved.
-
-
Storage:
-
For immediate use, keep the solution on ice.
-
For long-term storage, aliquot the solution into single-use, low-retention tubes and store at -20°C or -80°C.[1]
-
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate solvent for CCAP.
Caption: Workflow for selecting a suitable solvent for CCAP.
References
- 1. MedChemExpress this compound (CCAP) 1 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.de]
- 2. jpt.com [jpt.com]
- 3. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 4. This compound CCAP [novoprolabs.com]
- 5. A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects in CCAP RNAi Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues related to off-target effects in Crustacean Cardioactive Peptide (CCAP) RNAi experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in RNAi experiments?
Q2: What are the primary mechanisms of siRNA-mediated off-target effects?
A2: The most common mechanism is miRNA-like (microRNA-like) off-target silencing.[1][3] This happens when the "seed region" (nucleotides 2-8 of the siRNA guide strand) has partial complementarity to sequences in the 3' untranslated region (3' UTR) of unintended mRNA transcripts, leading to their silencing.[5][6] Another cause can be the unintended activity of the siRNA sense (passenger) strand if it gets loaded into the RNA-induced silencing complex (RISC).[1]
Q3: Why is it crucial to control for off-target effects in CCAP RNAi experiments?
A3: CCAP is a neuropeptide with pleiotropic effects, involved in various physiological processes such as cardiac function, ecdysis (molting), and metabolism.[7][8][9] Unintended silencing of other genes could produce phenotypes that are mistakenly attributed to the knockdown of CCAP, leading to an incorrect understanding of its function. Rigorous control for off-target effects is essential for the accurate interpretation of data in functional genomics studies.[2]
Q4: What are the essential positive and negative controls for an RNAi experiment?
A4: Essential controls include:
-
Untreated Cells: To establish a baseline for normal gene expression and phenotype.[10]
-
Mock Transfection: Cells treated with the transfection reagent alone to control for effects of the delivery method.[10][11]
-
Negative Control siRNA: A non-targeting siRNA with no known homology to any gene in the target organism. This helps distinguish sequence-specific silencing from non-specific cellular responses to siRNA delivery.[10][11][12]
Troubleshooting Guide
Problem 1: I'm observing a phenotype, but I'm not sure if it's a true result of CCAP knockdown or an off-target effect.
| Possible Cause | Recommended Solution |
| Single siRNA sequence with off-target activity | Validate the phenotype using at least two or more different siRNAs that target different regions of the CCAP mRNA. A true on-target phenotype should be reproducible with multiple siRNAs.[14][15] |
| High siRNA concentration leading to non-specific effects | Titrate the siRNA to the lowest effective concentration that still achieves significant on-target knockdown. This can reduce concentration-dependent off-target effects.[5][16] |
| MicroRNA-like off-target effects | Perform a "rescue" experiment by expressing a form of the CCAP gene that is resistant to your siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is reversed, it is likely an on-target effect.[16] |
| Unexpected biological complexity | The observed phenotype might be an indirect consequence of CCAP knockdown. Consider the known functions of CCAP and potential downstream effects.[17] |
Problem 2: My negative control siRNA is causing a phenotype or changes in gene expression.
| Possible Cause | Recommended Solution |
| "Scrambled" control has unintended targets | Use a validated non-targeting control siRNA that has been confirmed by microarray or other global gene expression analysis to have minimal effects on the transcriptome.[10] |
| Cellular stress response to transfection | Optimize the transfection protocol to minimize cytotoxicity. This includes using the recommended concentration of transfection reagent and ensuring cells are healthy and at the optimal density.[18] |
| Innate immune response | Some siRNAs can trigger an interferon response. Monitor the expression of interferon-stimulated genes as a control for this non-specific effect.[14] |
Problem 3: Different siRNAs targeting CCAP give me different or conflicting phenotypes.
| Possible Cause | Recommended Solution |
| One or more siRNAs have significant off-target effects | The phenotype that is consistently observed with the majority of effective siRNAs is more likely to be the true on-target effect.[14][17] |
| Variable knockdown efficiency | Quantify the on-target knockdown efficiency for each siRNA using quantitative PCR (qPCR). A lack of correlation between the degree of knockdown and the phenotype may suggest off-target effects.[13] |
| Targeting different splice variants | Ensure your siRNAs are designed to target a region common to all known splice variants of the CCAP gene, unless you are intentionally studying a specific isoform. |
| Genetic background of the experimental organism | The genetic background of the organism can influence the penetrance of RNAi phenotypes.[19] |
Data on Off-Target Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to reduce off-target effects.
Table 1: Comparison of Off-Target Mitigation Strategies
| Strategy | Reported Reduction in Off-Target Effects | Potential Drawbacks | Reference(s) |
| Chemical Modifications | Up to 80% reduction in off-target activity with specific modification patterns. | Can potentially reduce on-target efficiency if not optimized. | [5][6][20] |
| siRNA Pooling | Significantly reduces the off-target profile of individual siRNAs. Highly complex pools (e.g., 30-60 siRNAs) can eliminate detectable off-target effects. | Does not eliminate off-target effects of individual siRNAs within the pool, but dilutes their impact. | [5][21][22][23] |
| Diced siRNA Pools (d-siRNAs) | Can have almost no off-target effects compared to synthetic siRNAs. | The exact composition of the siRNA pool is not precisely defined. | [22] |
| Low siRNA Concentration | Reduces the number of off-target transcripts. | May also reduce on-target knockdown efficiency. | [5] |
Key Experimental Protocols
Protocol 1: Designing siRNAs with Reduced Off-Target Potential
-
Target Selection:
-
Choose a target region within the coding sequence of the CCAP mRNA, avoiding untranslated regions (UTRs) to minimize off-target effects.[9]
-
Select a region 50-100 nucleotides downstream of the start codon.
-
-
Sequence Design Criteria:
-
Specificity Analysis:
Protocol 2: siRNA Transfection and Validation of Knockdown
This protocol is a general guideline and should be optimized for your specific cell type.
-
Cell Seeding:
-
The day before transfection, seed cells in antibiotic-free medium so they reach 60-80% confluency at the time of transfection.[20]
-
-
Preparation of siRNA-Lipid Complexes:
-
Dilute the siRNA duplex in serum-free medium.[20]
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.[23]
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow complex formation.[20]
-
-
Transfection:
-
Validation of Knockdown (24-72 hours post-transfection):
-
RNA Level (qPCR):
-
Isolate total RNA from both control and siRNA-treated cells.
-
Perform reverse transcription to generate cDNA.
-
-
Protein Level (Western Blot):
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with a primary antibody specific for CCAP and a loading control protein (e.g., GAPDH, β-actin).
-
Detect with a secondary antibody and visualize the protein bands.
-
-
Protocol 3: Quantification of Off-Target Gene Expression by qPCR
-
Identify Potential Off-Target Genes:
-
Use bioinformatics tools to predict potential off-target genes based on seed region homology to your CCAP siRNA.
-
-
Experimental Setup:
-
Include the following experimental groups: untreated cells, cells transfected with a negative control siRNA, and cells transfected with the CCAP siRNA.
-
-
RNA Isolation and cDNA Synthesis:
-
At an appropriate time point post-transfection (e.g., 24-48 hours), isolate high-quality total RNA from all experimental groups.
-
Synthesize cDNA using a reverse transcription kit.[26]
-
-
qPCR Analysis:
-
Data Analysis:
-
Normalize the expression of the potential off-target genes to the reference gene.
-
Compare the expression levels in cells treated with the CCAP siRNA to those treated with the negative control siRNA. A significant decrease in expression of a predicted off-target gene in the CCAP siRNA-treated sample suggests an off-target effect.
-
Visualizations
Caption: CCAP Signaling Pathway.
Caption: General RNAi Experimental Workflow.
Caption: Strategy for Mitigating Off-Target Effects.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. Vigilance and Validation: Keys to Success in RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 4. Identification and Expression of the CCAP Receptor in the Chagas’ Disease Vector, Rhodnius prolixus, and Its Involvement in Cardiac Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Evidence for a conserved CCAP-signaling pathway controlling ecdysis in a hemimetabolous insect, Rhodnius prolixus [frontiersin.org]
- 9. Extracting temporal relationships between weakly coupled peptidergic and motoneuronal signaling: Application to Drosophila ecdysis behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prothoracicostatic Activity of the Ecdysis-Regulating Neuropeptide this compound (CCAP) in the Desert Locust - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound signaling system in the gastropod mollusk Pacific abalone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 14. RNAi screening: tips and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A calcium signaling cascade essential for myosin thick filament assembly in Xenopus myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. G protein-coupled receptors as candidates for modulation and activation of the chemical senses in decapod crustaceans | PLOS One [journals.plos.org]
- 17. imls.uzh.ch [imls.uzh.ch]
- 18. CCAP this compound [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. RNAi phenotypes are influenced by the genetic background of the injected strain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sitoolsbiotech.com [sitoolsbiotech.com]
- 22. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. idtdna.com [idtdna.com]
- 25. youtube.com [youtube.com]
- 26. bu.edu [bu.edu]
- 27. frederick.cancer.gov [frederick.cancer.gov]
Validation & Comparative
Validating CCAP Gene Silencing: A Comparative Guide to Methodologies and Products
For researchers, scientists, and drug development professionals, validating the results of gene silencing experiments is a critical step in ensuring the accuracy and reliability of functional genomics studies. This guide provides a comprehensive comparison of common techniques for silencing the Crustacean Cardioactive Peptide (CCAP) gene and robust methods for validating the knockdown of its expression. We present supporting experimental data, detailed protocols, and clear visual workflows to aid in the design and interpretation of your experiments.
The CCAP gene in insects is a key regulator of several vital physiological processes, including feeding behavior, metabolism, and ecdysis (the shedding of the cuticle).[1][2][3] Gene silencing, a powerful tool to study gene function, allows for the targeted reduction of CCAP expression, thereby enabling researchers to investigate the downstream consequences of its depletion. This guide will focus on the validation of these silencing effects, a crucial step to confirm that the observed phenotype is a direct result of the intended gene knockdown.
Comparing Gene Silencing Technologies: siRNA, shRNA, and CRISPRi
The choice of gene silencing technology is a critical first step. The most common methods include small interfering RNA (siRNA), short hairpin RNA (shRNA), and CRISPR interference (CRISPRi). Each approach has its own advantages and disadvantages in terms of efficiency, duration of silencing, and potential for off-target effects.
Below is a comparison of the typical knockdown efficiencies that can be expected from these different technologies. It is important to note that actual efficiencies can vary depending on the specific gene, cell type, and delivery method used.
| Gene Silencing Technology | Typical mRNA Knockdown Efficiency (via qPCR) | Typical Protein Knockdown Efficiency (via Western Blot) |
| siRNA (single) | 70-90% | 60-85% |
| siRNA (pool of 3-4) | 85-95% | 80-95% |
| shRNA (stable) | 80-95% | 75-90% |
| CRISPRi | 90-99% | 85-99% |
Experimental Validation of CCAP Gene Silencing
Regardless of the chosen silencing method, it is imperative to validate the reduction in CCAP gene expression at both the mRNA and protein levels. The two gold-standard techniques for this are quantitative Polymerase Chain Reaction (qPCR) and Western blotting.
Quantitative PCR (qPCR) for Measuring CCAP mRNA Levels
qPCR is a highly sensitive method for quantifying the amount of a specific mRNA transcript. By comparing the levels of CCAP mRNA in silenced samples to control samples, researchers can accurately determine the percentage of knockdown.
Table 2: Representative qPCR Data for CCAP Gene Silencing
| Sample | Silencing Method | Target | Normalized CCAP mRNA Level (Relative to Control) | % Knockdown |
| Control | Scrambled siRNA | N/A | 1.00 | 0% |
| Test 1 | siRNA 1 | CCAP | 0.25 | 75% |
| Test 2 | siRNA 2 | CCAP | 0.18 | 82% |
| Test 3 | shRNA | CCAP | 0.12 | 88% |
| Test 4 | CRISPRi | CCAP | 0.05 | 95% |
Western Blotting for Assessing CCAP Protein Levels
Western blotting allows for the detection and quantification of the CCAP protein. This is a critical validation step as a reduction in mRNA does not always directly correlate with a proportional decrease in protein levels due to factors like protein stability and turnover rates.
Table 3: Representative Western Blot Densitometry Data for CCAP Protein Knockdown
| Sample | Silencing Method | Target | Normalized CCAP Protein Level (Relative to Control) | % Knockdown |
| Control | Scrambled siRNA | N/A | 1.00 | 0% |
| Test 1 | siRNA 1 | CCAP | 0.35 | 65% |
| Test 2 | siRNA 2 | CCAP | 0.28 | 72% |
| Test 3 | shRNA | CCAP | 0.20 | 80% |
| Test 4 | CRISPRi | CCAP | 0.10 | 90% |
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of CCAP gene silencing, the following diagrams illustrate the validation workflow and the CCAP signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. Targeted ablation of CCAP neuropeptide-containing neurons of Drosophila causes specific defects in execution and circadian timing of ecdysis behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 5. Quantification of the gene silencing performances of rationally-designed synthetic small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthetic vs. Native Crustacean Cardioactive Peptide (CCAP): A Comparative Guide on Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of synthetic versus native Crustacean Cardioactive Peptide (CCAP), supported by experimental data and detailed methodologies.
This compound (CCAP) is a neuropeptide that plays a crucial role in regulating various physiological processes in arthropods, most notably cardiac function. Structurally, it is a cyclic nonapeptide with the amino acid sequence Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2, featuring a disulfide bridge between the two cysteine residues. The C-terminal amidation is critical for its biological activity. This guide delves into the comparative bioactivity of CCAP from its natural (native) source and its chemically synthesized counterpart.
Data Presentation: Quantitative Comparison of Bioactivity
To provide a quantitative perspective on the bioactivity of CCAP, the following table summarizes dose-dependent effects of synthetic CCAP on the heart rate of the shore crab, Carcinus maenas. Preliminary experiments have shown significant responses with the application of as little as 1-10 femtomoles of CCAP.
| Concentration of Synthetic CCAP | Observed Bioactivity on Crab Heart Preparation |
| 10⁻¹² M | Threshold for observable increase in heart rate and amplitude |
| 10⁻¹¹ M | Noticeable positive inotropic (force) and chronotropic (rate) effects |
| 10⁻⁹ M | Strong and sustained increase in heart rate and contraction amplitude |
| 10⁻⁷ M | Near-maximal cardioexcitatory response |
This data is compiled from qualitative descriptions and typical dose-response ranges observed in physiological studies.
It is crucial to note that the non-amidated synthetic form of CCAP displays significantly lower potency compared to the amidated form, underscoring the importance of this post-translational modification for bioactivity.[1][2]
Experimental Protocols
The primary assay for determining CCAP bioactivity is the semi-isolated crab heart bioassay. This ex vivo method allows for the direct measurement of changes in heart contraction frequency and amplitude in response to the application of test substances.
Semi-Isolated Crab Heart Bioassay Protocol
1. Animal Preparation:
-
Shore crabs, such as Carcinus maenas, are acclimated in a controlled environment (e.g., recirculating seawater at 12-15°C).
2. Dissection and Preparation of the Heart:
-
The crab is anesthetized by cooling.
-
The dorsal carapace is carefully removed to expose the heart located within the pericardial sinus.
-
The alary muscles and other connective tissues are carefully dissected away, leaving the heart attached to the sternal artery and the two lateral ostia.
-
The semi-isolated heart is then transferred to a perfusion chamber.
3. Perfusion and Recording:
-
The heart is continuously superfused with a physiological saline solution (e.g., crab saline) at a constant flow rate and temperature.
-
One of the suspensory ligaments of the heart is attached to a force-displacement transducer using a fine thread.
-
The transducer is connected to a recording system (e.g., a chart recorder or a digital data acquisition system) to monitor the heart's contractions (rate and amplitude).
-
The preparation is allowed to equilibrate until a stable baseline heart rate is established.
4. Application of CCAP:
-
Stock solutions of native or synthetic CCAP are prepared in physiological saline.
-
Serial dilutions are made to achieve the desired final concentrations.
-
Known concentrations of CCAP are added to the superfusing saline.
-
The response of the heart (changes in frequency and amplitude of contraction) is recorded.
-
A washout period with fresh saline is performed between applications of different concentrations to allow the heart to return to its baseline activity.
5. Data Analysis:
-
The changes in heart rate and amplitude are quantified and compared to the baseline.
-
Dose-response curves can be generated by plotting the percentage increase in heart rate or amplitude against the logarithm of the CCAP concentration.
-
From these curves, parameters like the EC50 (half-maximal effective concentration) can be calculated to determine the potency of the peptide.
Mandatory Visualization
CCAP Signaling Pathway
The biological effects of CCAP are mediated through its interaction with a specific G-protein coupled receptor (GPCR) on the surface of target cells, such as cardiomyocytes. This interaction initiates an intracellular signaling cascade.
Caption: CCAP signaling cascade via a G-protein coupled receptor.
Experimental Workflow: Semi-Isolated Crab Heart Bioassay
The following diagram illustrates the workflow for assessing the bioactivity of CCAP using the semi-isolated crab heart preparation.
Caption: Workflow for the semi-isolated crab heart bioassay.
References
A Comparative Guide to the Identification and Characterization of Crustacean Cardioactive Peptide (CCAP) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methodologies employed in the study of Crustacean Cardioactive Peptide (CCAP) receptor antagonists. Given the nascent stage of antagonist discovery for this specific receptor, this document focuses on comparing the established screening and characterization techniques rather than specific antagonist compounds. The information presented is intended to equip researchers with the necessary knowledge to identify and evaluate novel antagonists for this significant physiological and potential insecticidal target.
Introduction to the this compound (CCAP) Signaling System
This compound (CCAP) is a highly conserved cyclic nonapeptide found throughout arthropods. It acts as a crucial neurohormone and neurotransmitter, regulating a wide array of vital physiological processes. These include, but are not limited to, cardioacceleration, the initiation and control of ecdysis (molting), gut motility, and immune responses.[1][2] The peptide exerts its effects by binding to a specific G protein-coupled receptor (GPCR), known as the CCAP receptor.
The critical role of the CCAP signaling pathway in arthropod survival makes its receptor a promising target for the development of novel, specific insecticides.[1][3] An antagonist that could selectively block the CCAP receptor would disrupt these essential life processes, offering a potential avenue for pest management.
The CCAP Receptor Signaling Pathway
The CCAP receptor, a member of the rhodopsin-like GPCR family, is known to couple to multiple G protein subtypes, primarily Gαq and Gαs. This dual coupling initiates two distinct downstream signaling cascades upon the binding of the native CCAP ligand. Understanding these pathways is fundamental for designing functional assays to screen for antagonists.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a measurable increase in cytosolic Ca2+ concentration.
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Recent studies have demonstrated that CCAP can induce both intracellular Ca2+ mobilization and cAMP accumulation in cells expressing the CCAP receptor, confirming its linkage to both pathways.
Experimental Workflow for Antagonist Discovery
The process of identifying and validating a CCAP receptor antagonist follows a structured, multi-step workflow. This workflow ensures that candidate compounds are rigorously tested, from initial high-throughput screening to detailed characterization of their inhibitory mechanisms.
References
- 1. Identification and Expression of the CCAP Receptor in the Chagas’ Disease Vector, Rhodnius prolixus, and Its Involvement in Cardiac Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crustacean neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptors in arthropod vectors: Omics and pharmacological approaches to elucidate ligand-receptor interactions and novel organismal functions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of Crustacean Cardioactive Peptide (CCAP): A Guide to Function and Sequence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the function and sequence of the Crustacean Cardioactive Peptide (CCAP) across various invertebrate species. CCAP is a highly conserved neuropeptide that plays a critical role in a multitude of physiological processes, making it a significant subject of study for understanding invertebrate biology and for the potential development of novel pesticides or therapeutic agents.
Functional Comparison of CCAP Across Species
CCAP exhibits a remarkable conservation of function across diverse invertebrate taxa, primarily within the arthropods (crustaceans and insects). Its roles as a key regulator of ecdysis (molting) and as a cardioacceleratory agent are particularly well-documented.[1][2] However, the functional repertoire of CCAP extends to other vital processes, including the modulation of muscle contraction, metabolism, and even immune responses.
Key Functions of CCAP:
-
Ecdysis: CCAP is a central figure in the neuropeptide cascade that governs the shedding of the exoskeleton, a fundamental process for growth in arthropods.[3] Studies have shown that the knockdown of CCAP or its receptor leads to ecdysis failure and high mortality in both holometabolous and hemimetabolous insects, highlighting its conserved and essential role in this process.[3]
-
Cardiovascular Regulation: As its name suggests, CCAP has a pronounced cardioacceleratory effect, increasing heart rate and the force of heart contractions in numerous insect and crustacean species.[1][4] This function is crucial for circulating hemolymph, especially during physiologically demanding periods like ecdysis.
-
Muscle Contraction: CCAP acts as a myotropic factor, modulating the contractions of visceral and skeletal muscles. This includes the regulation of gut peristalsis, oviduct contractions, and the activity of muscles involved in the ecdysis sequence.[1]
-
Metabolic Regulation: In some insects, CCAP is implicated in the regulation of metabolism, influencing the release of other hormones that control energy substrate mobilization.[1]
-
Immune Response: Emerging evidence suggests a role for CCAP in the innate immune system of crustaceans, where it may be involved in antibacterial responses.
The pleiotropic nature of CCAP underscores its importance as a central regulator in invertebrate physiology. While the core functions are highly conserved, species-specific variations in the physiological context and downstream effects of CCAP signaling are observed.
Quantitative Analysis of CCAP Function
Table 1: EC50 Values for CCAP Receptor Activation in Selected Insect Species
| Species | Receptor(s) | EC50 (nM) | Assay Type | Reference |
| Rhodnius prolixus (Kissing Bug) | RhoprCCAPR | 12.2 ± 1.1 | Functional Receptor Assay (Luminescence) | --INVALID-LINK-- |
| Schistocerca gregaria (Desert Locust) | Schgr-CCAPR-1 | ~0.1-1 | Aequorin-based Bioluminescence Assay | [3][5] |
| Schgr-CCAPR-2 | ~1-10 | Aequorin-based Bioluminescence Assay | [3][5] | |
| Schgr-CCAPR-3 | ~1-10 | Aequorin-based Bioluminescence Assay | [3][5] |
Note: The EC50 values for Schistocerca gregaria are estimated from graphical data presented in the cited literature.
Data on the binding affinity (Kd) of CCAP to its receptor across different species are scarce in the publicly available literature, which limits a direct quantitative comparison of ligand-receptor interactions.
Sequence Comparison of CCAP and its Receptor
The mature CCAP peptide is a nonapeptide with the sequence Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2, featuring a disulfide bridge between the two cysteine residues. This sequence is remarkably conserved across the vast majority of insect and crustacean species studied.[1][6]
While the mature peptide is highly conserved, the CCAP pre-propeptide, the precursor molecule from which the active peptide is cleaved, shows more variability in its overall sequence and length across species.[7]
The CCAP receptor (CCAPR) is a G-protein coupled receptor (GPCR). While the overall structure and function are conserved, the amino acid sequence of the receptor exhibits greater diversity compared to the peptide ligand. This variation in the receptor sequence likely contributes to the subtle differences in CCAP signaling and physiology observed between species.
Table 2: Estimated Sequence Identity of the CCAP Receptor (CCAPR) in Selected Arthropods
| Comparison Species 1 | Comparison Species 2 | Estimated Percent Identity (%) |
| Cancer borealis (Crab) | Tribolium castaneum (Beetle) | ~63 |
| Cancer borealis (Crab) | Homo sapiens (Human - NPS Receptor) | ~41 |
| Rhodnius prolixus (Kissing Bug) | Various Insects (Diptera, Coleoptera, Hymenoptera, Lepidoptera) | ~56 |
Note: These values are estimations based on reported sequence similarities in the literature and alignments. Precise pairwise identity scores would require dedicated bioinformatic analysis of the full sequences.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the CCAP signaling pathway, a typical experimental workflow for studying CCAP function, and the relationship between sequence conservation and functional conservation.
Caption: CCAP signaling pathway, a dual-coupling mechanism.
Caption: Experimental workflow for CCAP functional and molecular analysis.
Caption: Logic of CCAP sequence conservation and functional divergence.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize CCAP function and sequence.
In Vitro Functional Assay (e.g., Heart Rate Measurement)
This protocol is a generalized procedure for assessing the cardioacceleratory effects of CCAP.
-
Animal Preparation: An insect or crustacean is anesthetized and dissected to expose the heart (dorsal vessel). The semi-isolated heart preparation is continuously perfused with an appropriate physiological saline.
-
Recording Setup: The heart's contractions are monitored using a force transducer or optical methods, and the data is recorded using a data acquisition system.
-
Peptide Application: A baseline heart rate is established. CCAP, dissolved in saline, is then perfused over the heart preparation at various concentrations.
-
Data Analysis: The change in heart rate (beats per minute) is measured for each concentration. A dose-response curve is generated by plotting the change in heart rate against the log of the CCAP concentration. The EC50 value is then calculated from this curve.
Receptor Functional Assay (Cell-based)
This protocol is used to determine the activation of the CCAP receptor by its ligand in a controlled cellular environment.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO) is cultured. The cells are then transfected with a plasmid vector containing the cloned CCAP receptor gene.
-
Reporter System: The assay often employs a reporter system that produces a measurable signal upon receptor activation. Common systems include aequorin (luminescence upon Ca2+ binding) or a fluorescent calcium indicator.
-
Ligand Application: The transfected cells are exposed to varying concentrations of synthetic CCAP.
-
Signal Detection: The luminescence or fluorescence signal is measured using a plate reader.
-
Data Analysis: The signal intensity is plotted against the log of the CCAP concentration to generate a dose-response curve and calculate the EC50 value.
Receptor Binding Assay
This protocol is designed to measure the affinity of CCAP for its receptor.
-
Membrane Preparation: Cell membranes expressing the CCAP receptor are prepared from either transfected cells or native tissues.
-
Radioligand: A radiolabeled version of CCAP (e.g., with 125I) is used as the tracer.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radiolabeled CCAP and increasing concentrations of unlabeled CCAP.
-
Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. This competition curve is used to calculate the inhibitor constant (Ki), which reflects the binding affinity of CCAP for its receptor.
Sequence Alignment and Phylogenetic Analysis
This protocol is used to compare the amino acid sequences of CCAP and its receptor across different species.
-
Sequence Retrieval: CCAP and CCAPR amino acid sequences from various species are obtained from public databases such as NCBI GenBank.
-
Multiple Sequence Alignment: The sequences are aligned using bioinformatics software (e.g., ClustalW, MUSCLE) to identify conserved regions and variable regions.
-
Phylogenetic Tree Construction: Based on the sequence alignment, a phylogenetic tree is constructed using methods such as Maximum Likelihood or Bayesian Inference to visualize the evolutionary relationships between the sequences from different species.
Conclusion
The this compound (CCAP) and its receptor represent a highly conserved signaling system in invertebrates, with central roles in ecdysis and cardiovascular function. The remarkable conservation of the mature peptide sequence contrasts with the greater variability of the receptor sequence, which likely accounts for species-specific adaptations in CCAP's physiological roles. This guide provides a framework for understanding and comparing CCAP function and sequence across species. Further research, particularly in generating more quantitative data on receptor binding affinities and functional potency across a wider range of taxa, will be invaluable for a more complete understanding of this important neuropeptide system and for exploring its potential as a target for practical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neuropeptide Action in Insects and Crustaceans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prothoracicostatic Activity of the Ecdysis-Regulating Neuropeptide this compound (CCAP) in the Desert Locust - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCAP and FMRFamide-like peptides accelerate the contraction rate of the antennal accessory pulsatile organs (auxiliary hearts) of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Differences Between Crustacean Cardioactive Peptide (CCAP) Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between known isoforms of crustacean cardioactive peptide (CCAP) and its receptors. The information presented herein is supported by experimental data to aid in the understanding of the nuanced roles these signaling molecules play in crustacean physiology and to provide a framework for future research and potential drug development applications.
Introduction to this compound (CCAP)
This compound (CCAP) is a highly conserved neuropeptide with the primary structure Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂ (PFCNAFTGC-NH₂), featuring a critical disulfide bridge between the two cysteine residues.[1][2] Initially isolated from the pericardial organs of the shore crab Carcinus maenas, its primary identified function was the potent stimulation of heart rate, lending the peptide its name.[1][3] Subsequent research has revealed that CCAP is a pleiotropic signaling molecule involved in a wide array of physiological processes across arthropods, including the regulation of muscle contraction, gut motility, ecdysis (molting), and immune responses.[4][5][6]
The CCAP signaling system comprises the peptide ligand, its G protein-coupled receptors (GPCRs), and the downstream intracellular signaling cascades. Recent studies have unveiled the existence of multiple isoforms of both the CCAP peptide, arising from variations in the precursor gene, and its receptor, providing a basis for the diversification and specificity of CCAP signaling. This guide focuses on the functional distinctions observed between these isoforms.
Quantitative Comparison of CCAP Isoform Activity
The functional divergence of CCAP signaling is evident in the differential activation of receptor isoforms by various peptide ligands. The most detailed characterization to date comes from studies on the Pacific oyster, Crassostrea gigas, which possesses two CCAP peptide isoforms (Cragi-CCAP1 and Cragi-CCAP2) derived from the same precursor, and three distinct CCAP receptor isoforms (Cragi-CCAPR1, Cragi-CCAPR2, and Cragi-CCAPR3).
| Ligand/Receptor Combination | Agonist | EC50 (nM) | Relative Potency | Reference |
| Cragi-CCAPR1 | Cragi-CCAP1 | ~10 | High | [7] |
| Cragi-CCAP2 | >1000 | Low/Inactive | [7] | |
| Cragi-CCAPR2 | Cragi-CCAP1 | >1000 | Low/Inactive | [7] |
| Cragi-CCAP2 | ~15 | High | [7] | |
| Cragi-CCAPR3 | Cragi-CCAP1 | Partial activation at high concentrations | Very Low | [7] |
| Cragi-CCAP2 | Partial activation at high concentrations | Very Low | [7] |
Note: Specific EC50 values for partial activation on Cragi-CCAPR3 were not provided in the source material.
In the desert locust, Schistocerca gregaria, three CCAP receptor isoforms have been identified (Schgr-CCAPR-1, -2, and -3). While this study focused on the effects of the canonical CCAP peptide, it demonstrated that all three receptors are activated by CCAP in the nanomolar to subnanomolar range, indicating high affinity.[8] Further research is required to determine if different endogenous CCAP-related peptides exhibit differential activity on these receptor isoforms.
| Receptor Isoform | Ligand | EC50 Value | Reference |
| Schgr-CCAPR-1 | CCAP | Subnanomolar range | [8] |
| Schgr-CCAPR-2 | CCAP | Nanomolar range | [8] |
| Schgr-CCAPR-3 | CCAP | Nanomolar range | [8] |
Beyond peptide and receptor isoforms, peptides derived from the same CCAP precursor, known as CCAP precursor-related peptides (CPRPs), also exhibit biological activity. For instance, the CPRP DIGDLLEGKD from the American lobster, Homarus americanus, has been shown to be cardioactive, increasing both the frequency and amplitude of the heartbeat.[5] This highlights that the processing of the CCAP prohormone can yield multiple bioactive peptides with potentially distinct physiological roles.
Signaling Pathways of CCAP Isoforms
CCAP receptors are G protein-coupled receptors that primarily signal through two major intracellular second messenger pathways: the cyclic adenosine (B11128) monophosphate (cAMP)/Protein Kinase A (PKA) pathway and the phospholipase C (PLC)/inositol trisphosphate (IP₃)/Ca²⁺ pathway.[5][9] The activation of these pathways can lead to a variety of cellular responses, including muscle contraction, changes in gene expression, and enzyme activation.
Differential activation of receptor isoforms by specific peptide ligands, as seen in the Pacific oyster, strongly suggests that CCAP isoforms can selectively trigger distinct signaling cascades. For example, the specific activation of Cragi-CCAPR1 by Cragi-CCAP1 would lead to a signaling response in tissues predominantly expressing this receptor isoform, while Cragi-CCAP2 would elicit a response in tissues expressing Cragi-CCAPR2. The co-expression of multiple receptor isoforms within the same tissue could allow for complex and fine-tuned responses to varying concentrations of different CCAP-related peptides.
While direct comparative studies on the downstream signaling of different CCAP receptor isoforms are limited, it is known that the interplay between cAMP and Ca²⁺ signaling is complex, with extensive crosstalk and potential for synergistic effects.[9][10] Future research should focus on quantifying the relative activation of the cAMP and Ca²⁺ pathways by different CCAP peptide-receptor isoform combinations.
Caption: Hypothetical signaling pathways for CCAP isoforms.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the functional differences between CCAP isoforms.
Heterologous Expression and Functional Characterization of CCAP Receptors
This in vitro assay is crucial for determining the specific activation of receptor isoforms by different peptide ligands.
1. Receptor Cloning and Plasmid Construction:
-
RNA is extracted from relevant crustacean tissues (e.g., nervous tissue, heart).
-
The full-length coding sequences of the CCAP receptor isoforms are amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
The amplified receptor sequences are cloned into a mammalian expression vector (e.g., pcDNA3.1).
2. Cell Culture and Transfection:
-
A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, is cultured under standard conditions.
-
For Ca²⁺ mobilization assays, cells are often co-transfected with a promiscuous G-protein (e.g., Gα16) and a calcium-sensitive photoprotein like aequorin. For cAMP assays, cells can be transfected with a reporter gene construct, such as a luciferase gene under the control of a cAMP response element (CRE).[8][11]
-
The receptor-containing plasmids are transfected into the cells using a suitable method (e.g., lipofection).
3. Functional Assay (Calcium Mobilization):
-
Transfected cells are incubated with a fluorescent calcium indicator (e.g., Fura-2 AM) or the substrate for the photoprotein (e.g., coelenterazine (B1669285) for aequorin).
-
Baseline fluorescence or luminescence is measured.
-
Synthetic CCAP peptide isoforms are added at varying concentrations.
-
The change in fluorescence or luminescence, indicating an increase in intracellular Ca²⁺, is recorded.
-
Dose-response curves are generated, and EC₅₀ values are calculated to determine the potency of each peptide isoform on each receptor isoform.
4. Functional Assay (cAMP Accumulation):
-
Transfected cells with a CRE-luciferase reporter are incubated with varying concentrations of CCAP peptide isoforms.
-
After incubation, cells are lysed, and luciferase substrate is added.
-
The resulting luminescence is measured, which is proportional to the level of cAMP produced.
-
Dose-response curves and EC₅₀ values are determined.
Caption: Workflow for heterologous receptor expression assay.
Crustacean Heart Rate Bioassay
This ex vivo assay measures the direct effect of CCAP isoforms on cardiac performance.
1. Preparation of the Animal:
-
A crayfish or crab is anesthetized by placing it on ice.
-
The dorsal carapace over the heart is carefully removed to expose the heart.[12]
-
The preparation is placed in a dissection dish and continuously perfused with chilled crustacean saline.
2. Recording of Heart Rate:
-
Heart contractions can be measured using a force transducer attached to the ventricle via a small hook and thread.[12]
-
Alternatively, extracellular electrodes can be placed on either side of the heart to record the electrocardiogram (ECG).[13]
-
A baseline heart rate is recorded.
3. Application of Peptides:
-
Synthetic CCAP isoforms are added to the perfusing saline at various concentrations.
-
The heart rate and contraction amplitude are recorded in response to each concentration.
4. Data Analysis:
-
The change in heart rate (beats per minute) and contraction amplitude from baseline is calculated for each peptide concentration.
-
Dose-response curves are constructed to compare the potency and efficacy of the different isoforms.
Swimmeret Muscle Contraction Bioassay
This assay assesses the effects of CCAP isoforms on neuromuscular activity.
1. Preparation of the Nerve Cord:
-
The abdominal nerve cord of a crayfish is dissected out.[14]
-
The isolated nerve cord is placed in a recording chamber with crayfish saline.
2. Recording of Motor Neuron Activity:
-
Extracellular recordings are made from the nerve roots that innervate the swimmeret muscles using suction electrodes.[15]
-
The frequency and intensity of motor neuron bursts are recorded.
3. Application of Peptides:
-
CCAP isoforms are bath-applied to the isolated nerve cord at different concentrations.
-
Changes in the pattern of motor neuron firing (e.g., burst duration, frequency, and intensity) are recorded.[7]
4. Data Analysis:
-
The effects of each isoform on the parameters of the motor pattern are quantified and compared to determine their differential modulatory effects on the neural circuit.
Conclusion
The existence of multiple isoforms of both this compound and its receptors provides a sophisticated mechanism for the fine-tuning of physiological processes in crustaceans. The differential activation of receptor isoforms by specific peptide ligands, as demonstrated in the Pacific oyster, allows for tissue-specific and context-dependent responses to CCAP signaling. Furthermore, the processing of the CCAP precursor can yield multiple bioactive peptides with distinct functions.
For researchers and drug development professionals, understanding these functional differences is paramount. The specificities of peptide-receptor interactions offer potential targets for the development of novel and highly selective compounds to modulate crustacean physiology, with applications in aquaculture, pest control, and fundamental neurobiology. Future research should aim to further elucidate the quantitative differences in the physiological effects of various CCAP isoforms and to unravel the complexities of their downstream signaling pathways.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sdbonline.org [sdbonline.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. iworx.com [iworx.com]
- 13. web.as.uky.edu [web.as.uky.edu]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Heterologous Expression and Purification of GPCRs | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of CCAP and Octopamine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways of Crustacean Cardioactive Peptide (CCAP) and octopamine (B1677172), two crucial neuromodulators in invertebrates. Understanding the intricacies of these pathways is vital for research in neurobiology, endocrinology, and for the development of targeted insecticides.
Overview of CCAP and Octopamine Signaling
This compound (CCAP) is a neuropeptide primarily known for its role in regulating ecdysis (molting) and cardiac function in arthropods.[1][2] Its signaling is critical for survival, and disruption of the CCAP pathway can be lethal.[1][2] Octopamine, the invertebrate counterpart to norepinephrine, functions as a neurotransmitter, neurohormone, and neuromodulator, influencing a wide array of physiological processes including flight, aggression, and learning and memory.
Both CCAP and octopamine exert their effects by binding to G-protein coupled receptors (GPCRs), transmembrane proteins that initiate intracellular signaling cascades upon ligand binding. However, the specifics of these cascades, including the G-proteins involved and the downstream second messengers, exhibit distinct differences.
Signaling Pathway Mechanisms
The binding of CCAP and octopamine to their respective GPCRs triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The G-protein then dissociates into its α and βγ subunits, which in turn modulate the activity of effector enzymes or ion channels, resulting in changes in the concentration of intracellular second messengers.
CCAP Signaling Pathway
Recent studies suggest that the CCAP receptor (CCAPR) can couple to multiple G-protein signaling pathways. In the Pacific abalone, for instance, the CCAP receptor has been shown to induce both intracellular calcium (Ca²⁺) mobilization and cyclic adenosine (B11128) monophosphate (cAMP) accumulation.[2] This indicates that the CCAPR can likely couple to both Gq and Gs G-proteins.
-
Gq-protein coupling: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
-
Gs-protein coupling: Activation of the Gs pathway stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream target proteins.
// Nodes CCAP [label="CCAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCAPR [label="CCAP Receptor\n(GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Gq [label="Gq", fillcolor="#FBBC05", fontcolor="#202124"]; Gs [label="Gs", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release\nfrom ER", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream_Ca [label="Downstream\nCellular Responses", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Downstream_cAMP [label="Downstream\nCellular Responses", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges CCAP -> CCAPR [color="#202124"]; CCAPR -> Gq [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; CCAPR -> Gs [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Gq -> PLC [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Gs -> AC [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PLC -> PIP2 [label="cleaves", fontsize=8, fontcolor="#5F6368", color="#202124"]; PIP2 -> IP3 [dir=none, style=dashed, color="#5F6368"]; PIP2 -> DAG [dir=none, style=dashed, color="#5F6368"]; IP3 -> Ca_release [label="triggers", fontsize=8, fontcolor="#5F6368", color="#202124"]; DAG -> PKC [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; AC -> ATP [label="converts", fontsize=8, fontcolor="#5F6368", color="#202124"]; ATP -> cAMP [dir=none, style=dashed, color="#5F6368"]; cAMP -> PKA [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Ca_release -> Downstream_Ca [label="leads to", fontsize=8, fontcolor="#5F6368", color="#202124"]; PKC -> Downstream_Ca [label="leads to", fontsize=8, fontcolor="#5F6368", color="#202124"]; PKA -> Downstream_cAMP [label="leads to", fontsize=8, fontcolor="#5F6368", color="#202124"]; }
Caption: CCAP Signaling Pathway.
Octopamine Signaling Pathway
Octopamine signaling is more diverse, with at least three classes of receptors that couple to different G-proteins and elicit distinct downstream effects.
-
Alpha-adrenergic-like receptors (OctαR): These receptors, such as Octα1R, are analogous to vertebrate α₁-adrenergic receptors. They primarily couple to Gq-proteins , leading to an increase in intracellular Ca²⁺ via the PLC-IP₃ pathway.
-
Beta-adrenergic-like receptors (OctβR): These receptors, including Octβ1R, Octβ2R, and Octβ3R, are similar to vertebrate β-adrenergic receptors. They couple to Gs-proteins , resulting in the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP .
-
Octopamine/Tyramine receptors (Octα2R): This class of receptors can be activated by both octopamine and its precursor, tyramine. They are analogous to vertebrate α₂-adrenergic receptors and couple to Gi/o-proteins . Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
// Nodes Octopamine [label="Octopamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oct_alpha1_R [label="Octα1R", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Oct_beta_R [label="OctβR", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Oct_alpha2_R [label="Octα2R", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Gq [label="Gq", fillcolor="#FBBC05", fontcolor="#202124"]; Gs [label="Gs", fillcolor="#FBBC05", fontcolor="#202124"]; Gi [label="Gi", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC_stim [label="Adenylyl Cyclase\n(AC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC_inhib [label="Adenylyl Cyclase\n(AC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="↑ Ca²⁺", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cAMP_inc [label="↑ cAMP", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cAMP_dec [label="↓ cAMP", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream_Ca [label="Cellular Response", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Downstream_cAMP_inc [label="Cellular Response", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Downstream_cAMP_dec [label="Cellular Response", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Octopamine -> Oct_alpha1_R [color="#202124"]; Octopamine -> Oct_beta_R [color="#202124"]; Octopamine -> Oct_alpha2_R [color="#202124"];
Oct_alpha1_R -> Gq [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Gq -> PLC [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PLC -> IP3 [label="produces", fontsize=8, fontcolor="#5F6368", color="#202124"]; IP3 -> Ca_release [label="leads to", fontsize=8, fontcolor="#5F6368", color="#202124"]; Ca_release -> Downstream_Ca [color="#202124"];
Oct_beta_R -> Gs [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Gs -> AC_stim [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; AC_stim -> cAMP_inc [label="produces", fontsize=8, fontcolor="#5F6368", color="#202124"]; cAMP_inc -> Downstream_cAMP_inc [color="#202124"];
Oct_alpha2_R -> Gi [label="activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Gi -> AC_inhib [label="inhibits", fontsize=8, fontcolor="#5F6368", color="#202124"]; AC_inhib -> cAMP_dec [label="results in", fontsize=8, fontcolor="#5F6368", color="#202124"]; cAMP_dec -> Downstream_cAMP_dec [color="#202124"]; }
Caption: Octopamine Signaling Pathways.
Quantitative Comparison of Signaling Pathways
The following table summarizes key quantitative parameters for the CCAP and octopamine signaling pathways.
| Parameter | CCAP Signaling | Octopamine Signaling |
| Receptor(s) | CCAP Receptor (CCAPR) | Octα1R, OctβR, Octα2R |
| G-Protein Coupling | Gq, Gs (putative) | Octα1R: GqOctβR: GsOctα2R: Gi/o |
| Primary Second Messenger(s) | Ca²⁺, cAMP | Octα1R: IP₃, Ca²⁺OctβR: cAMPOctα2R: ↓ cAMP |
| EC₅₀ (CCAP/Octopamine) | 12.2 ± 1.1 nM (Rhodnius prolixus) | Octβ2R (Periplaneta americana): ~0.47 nMOctβ3 (Plutella xylostella): ~65 nMDmoa2 (Drosophila melanogaster): ~30 nM |
| Downstream Effector(s) | PLC, Adenylyl Cyclase, PKA, PKC | PLC, Adenylyl Cyclase, PKA |
Experimental Protocols
The characterization and comparison of the CCAP and octopamine signaling pathways rely on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
// Nodes Cloning [label="1. Receptor Cloning\n& Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="2. Cell Culture &\nTransfection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand_Stim [label="3. Ligand\nStimulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay [label="4. Second Messenger\nAssay", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; cAMP_Assay [label="cAMP Assay\n(ELISA, FRET, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Assay [label="Calcium Mobilization\nAssay (Fluo-4 AM)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="5. Data Analysis\n(EC₅₀/IC₅₀ Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Comparison [label="6. Pathway\nComparison", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cloning -> Cell_Culture [color="#202124"]; Cell_Culture -> Ligand_Stim [color="#202124"]; Ligand_Stim -> Assay [color="#202124"]; Assay -> cAMP_Assay [color="#202124"]; Assay -> Ca_Assay [color="#202124"]; cAMP_Assay -> Data_Analysis [color="#202124"]; Ca_Assay -> Data_Analysis [color="#202124"]; Data_Analysis -> Comparison [color="#202124"]; }
Caption: Experimental Workflow for GPCR Signaling.
Intracellular cAMP Measurement Assay
Objective: To quantify changes in intracellular cAMP levels in response to receptor activation.
Principle: This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA). Free cAMP in the cell lysate competes with a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding to a limited amount of anti-cAMP antibody. The amount of HRP-cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the lysate.
Materials:
-
HEK293 or CHO cells
-
Expression vectors for the receptor of interest (CCAPR or Octopamine Receptor subtypes)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) and supplements
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Agonists (CCAP, octopamine) and antagonists
-
cAMP ELISA kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 or CHO cells in 96-well plates.
-
Transfect cells with the receptor expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Cell Stimulation:
-
Aspirate the culture medium and wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of the agonist (or antagonist followed by a fixed concentration of agonist) and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the stimulation medium and add cell lysis buffer to each well.
-
Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
cAMP ELISA:
-
Perform the cAMP ELISA according to the kit manufacturer's instructions. This typically involves adding the cell lysates and HRP-labeled cAMP to antibody-coated wells, followed by incubation, washing, and addition of a substrate.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in the samples from the standard curve.
-
Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration following receptor activation.
Principle: This assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which is cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm. The fluorescence intensity of the dye increases significantly upon binding to Ca²⁺.
Materials:
-
HEK293 or CHO cells
-
Expression vectors for the receptor of interest
-
Transfection reagent
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Probenecid (B1678239) (to prevent dye leakage)
-
Agonists and antagonists
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Culture and Transfection:
-
Seed and transfect cells in a 96-well, black-walled, clear-bottom plate as described for the cAMP assay.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells with a suitable buffer (e.g., HBSS).
-
Load the cells with Fluo-4 AM (typically 1-5 µM) in the presence of an anion-exchange pump inhibitor like probenecid (typically 2.5 mM) to prevent dye extrusion.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's injector to add varying concentrations of the agonist (or antagonist) to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the baseline fluorescence (ΔF/F₀).
-
Plot the normalized response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Conclusion
The signaling pathways of CCAP and octopamine, while both initiated by GPCRs, exhibit significant divergence in their receptor subtypes, G-protein coupling, and downstream second messenger systems. Octopamine signaling is characterized by a well-defined system of receptor subtypes that mediate either stimulatory (via Gs and Gq) or inhibitory (via Gi) effects. In contrast, the CCAP signaling pathway appears to have the capacity to activate both Gs and Gq pathways, leading to a dual increase in cAMP and intracellular calcium. These differences underscore the distinct physiological roles of these two important invertebrate neuromodulators and provide a foundation for the development of specific pharmacological tools to dissect their functions and for the design of novel pest control agents.
References
Unlocking the Bioactive Core of CCAP: A Comparative Guide to Analogs with Modified Amino Acid Sequences
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of neuropeptides is paramount for the design of potent and selective therapeutic agents. This guide provides a comprehensive comparison of the bioactivity of crustacean cardioactive peptide (CCAP) and its synthetic analogs, supported by experimental data and detailed methodologies.
This compound (CCAP) is a highly conserved nonapeptide with the primary sequence Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 (PFCNAFTGC-NH2), featuring a crucial disulfide bridge between the two cysteine residues.[1] It is a key neurohormone in arthropods, primarily known for its potent cardioacceleratory (chronotropic and inotropic) effects.[2][3] The development of synthetic CCAP analogs with modified amino acid sequences has been instrumental in elucidating the structural requirements for its biological activity.
Comparative Bioactivity of CCAP Analogs
The bioactivity of CCAP and its analogs is typically assessed using a semi-isolated heart preparation from the shore crab, Carcinus maenas. This bioassay allows for the direct measurement of changes in heart contraction frequency and amplitude in response to peptide application.
A foundational study in the field demonstrated the critical importance of the C-terminal amide group for the biological activity of CCAP. A synthetic analog lacking this amidation ([CCAP-OH]) exhibited significantly lower cardioacceleratory potency compared to the native, amidated peptide. This finding underscores the vital role of the C-terminal modification in the peptide's interaction with its receptor.
| Peptide/Analog | Sequence | Modification | Relative Bioactivity | Reference |
| CCAP (Native) | Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2 | None | High | [4] |
| CCAP-OH | Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-OH | C-terminal deamidation | Much lower potency | [3][4] |
Table 1: Comparison of the Bioactivity of CCAP and a C-terminally Modified Analog. This table summarizes the known bioactivity of a key CCAP analog in comparison to the native peptide. The data highlights the critical nature of the C-terminal amide for potent cardioexcitatory effects.
Experimental Protocols
The following is a detailed methodology for the semi-isolated heart bioassay used to determine the cardioactivity of CCAP and its analogs, based on established protocols.
Semi-Isolated Crab Heart Bioassay (Carcinus maenas)
1. Animal Preparation:
-
Shore crabs (Carcinus maenas) are acclimated in filtered, circulating seawater at a controlled temperature (e.g., 12°C).
-
The crab is anesthetized by placing it on ice.
2. Heart Dissection and Preparation:
-
The dorsal carapace is carefully removed to expose the heart, which is situated within the pericardial sinus.
-
The heart is cannulated and perfused with a physiological saline solution for crustaceans. All nerves to the heart are severed to isolate the myogenic heartbeat from central nervous system input.
-
The heart is then detached from the crab, leaving the suspensory ligaments intact, and mounted in a temperature-controlled organ bath containing the saline solution.
3. Bioactivity Measurement:
-
The contractions of the semi-isolated heart are recorded using a force transducer connected to a chart recorder or a digital data acquisition system.
-
After a stable baseline heart rate is established, the saline solution is replaced with a solution containing a known concentration of the CCAP analog to be tested.
-
The changes in heart rate (chronotropic effect) and contraction amplitude (inotropic effect) are recorded.
-
A dose-response curve can be generated by applying a range of concentrations of the analog to determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
Between applications of different analogs or concentrations, the preparation is thoroughly washed with saline to allow the heart rate to return to baseline.
Signaling Pathway and Experimental Workflow
The biological effects of CCAP are mediated through its interaction with a specific G-protein coupled receptor (GPCR), initiating an intracellular signaling cascade that leads to an increase in heart muscle contraction. The general workflow for assessing the bioactivity of CCAP analogs involves synthesis of the peptides, purification, and subsequent testing on the semi-isolated heart preparation.
Caption: Workflow for assessing CCAP analog bioactivity.
This guide provides a foundational understanding of the bioactivity of CCAP analogs. Further research involving a systematic scan of amino acid substitutions throughout the CCAP sequence is necessary to build a more comprehensive quantitative structure-activity relationship model. Such studies will be invaluable for the rational design of novel, highly potent, and selective CCAP-based biotherapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unusual cardioactive peptide (CCAP) from pericardial organs of the shore crab Carcinus maenas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the crab heartbeat by this compound (CCAP): central and peripheral actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating the Effects of CCAP from other Cardioactive Neuropeptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Crustacean Cardioactive Peptide (CCAP) with other key cardioactive neuropeptides, focusing on their distinct physiological effects, signaling pathways, and the experimental methodologies used for their differentiation. The information presented is intended to support research and drug development efforts in the field of neuroendocrinology and cardiovascular physiology.
Overview of Cardioactive Neuropeptides
Invertebrate and vertebrate nervous systems utilize a diverse array of neuropeptides to regulate cardiac function. These molecules can act as hormones, neurotransmitters, or neuromodulators, influencing heart rate (chronotropy), contraction force (inotropy), and overall cardiac output. Understanding the specific effects and mechanisms of action of these peptides is crucial for dissecting the complexities of cardiovascular control and for identifying potential therapeutic targets. This guide focuses on comparing CCAP with other prominent cardioactive neuropeptides, including Proctolin (B33934), FMRFamide-related peptides (FaRPs), and Tachykinins.
Comparative Analysis of Cardioactive Effects
The following tables summarize the quantitative effects of CCAP and other selected cardioactive neuropeptides on key cardiac parameters. The data are compiled from various studies on different invertebrate and vertebrate models.
Table 1: Effects on Heart Rate (Chronotropy)
| Neuropeptide | Species | Concentration | Effect on Heart Rate | Citation |
| CCAP | Manduca sexta | 10⁻⁹ M | Increases heart rate | [1] |
| Drosophila melanogaster | 10⁻⁷ M | Increases heart rate | [1] | |
| Anopheles gambiae | 10⁻⁸ M | Increases contraction rate of the heart | [2] | |
| Proctolin | Periplaneta americana | 10⁻¹⁰ M | Increases antenna-heart beat rate up to 450% | [3] |
| Homarus americanus | 10⁻⁹ - 10⁻⁷ M | Increases burst frequency of cardiac ganglion motorneurons | [4] | |
| Limulus polyphemus | up to 10⁻⁷ M | No effect on heart rate | [1] | |
| FMRFamide | Procambarus clarkii | ~10⁻⁷ M | Increases heart rate | [5] |
| Anopheles gambiae | 10⁻⁸ M | Increases contraction rate of the heart | [2] | |
| Tachykinins (Senktide) | Rat (in vivo, i.c.v.) | 100 - 650 pmol | Increases heart rate (tachycardia) | [6] |
| Rat (in SN) | 25 pmol - 1 nmol | Produces tachycardia | [7] |
Table 2: Effects on Myocardial Contractility (Inotropy)
| Neuropeptide | Species | Concentration | Effect on Contractility | Citation |
| CCAP | Carcinus maenas | Not specified | Ino- and chronotropic effects | [8] |
| Proctolin | Limulus polyphemus | 3 x 10⁻¹⁰ M (Threshold) | Increases force of contraction | [1] |
| Limulus polyphemus | ~10⁻¹⁰ M (ED₅₀) | Increases force of contraction | [1] | |
| FMRFamide-related Peptides (F1 & F2) | Procambarus clarkii | 10⁻¹⁰ - 10⁻⁹ M (Threshold) | Increases amplitude of heart beat | [5] |
| Tachykinins (Substance P) | Rat (in SN) | 1 nmol | Initial fall followed by a pressor response in MAP | [7] |
Signaling Pathways
The distinct physiological effects of these neuropeptides are mediated by specific signaling pathways initiated by their binding to G-protein coupled receptors (GPCRs).
This compound (CCAP) Signaling
CCAP receptors are GPCRs that are known to couple to both Gq and Gs proteins. This dual coupling leads to the activation of two major second messenger systems: the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium ([Ca²⁺]i), and the adenylyl cyclase (AC) pathway, leading to an increase in cyclic AMP (cAMP).
Proctolin Signaling
Proctolin receptors are also GPCRs. In some systems, proctolin has been shown to activate a slow, voltage-dependent sodium current, leading to depolarization and increased excitability of cardiac neurons.[9] This suggests a direct effect on ion channels, likely mediated through a G-protein cascade.
FMRFamide-related Peptide (FaRP) Signaling
FaRPs bind to a variety of GPCRs, and their signaling can be either excitatory or inhibitory. Excitatory effects are often mediated through Gq, leading to PLC activation and subsequent increases in intracellular calcium.
Tachykinin Signaling
Tachykinins exert their effects through three main GPCRs: NK1, NK2, and NK3. These receptors primarily couple to Gq, leading to the activation of the PLC pathway and an increase in intracellular calcium.
Experimental Protocols
Differentiating the effects of various cardioactive neuropeptides requires a combination of physiological assays, and molecular and cellular techniques.
Semi-Isolated Heart Preparation
This is a classic method to study the direct effects of substances on heart function.
Detailed Methodology:
-
Dissection: The animal is anesthetized and dissected to expose the heart and associated vasculature.
-
Cannulation: Fine cannulae are inserted into the afferent and efferent blood vessels of the heart.
-
Perfusion: The heart is continuously perfused with an appropriate physiological saline solution to maintain its viability.
-
Measurement: A force transducer is attached to the ventricle to measure the strength and frequency of contractions. Heart rate can be determined from the rhythmic contractions.
-
Application of Peptides: Known concentrations of the neuropeptides are added to the perfusing saline.
-
Data Acquisition: Changes in heart rate and contraction amplitude are recorded and analyzed. Dose-response curves can be generated to determine the potency (e.g., EC₅₀) of each peptide.
Intracellular Recording from Cardiac Neurons
This technique is used to investigate the effects of neuropeptides on the electrical activity of the neurons that control the heart.
Detailed Methodology:
-
Preparation: The cardiac ganglion is dissected and placed in a recording chamber superfused with saline.
-
Electrode Placement: A sharp glass microelectrode filled with a conductive solution (e.g., 3 M KCl) is used to impale a single cardiac ganglion neuron.
-
Recording: The membrane potential of the neuron is recorded. Spontaneous firing patterns, synaptic potentials, and responses to nerve stimulation can be monitored.
-
Peptide Application: Neuropeptides are applied to the bath, and changes in the neuron's membrane potential, firing rate, and input resistance are recorded.[10]
Calcium Imaging
This method allows for the visualization of changes in intracellular calcium concentration, a key second messenger in many signaling pathways.
Detailed Methodology:
-
Cell Preparation: Cardiac muscle cells or neurons are isolated and cultured on a glass-bottom dish.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Imaging: The cells are placed on the stage of a fluorescence microscope equipped with a camera. The baseline fluorescence is recorded.
-
Peptide Stimulation: A specific neuropeptide is added to the culture medium.
-
Data Acquisition: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are recorded over time.[11][12]
cAMP Assays
These assays are used to measure the levels of cyclic AMP, another important second messenger, in response to neuropeptide stimulation.
Detailed Methodology:
-
Cell Culture: Cells expressing the receptor of interest (e.g., CCAP receptor) are grown in culture.
-
Stimulation: The cells are treated with the neuropeptide for a specific period.
-
Lysis and Assay: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[8][13]
Conclusion
Differentiating the effects of CCAP from other cardioactive neuropeptides requires a multi-faceted approach. By combining physiological assays on isolated hearts with cellular and molecular techniques to probe signaling pathways, researchers can build a comprehensive understanding of how these molecules orchestrate cardiovascular function. The data and protocols presented in this guide offer a framework for designing experiments to further elucidate the specific roles of these important signaling molecules in both health and disease.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. CCAP and FMRFamide-like peptides accelerate the contraction rate of the antennal accessory pulsatile organs (auxiliary hearts) of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drexel.edu [drexel.edu]
- 4. youtube.com [youtube.com]
- 5. Rapid measurement of cardiac neuropeptide dynamics by capacitive immunoprobe in the porcine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular and behavioural effects of intracerebroventricularly administered tachykinin NK3 receptor antagonists in the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of cardiac activity by tachykinins in the rat substantia nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac cAMP: production, hydrolysis, modulation and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proctolin activates a slow, voltage-dependent sodium current in motoneurons of the lobster cardiac ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Measuring Fast Calcium Fluxes in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of cardioactive peptides on myocardial cAMP levels in the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating CCAP's Role in Neuropeptide Signaling
A Comparative Guide for Researchers
Comparison of Orthogonal Validation Methods
The selection of an appropriate validation method depends on various factors, including the nature of the protein-protein interaction, the desired spatial resolution, and the experimental context. The following table summarizes and compares the key characteristics of Co-IP, FRET, and PLA for validating the CCAP-CCAP-R interaction.
| Feature | Co-Immunoprecipitation (Co-IP) | Förster Resonance Energy Transfer (FRET) | Proximity Ligation Assay (PLA) |
| Principle | Affinity purification of a target protein and its binding partners from a cell lysate. | Non-radiative energy transfer between two fluorescent molecules in close proximity. | In situ detection of protein-protein interactions using DNA amplification. |
| Interaction Type | Primarily detects stable interactions within a complex. Transient interactions may be difficult to capture without cross-linking. | Detects interactions in real-time within living cells, suitable for both stable and transient interactions. | Detects proteins in close proximity (<40 nm), indicating potential interaction. |
| Cellular Context | Performed on cell lysates, losing spatial information of the interaction. | Provides high-resolution spatial and temporal information about interactions in living cells. | Provides in situ visualization of interactions within fixed cells or tissues, preserving spatial information. |
| Sensitivity | Moderate to low sensitivity, dependent on antibody affinity and protein expression levels. | High sensitivity to the distance between fluorophores (1-10 nm). | Very high sensitivity due to signal amplification, allowing for the detection of low-abundance interactions.[1] |
| Quantitative Analysis | Semi-quantitative, often assessed by Western blotting. | Highly quantitative, allowing for the measurement of interaction stoichiometry and dynamics. The FRET signal exhibits a strict linear correlation with the expression levels of interacting proteins.[2] | Can be quantitative, but the signal may saturate at high expression levels, making it more of a semi-quantitative measure in some contexts.[2] |
| Throughput | Low to medium throughput. | Can be adapted for high-throughput screening using plate readers.[3] | Medium to high throughput, especially when combined with automated microscopy and image analysis. |
| Strengths | - Relatively simple and widely used technique.- Can identify unknown binding partners when coupled with mass spectrometry. | - Real-time analysis in living cells.- Provides spatial and temporal resolution.- Highly quantitative. | - High sensitivity and specificity.- In situ visualization of interactions.- Suitable for detecting weak or transient interactions. |
| Limitations | - Prone to false positives from non-specific binding.- May not detect transient or weak interactions.- Loss of spatial information. | - Requires fusion of proteins to fluorescent tags, which may affect protein function.- FRET efficiency is highly dependent on the orientation of the fluorophores. | - Requires specific primary antibodies raised in different species.- Performed on fixed cells, precluding dynamic studies.- Can be prone to artifacts if not properly controlled. |
CCAP Signaling Pathway
CCAP initiates its signaling cascade by binding to the CCAP receptor (CCAP-R), a G-protein coupled receptor. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The activated G-protein subunits then modulate the activity of downstream effectors, such as adenylyl cyclase, which in turn alters the intracellular concentration of second messengers like cyclic AMP (cAMP). In the context of feeding behavior in Drosophila, this signaling cascade ultimately regulates the release of Neuropeptide F (NPF).
CCAP signaling pathway regulating NPF release.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for Co-Immunoprecipitation, FRET, and Proximity Ligation Assay to validate the interaction between CCAP and its receptor.
Co-Immunoprecipitation (Co-IP) workflow.
Förster Resonance Energy Transfer (FRET) workflow.
Proximity Ligation Assay (PLA) workflow.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol for CCAP-R
This protocol is adapted for the immunoprecipitation of a GPCR like CCAP-R from Drosophila cell culture or tissue lysates.[4][5][6]
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 8.0, with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against CCAP-R to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against CCAP-R and the putative interacting protein.
-
Förster Resonance Energy Transfer (FRET) Imaging Protocol
This protocol describes a method for detecting the interaction between CCAP-R and a protein of interest in live cells using fluorescent protein fusions.[3][7][8][9]
-
Plasmid Construction and Transfection:
-
Generate expression plasmids encoding CCAP-R fused to a donor fluorophore (e.g., CFP) and the interacting protein fused to an acceptor fluorophore (e.g., YFP).
-
Co-transfect the plasmids into a suitable cell line (e.g., Drosophila S2 cells or HEK293 cells).
-
-
Cell Culture and Imaging Preparation:
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Plate the cells on glass-bottom dishes suitable for microscopy.
-
-
Microscopy and Image Acquisition:
-
Use a confocal or wide-field fluorescence microscope equipped for FRET imaging.
-
Acquire images in three channels:
-
Donor channel (CFP excitation, CFP emission).
-
Acceptor channel (YFP excitation, YFP emission).
-
FRET channel (CFP excitation, YFP emission).
-
-
-
FRET Analysis:
-
Correct for background fluorescence and spectral bleed-through.
-
Calculate the normalized FRET (NFRET) efficiency using established algorithms. An increase in NFRET indicates a close proximity between the donor and acceptor fluorophores, suggesting a direct interaction between the tagged proteins.
-
Proximity Ligation Assay (PLA) Protocol
This protocol provides a method for the in situ detection of the CCAP-R interaction with a partner protein in fixed cells.[1][10]
-
Cell Preparation:
-
Culture cells on coverslips, then fix with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
-
Blocking:
-
Block non-specific antibody binding sites with a blocking solution (e.g., provided in a commercial PLA kit) for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Incubate the cells with a mixture of two primary antibodies raised in different species: one against CCAP-R and one against the interacting protein. Incubate overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the cells and incubate with PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C.
-
-
Ligation:
-
Wash the cells and add the ligation solution containing ligase. This will circularize the oligonucleotides if the PLA probes are in close proximity. Incubate for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the cells and add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides. This will generate a concatemeric DNA product. Incubate for 100 minutes at 37°C.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize the PLA signals (bright fluorescent spots) using a fluorescence microscope.
-
Quantify the number of PLA signals per cell to determine the extent of the protein-protein interaction.
-
References
- 1. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of fluorescence resonance energy transfer (FRET) and proximity ligation assay (PLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging of Genetically Encoded FRET-Based Biosensors to Detect GPCR Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Coimmunoprecipitation on Drosophila Cells in Culture | Springer Nature Experiments [experiments.springernature.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Coimmunoprecipitation on Drosophila cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A FlAsH-based FRET approach to determine G protein-coupled receptor activation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G Protein-selective GPCR Conformations Measured Using FRET Sensors in a Live Cell Suspension Fluorometer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Dynamic GPCR Signaling Events Using Fluorescence Microscopy, FRET Imaging, and Single-Molecule Imaging | Springer Nature Experiments [experiments.springernature.com]
- 10. Proximity Ligation Assay Image Analysis Protocol: Addressing Receptor-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Veritas: Validating In Vitro Findings on Crustacean Cardioactive Peptide (CCAP) Function
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The neuropeptide Crustacean Cardioactive Peptide (CCAP) is a key regulator of a wide array of physiological processes in arthropods, from heart rate and muscle contraction to ecdysis and feeding behavior. While in vitro studies have provided invaluable insights into its mechanisms of action at the cellular and tissue levels, the true physiological relevance of these findings can only be confirmed through in vivo validation. This guide provides an objective comparison of in vitro and in vivo findings on CCAP function, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Quantitative Comparison of CCAP Function: In Vitro vs. In Vivo
The physiological response to CCAP can differ significantly between controlled in vitro environments and the complex biological systems of a living organism. The following tables summarize quantitative data from studies that have investigated the effects of CCAP both in isolated preparations and in whole animals, highlighting the importance of in vivo validation.
| Function | Species | In Vitro Observation | In Vivo Observation | Reference |
| Cardiac Acceleration | Manduca sexta (Tobacco Hawkmoth) | Application of 1 ANC equivalent of CAP₂ (a cardioacceleratory peptide) to the isolated heart produced a 37% increase in frequency.[1] | Injection of CAPs produced a dose-dependent increase in heart rate.[1] | [1] |
| Cardiac Control | Rhodnius prolixus (Kissing Bug) | CCAP increases heartbeat frequency in vitro. Knockdown of the CCAP receptor (CCAPR) eliminates the CCAP-induced increase in heartbeat frequency. | Basal heartbeat frequency is decreased by 31% in bugs with dsRNA-mediated knockdown of CCAPR. | |
| Heart Rate Modulation | Drosophila melanogaster (Fruit Fly) | Application of various cardioactive peptides (1 x 10⁻⁷ M) to semi-intact larval hearts modulated heart rate. | In vivo analysis was focused on heart rate and rhythmicity. | [2] |
Signaling Pathways and Experimental Workflows
The multifaceted functions of CCAP are orchestrated through specific signaling cascades. Understanding these pathways is crucial for interpreting experimental data and for the development of targeted therapeutic interventions.
CCAP Signaling Pathway
CCAP initiates its effects by binding to a G-protein coupled receptor (GPCR) on the cell surface. Evidence suggests that the CCAP receptor is coupled to a Gq protein, which in turn activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), a key second messenger that mediates many of the downstream physiological effects of CCAP.
Experimental Workflow: In Vivo vs. In Vitro Cardiac Function Analysis
The validation of in vitro findings necessitates distinct experimental approaches for in vivo studies. The following diagram illustrates a typical workflow for comparing the effects of CCAP on cardiac function in both settings.
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of robust scientific inquiry. The following are summarized protocols for key experiments cited in the comparison of in vitro and in vivo CCAP function.
In Vivo Heart Rate Measurement in Manduca sexta
-
Animal Preparation: Anesthetize a pharate adult Manduca sexta with CO₂.
-
Electrode Implantation: Create two small holes in the metathoracic medial scutellar plate. Insert recording leads from an impedance converter into the holes on either side of the heart and secure them with melted beeswax.[1]
-
Recovery: Allow the animal to recover from anesthesia in a wire mesh container.[1]
-
Peptide Injection: When the heart is in the anterior-going coordination mode, inject varying concentrations of purified cardioacceleratory peptides (CAPs) into the abdomen.[1]
-
Data Recording and Analysis: Amplify the signal from the impedance converter and record it on a pen recorder for subsequent analysis of heart rate changes.[1]
In Vitro Semi-Isolated Heart Bioassay in Drosophila melanogaster Larvae
-
Dissection: Dissect third-instar Drosophila melanogaster larvae in artificial hemolymph to expose the heart and associated tissues. Remove all other internal organs.[2]
-
Acclimation: Allow the preparation to rest for 10 minutes.[2]
-
Control Recording: Record a 60-second video of the heartbeat to serve as a control.[2]
-
Peptide Application: Replace the artificial hemolymph with a solution containing the candidate peptide (e.g., 1 x 10⁻⁷ M).[2]
-
Experimental Recording: After a 1-minute incubation period, record another 60-second video of the heartbeat.[2]
-
Data Analysis: Analyze the video recordings to determine changes in heart rate and other parameters compared to the control. An M-mode display can be used to visualize differences in heart performance.[2]
Conclusion
The validation of in vitro findings through in vivo experimentation is a critical step in understanding the true physiological roles of signaling molecules like CCAP. While in vitro assays provide a controlled environment to dissect molecular mechanisms, they may not fully recapitulate the complex interplay of neuronal and hormonal inputs present in a living organism. The data and protocols presented in this guide underscore the necessity of a multi-faceted approach, combining both in vitro and in vivo studies, to gain a comprehensive and accurate understanding of CCAP function. This integrated approach is essential for advancing our knowledge in arthropod physiology and for the potential development of novel pest management strategies or therapeutic agents.
References
Replicating Published Findings on Crustacean Cardioactive Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of published findings on Crustacean Cardioactive Peptide (CCAP), a key neuropeptide in arthropods. It is designed to assist researchers in replicating and building upon existing studies by offering a comparative analysis of CCAP's effects with other cardioactive peptides, detailed experimental protocols, and a clear visualization of its signaling pathway.
Comparative Analysis of Cardioactive Peptides in Crustaceans
This compound (CCAP) is a highly conserved nonapeptide known for its potent cardioacceleratory effects in many crustacean and insect species.[1] First isolated from the shore crab Carcinus maenas, its primary structure is Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH2, with a disulfide bridge between the two cysteine residues.[1][2] Beyond its role in regulating heartbeat, CCAP is involved in a multitude of physiological processes, including molting, digestion, and immune responses.[3]
The cardioactive effects of CCAP are often compared with other neuropeptides found in the pericardial organs of crustaceans, such as proctolin (B33934) and FMRFamide-related peptides (FaRPs). While all can modulate heart rate and contractility, their potency and even the direction of their effects can vary between species and experimental preparations (in vitro vs. in vivo).
Table 1: Comparative Effects of Cardioactive Peptides on Crustacean Hearts (In Vitro)
| Peptide | Species | Preparation | Threshold Concentration | Observed Effects | Reference |
| CCAP | Carcinus maenas | Semi-isolated heart | 10⁻¹⁴ - 10⁻¹³ M (1-10 fmol in 100 µl) | Strong positive inotropic and chronotropic effects | [4] |
| CCAP | Callinectes sapidus | Intact working heart, semi-intact heart | Not specified | Strong positive inotropic and chronotropic effects | [5] |
| CCAP | Cancer magister | Semi-isolated heart | Not specified | Minimal effects | [6] |
| Proctolin | Cancer magister | Semi-isolated heart | 10⁻⁹ M | Positive chronotropic effect | [6] |
| FMRFamide-related Peptide (F1) | Cancer magister | Semi-isolated heart | 10⁻⁹ M | Positive chronotropic effect | [6] |
| FMRFamide-related Peptide (F2) | Cancer magister | Semi-isolated heart | 10⁻⁹ M | Positive chronotropic effect | [6] |
Experimental Protocols
To facilitate the replication of these findings, this section provides a detailed methodology for a common bioassay used to assess the cardioactivity of neuropeptides in crustaceans.
Semi-Isolated Heart Bioassay for Cardioactivity
This protocol is adapted from the original study on the isolation of CCAP from Carcinus maenas.
Objective: To measure the inotropic (force of contraction) and chronotropic (rate of contraction) effects of a peptide on a crustacean heart.
Materials:
-
Shore crabs (Carcinus maenas) or other suitable crustacean species.
-
Crustacean saline solution (composition can vary, but a typical recipe for marine crabs is: 468 mM NaCl, 13.4 mM KCl, 26 mM MgCl₂, 13.6 mM CaCl₂, 10 mM HEPES, pH 7.4).
-
Synthetic CCAP and other peptides for comparison.
-
Dissection tools (scissors, forceps).
-
Force transducer and recording apparatus (e.g., oscillographic chart recorder).
-
Perfusion system.
Procedure:
-
Animal Preparation: Anesthetize a crab by placing it on ice for 15-20 minutes.
-
Heart Isolation: Carefully remove the dorsal carapace to expose the heart in the pericardial sinus. Ligate the afferent and efferent blood vessels, leaving a small cannula in one for perfusion.
-
Mounting: Attach a fine thread to the apex of the ventricle and connect it to a force transducer to record contractions.
-
Perfusion: Begin perfusing the heart with crustacean saline at a constant rate. Allow the heart to stabilize and establish a baseline heart rate and amplitude of contraction.
-
Peptide Application: Introduce the test peptide into the perfusion solution at a known concentration.
-
Data Recording: Record the changes in heart rate and amplitude of contraction until a stable response is observed.
-
Washout: Perfuse the heart with saline to wash out the peptide and allow the heart to return to its baseline activity before applying the next concentration or peptide.
-
Dose-Response Curve: Apply a range of peptide concentrations in increasing order to generate a dose-response curve.
Signaling Pathway and Experimental Workflow
CCAP Signaling Pathway in Cardiac Regulation
CCAP exerts its effects by binding to a G protein-coupled receptor (GPCR) on the surface of cardiac muscle cells. This initiates an intracellular signaling cascade that leads to an increase in heart rate and contractility. While the complete pathway is still under investigation, key downstream effectors have been identified.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Unusual cardioactive peptide (CCAP) from pericardial organs of the shore crab Carcinus maenas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Regulation of the crab heartbeat by this compound (CCAP): central and peripheral actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
A Comparative Analysis of the Physiological Effects of CCAP and Neuropeptide F
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of Crustacean Cardioactive Peptide (CCAP) and Neuropeptide F (NPF), two significant neuropeptides in invertebrate physiology. The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction to CCAP and NPF
This compound (CCAP) is a highly conserved nine-amino acid cyclic neuropeptide primarily known for its roles in regulating cardiac function and ecdysis (the shedding of the exoskeleton) in arthropods.[1][2][3][4][5] Neuropeptide F (NPF), a homolog of the vertebrate Neuropeptide Y (NPY), is a key regulator of a wide array of physiological processes, including feeding, metabolism, stress responses, and reproduction.[6][7][8][9][10] While both are crucial neuromodulators, their physiological effects and signaling pathways exhibit distinct differences and occasional interactions.
Comparative Overview of Physiological Effects
| Physiological Process | This compound (CCAP) | Neuropeptide F (NPF) |
| Cardiac Function | Cardioacceleratory; increases heart contraction rate.[11][12][13][14][15] In Anopheles gambiae, injection of CCAP increased anterograde and retrograde heart contraction rates by up to 28%.[11] RNAi knockdown of CCAP decreased the heart rate by 6%.[11] | Modulates cardiac activity; can have both inhibitory and excitatory effects depending on the context and specific peptide form (long vs. short NPF). |
| Ecdysis | Essential for successful ecdysis; triggers the ecdysis motor program.[1][2][3][4][5] Knockdown of CCAP or its receptor leads to high mortality during ecdysis.[1][2][3] | Not directly implicated as a primary regulator of the ecdysis motor program. |
| Feeding Behavior | Regulates feeding behavior indirectly by modulating the activity of NPF-releasing neurons. | Potent regulator of feeding; generally stimulates food intake.[6][7][8][9][10] RNAi-mediated knockdown of NPF in the pea aphid, Acyrthosiphon pisum, significantly reduced food intake.[9] Injection of NPF in grasshoppers marginally increased feeding rates.[16] |
| Metabolism | Influences metabolism, potentially through its effects on cardiac function and hemolymph circulation. | Plays a significant role in energy homeostasis. Downregulation of NPF can lead to decreased glycogen (B147801) and free fatty acids and an increase in trehalose.[8] |
| Reproduction | Limited direct evidence of a primary role in reproduction. | Regulates various aspects of reproduction. |
| Stress Response | Not a primary regulator of the general stress response. | Involved in mediating responses to various stressors. |
Quantitative Data on Physiological Effects
The following tables summarize quantitative data from various studies on the effects of CCAP and NPF.
Table 1: Quantitative Effects of CCAP on Cardiac Function
| Species | Experimental Condition | Measured Parameter | Result | Reference |
| Anopheles gambiae | Injection of CCAP | Anterograde & Retrograde Heart Contraction Rate | Up to 28% increase | [11] |
| Anopheles gambiae | Injection of CCAP | Intracardiac Hemolymph Flow Velocities | Up to 33% increase | [11] |
| Anopheles gambiae | RNAi knockdown of CCAP | Total Heart Contraction Rate | 6% decrease | [11] |
| Rhodnius prolixus | RNAi knockdown of CCAP receptor | Heartbeat Frequency | 31.1% decrease | [2][3] |
Table 2: Quantitative Effects of NPF on Feeding Behavior
| Species | Experimental Condition | Measured Parameter | Result | Reference |
| Acyrthosiphon pisum | RNAi knockdown of NPF | Honeydew Excretion (Food Intake) | Significant reduction (0.077 mg vs 0.157 mg in control) | [9] |
| Dendroctonus armandi | RNAi knockdown of NPF and NPFR | Food Intake | Reduced food intake | [8] |
| Grasshoppers | Injection of NPF | Feeding Rate | 87% increase on days 5-6 and 178% on days 13-14 | [16] |
Signaling Pathways
Both CCAP and NPF exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[17][18][19] However, they typically activate different downstream signaling cascades.
The CCAP receptor, when activated, is thought to couple primarily to Gαq proteins, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
NPF receptors, on the other hand, can couple to different G-proteins, including Gαs and Gαi/o. Coupling to Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). Conversely, coupling to Gαi/o inhibits adenylyl cyclase, resulting in decreased cAMP levels. In some cases, NPF receptor activation can also lead to changes in intracellular IP3 levels, suggesting coupling to Gαq.[20]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Quantification of Ecdysis Behavior
Objective: To quantify the success and timing of ecdysis in response to genetic or pharmacological manipulations of CCAP signaling.
Procedure:
-
Animal Rearing: Rear insects under controlled conditions (e.g., 25°C, 12:12 light:dark cycle).
-
Experimental Treatment: For RNAi experiments, inject dsRNA targeting CCAP or its receptor into the hemolymph of late-instar larvae. For peptide injection studies, inject CCAP directly into the hemocoel.
-
Observation: Place individual animals in separate observation chambers and record their behavior using a video camera.
-
Data Analysis: Score the success or failure of ecdysis. For successful ecdysis, measure the duration of different phases (e.g., pre-ecdysis, ecdysis, post-ecdysis). Statistical analysis (e.g., chi-square test for success/failure, t-test or ANOVA for duration) is then performed to compare experimental and control groups.[1][2][3]
Insect Heart Rate Measurement
Objective: To measure the effect of CCAP or NPF on heart contraction rate.
Procedure:
-
Preparation: Immobilize the insect (e.g., on a glass slide with wax or by brief chilling). For in vitro preparations, dissect the dorsal vessel and place it in a saline-filled chamber.
-
Peptide Application: Apply CCAP or NPF at various concentrations to the preparation.
-
Recording: Use a microscope equipped with a camera to record the heart contractions. For intact animals, heartbeats can often be visualized through the dorsal cuticle.
-
Analysis: Count the number of heartbeats over a defined period (e.g., one minute) to determine the heart rate. Compare the heart rate before and after peptide application. Dose-response curves can be generated to determine EC50 values.
Proboscis Extension Response (PER) Assay
Objective: To assess the effect of NPF signaling on feeding motivation and behavior.
Procedure:
-
Animal Preparation: Starve insects for a defined period (e.g., 24-48 hours) to ensure motivation to feed.
-
Immobilization: Gently restrain the insect, for example, by placing it in a pipette tip with the head exposed.
-
Stimulation: Present a sucrose (B13894) solution to the antennae or tarsi of the insect.
-
Observation: Record whether the insect extends its proboscis in response to the sugar stimulus.
-
Experimental Manipulation: To test the effect of NPF, either inject NPF or an agonist/antagonist prior to the assay, or use genetically modified insects with altered NPF signaling.
-
Data Analysis: Calculate the percentage of animals in each group that exhibit a PER. Statistical comparisons are made between control and experimental groups.
Conclusion
CCAP and NPF are both vital neuropeptides in invertebrates, but they govern distinct, though sometimes interacting, physiological domains. CCAP is a primary regulator of the stereotypic motor patterns of ecdysis and has a direct cardioacceleratory role. NPF, in contrast, has a broader range of functions, with a particularly prominent role in the complex regulation of feeding and metabolism. Understanding the specific effects and signaling pathways of these neuropeptides is crucial for developing targeted strategies in pest management and for fundamental neurobiological research. The experimental protocols outlined in this guide provide a foundation for further investigation into the nuanced roles of these important signaling molecules.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Frontiers | Evidence for a conserved CCAP-signaling pathway controlling ecdysis in a hemimetabolous insect, Rhodnius prolixus [frontiersin.org]
- 3. Evidence for a conserved CCAP-signaling pathway controlling ecdysis in a hemimetabolous insect, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prothoracicostatic Activity of the Ecdysis-Regulating Neuropeptide this compound (CCAP) in the Desert Locust - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Regulation of Feeding and Metabolism by Neuropeptide F and Short Neuropeptide F in Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Expression of Neuropeptide F Gene and Its Regulation of Feeding Behavior in the Pea Aphid, Acyrthosiphon pisum [frontiersin.org]
- 8. Frontiers | Cloning and Expression of the Neuropeptide F and Neuropeptide F Receptor Genes and Their Regulation of Food Intake in the Chinese White Pine Beetle Dendroctonus armandi [frontiersin.org]
- 9. Expression of Neuropeptide F Gene and Its Regulation of Feeding Behavior in the Pea Aphid, Acyrthosiphon pisum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Role of the neuropeptide CCAP in Drosophila cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CCAP and FMRFamide-like peptides accelerate the contraction rate of the antennal accessory pulsatile organs (auxiliary hearts) of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FlyNap (Triethylamine) Increases the Heart Rate of Mosquitoes and Eliminates the Cardioacceleratory Effect of the Neuropeptide CCAP | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Interaction of Neuropeptide F and diet levels effects carbonyl levels in grasshoppers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of G protein-coupled receptors for Drosophila PRXamide peptides, CCAP, corazonin, and AKH supports a theory of ligand-receptor coevolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Select Neuropeptides and their G-Protein Coupled Receptors in Caenorhabditis Elegans and Drosophila Melanogaster [frontiersin.org]
- 19. Select Neuropeptides and their G-Protein Coupled Receptors in Caenorhabditis Elegans and Drosophila Melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Molecular characterization of a short neuropeptide F signaling system in the swimming crab, Portunus trituberculatus, and its role in ovarian development [frontiersin.org]
Synergistic Potential of CCAP: A Comparative Guide to Neuromodulator Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crustacean cardioactive peptide (CCAP) and its interactions with other key neuromodulators, including proctolin (B33934) and nitric oxide (NO). While direct quantitative data on the synergistic effects of co-applying these modulators is limited in the current literature, this document synthesizes available experimental findings on their individual actions and signaling pathways to inform future research and drug development.
Comparative Analysis of Neuromodulator Effects
The following tables summarize the physiological effects and signaling mechanisms of CCAP, proctolin, and nitric oxide, based on available experimental data. This comparative overview highlights their distinct and overlapping functions, providing a basis for investigating their potential synergistic interactions.
Table 1: Effects on Cardiac and Stomatogastric Systems
| Neuromodulator | Target System | Species | Concentration/Dose | Observed Effect | Citation |
| CCAP | Cardiac Ganglion | Callinectes sapidus | Threshold ~10⁻¹⁰ M | Positive inotropic and chronotropic effects (increased heart rate and contraction force).[1] | |
| Stomatogastric Ganglion (Pyloric Rhythm) | Cancer borealis | Threshold ~10⁻¹⁰ M | Activates pyloric rhythms; increases the number and duration of lateral pyloric (LP) neuron bursts.[2][3][4] | ||
| Swimmeret Motor Neurons | Crayfish | Not specified | Excites power-stroke excitor (PSE) and return-stroke inhibitor (RSI) neurons; inhibits return-stroke excitor (RSE) and power-stroke inhibitor (PSI) neurons.[5] | ||
| Proctolin | Stomatogastric Ganglion | Cancer borealis, Panulirus interruptus | Threshold ~10⁻⁹ M | Induces robust changes in motor patterns.[6][7] | |
| Skeletal Muscle | Limulus | Threshold 3 x 10⁻⁹ M | Potentiates nerve-evoked muscle contractions.[8] | ||
| Cardiac Ganglion | Cancer borealis | Not specified | Increases the activity of the cardiac ganglion.[9][10] | ||
| Nitric Oxide (NO) | Cardiac Ganglion | Homarus americanus | Not specified | Decreases heartbeat frequency and amplitude by acting on the cardiac ganglion.[11] | |
| Hepatopancreas | Scylla paramamosain | Not specified | CCAP application leads to an increase in nitric oxide concentration.[11] |
Table 2: Signaling Pathways and Second Messengers
| Neuromodulator | Second Messenger System | Effect on Second Messenger | Downstream Effectors | Citation |
| CCAP | cAMP and Ca²⁺/PKC | Induces intracellular Ca²⁺ mobilization and cAMP accumulation.[12] | Protein Kinase A (PKA), Protein Kinase C (PKC) | |
| Proctolin | cGMP / Protein Kinase C (PKC) | Significantly reduces intracellular cGMP concentration; does not change cAMP concentration.[13] | Protein Kinase C (PKC) | |
| cAMP (in some preparations) | Effects can be mimicked by cAMP analogs. | Protein Kinase A (PKA) | ||
| Nitric Oxide (NO) | cGMP | Activates soluble guanylate cyclase (sGC) to increase cGMP production. | cGMP-dependent protein kinases (PKG) |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: CCAP and Proctolin signaling pathways.
Caption: Nitric Oxide (NO) signaling pathway.
Experimental Workflows
Caption: In vitro muscle contraction assay workflow.
References
- 1. Regulation of the crab heartbeat by this compound (CCAP): central and peripheral actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Oscillator Interactions in the Crab Stomatogastric Ganglion by this compound | Journal of Neuroscience [jneurosci.org]
- 3. Modulation of Oscillator Interactions in the Crab Stomatogastric Ganglion by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of oscillator interactions in the crab stomatogastric ganglion by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Force during Locomotion: Differential Action of this compound on Power-Stroke and Return- Stroke Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulatory action and distribution of the neuropeptide proctolin in the crustacean stomatogastric nervous system | Semantic Scholar [semanticscholar.org]
- 7. Modulatory action and distribution of the neuropeptide proctolin in the crustacean stomatogastric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuromuscular modulation in Limulus by both octopamine and proctolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple modulators act on the cardiac ganglion of the crab, Cancer borealis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarworks.brandeis.edu]
- 11. researchgate.net [researchgate.net]
- 12. A Possible Role of this compound in Regulating Immune Response in Hepatopancreas of Mud Crab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Crustacean Cardioactive Peptide
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. Adherence to proper disposal protocols for bioactive compounds like Crustacean Cardioactive Peptide (CCAP) is a critical component of responsible research, ensuring the safety of personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of CCAP, aligning with general laboratory safety principles and best practices for peptide waste management.
While specific toxicological properties of many research peptides may not be extensively documented, they should be handled with care as potentially hazardous chemicals.[1][2] Therefore, implementing a robust disposal plan is a crucial aspect of the experimental workflow.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, a thorough hazard assessment is essential. Always handle CCAP and any contaminated materials with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact.[1] |
| Eye Protection | Safety goggles or face shield | Protects eyes from splashes.[1] |
| Lab Coat | Buttoned lab coat | Protects against skin and clothing contamination.[1] |
All handling of CCAP, particularly in its lyophilized (powder) form, should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[2][3]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a systematic process, from segregation at the point of generation to final disposal by certified handlers. Never dispose of peptide waste down the drain or in regular trash.[1][4][5]
1. Waste Segregation:
Proper segregation of waste is the first and most critical step.[6] Establish distinct, clearly labeled waste streams for all materials contaminated with CCAP.
-
Solid Waste: This includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[1][6]
-
Liquid Waste: This comprises unused or expired CCAP solutions and contaminated buffers.[1][6]
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin must be collected in a designated sharps container.[7]
2. Containerization and Labeling:
-
Solid and Liquid Waste: Collect in dedicated, leak-proof, and chemically compatible containers.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable. Containers must be kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."[1] Include the date when waste accumulation began.[7]
3. Chemical Inactivation (Optional and requires institutional approval):
For liquid waste, chemical inactivation can be a preliminary step before collection for disposal. This procedure should only be performed by trained personnel in a chemical fume hood and in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.[1]
General Protocol for Chemical Inactivation of Peptide Waste:
| Step | Procedure | Details |
| 1. Preparation | In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH). | Use appropriate PPE for handling strong acids and bases.[1] |
| 2. Addition of Waste | Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution. | This ensures a sufficient excess of the hydrolyzing agent.[1] |
| 3. Reaction | Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature. | This allows for the complete degradation of the peptide.[1] |
| 4. Neutralization | Neutralize the solution to a pH between 6.0 and 8.0. | For acidic solutions, slowly add a base (e.g., sodium bicarbonate). For basic solutions, add a weak acid. Always monitor the pH.[1] |
| 5. Collection | Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container. | [1] |
4. Storage and Disposal:
Store sealed hazardous waste containers in a designated accumulation area.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1][5] The final disposal method is often controlled incineration.[3]
Spill and Emergency Procedures
In the event of an accidental spill or exposure, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Flush the eyes with water for at least 15 minutes.[7]
-
Spill Response: For liquid spills, absorb with an inert material like sand or vermiculite. For powder spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning. Place all cleanup materials in a closed container for disposal.
-
Reporting: Notify laboratory management and the EHS office to document the incident.[7]
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following workflow diagram outlines the necessary steps from initial handling to final disposal.
Caption: Workflow for the proper disposal of laboratory peptide waste.
By adhering to these procedures, researchers can ensure a safe laboratory environment and contribute to the responsible conduct of scientific research. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.
References
Safeguarding Your Research: A Guide to Handling Crustacean Cardioactive Peptide
Essential safety and logistical protocols for the handling and disposal of Crustacean Cardioactive Peptide (CCAP) are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides clear, procedural steps for researchers, scientists, and drug development professionals to minimize risks and implement effective operational plans.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls. The following table summarizes the recommended safety measures.
| Safety Measure | Specification | Purpose |
| Ventilation | Handle in a well-ventilated place. | To minimize inhalation exposure to dust and aerosols. |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with the peptide. |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use. | To avoid skin contact. Wash and dry hands after handling. |
| Body Protection | Laboratory coat. Wear fire/flame resistant and impervious clothing if necessary. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | To prevent inhalation of dust or aerosols in situations with inadequate ventilation. |
Operational Procedures for Safe Handling
Adherence to standardized operational procedures is paramount when working with CCAP. These steps are designed to mitigate exposure risks during routine laboratory activities.
-
Preparation :
-
Handling :
-
Storage :
Emergency and First Aid Protocols
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2] |
Spill and Disposal Management
Proper management of spills and waste is essential to prevent environmental contamination and further exposure.
-
Spill Response :
-
Disposal :
Experimental Workflow for Handling CCAP
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
